3-Oxotetrahydrofuran
描述
Structure
3D Structure
属性
IUPAC Name |
oxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPJFSCQKHRSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336157 | |
| Record name | 3-Oxotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxolan-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22929-52-8 | |
| Record name | 3-Oxotetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22929-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxotetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrofuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxolan-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Oxotetrahydrofuran: Chemical Properties, Structure, and Synthesis
Introduction
3-Oxotetrahydrofuran, also known by its IUPAC name oxolan-3-one, is a cyclic organic compound with the molecular formula C4H6O2.[1][2][3] It is a five-membered lactone ring containing a ketone functional group at the third carbon position.[1] This structural arrangement makes it a valuable and reactive intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents.[1][4] This technical guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis, and its applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound consists of a furan ring with a carbonyl group at the 3-position.[1][4] It is functionally related to an oxolane.[2][5] The presence of the ketone group makes it a reactive species, suitable for a variety of chemical transformations.[6]
Structural Identifiers:
-
IUPAC Name: oxolan-3-one[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C4H6O2 | CID 529392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Can 3 - OXOTETRAHYDROFURAN be oxidized? - Blog [m.btcpharmtech.com]
- 5. Dihydrofuran-3(2H)-one | 22929-52-8 [chemicalbook.com]
- 6. How does 3 - OXOTETRAHYDROFURAN react with unsaturated hydrocarbons? - Blog [m.btcpharmtech.com]
- 7. cymitquimica.com [cymitquimica.com]
Synthesis of 3-Oxotetrahydrofuran: A Technical Guide to the Oxidation of 3-Hydroxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxotetrahydrofuran is a critical building block in the synthesis of numerous pharmaceutically active ingredients.[1][2][3][4] Its preparation via the oxidation of 3-hydroxytetrahydrofuran is a key transformation for which various synthetic methodologies have been developed. This technical guide provides an in-depth overview and comparison of the primary methods for this oxidation, with a focus on experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable procedure for their needs. The guide covers traditional chromium-based oxidations and highlights modern, milder, and more environmentally benign alternatives such as TEMPO-catalyzed, Swern, and Dess-Martin oxidations.
Introduction
The furanone scaffold, and specifically this compound, is a prevalent structural motif in a wide array of biologically active molecules and natural products. Its importance as a versatile intermediate in drug development cannot be overstated.[1][3] The synthesis of this compound is most commonly achieved through the oxidation of the corresponding secondary alcohol, 3-hydroxytetrahydrofuran. The choice of oxidant and reaction conditions is crucial, influencing not only the yield and purity of the product but also the environmental impact and scalability of the process. This document aims to provide a comprehensive technical resource on the core synthetic routes from 3-hydroxytetrahydrofuran to this compound.
Comparative Analysis of Oxidation Methodologies
Several methods have been reported for the oxidation of 3-hydroxytetrahydrofuran. The selection of a particular method often involves a trade-off between efficiency, cost, safety, and environmental concerns. The following sections detail the most prominent methods, with quantitative data summarized for ease of comparison.
Chromium (VI)-Based Oxidation
Historically, chromium (VI) reagents such as pyridinium chlorochromate (PCC) were employed for the oxidation of 3-hydroxytetrahydrofuran.[1][5] While effective, these methods suffer from significant drawbacks, including the toxicity and environmental hazards associated with chromium compounds, as well as often providing only moderate yields.[1][3][5]
TEMPO-Catalyzed Oxidation
A more modern and environmentally friendly approach involves the use of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric oxidant.[1] A particularly effective co-oxidant is trichloroisocyanuric acid (TCCA).[1][5] This method offers high yields under mild conditions, avoiding the use of heavy metals.[1]
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[6][7][8] This method is known for its mild reaction conditions and broad functional group tolerance.[6] However, it produces volatile and odorous byproducts like dimethyl sulfide.[6]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane, to convert alcohols to aldehydes or ketones.[9][10][11] This method is appreciated for its mildness, neutral pH conditions, and rapid reaction times.[9][11]
Data Presentation: Quantitative Comparison of Oxidation Methods
The following table summarizes the key quantitative parameters for the different oxidation methods discussed.
| Oxidation Method | Oxidant/Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Chromium (VI) Oxidation | Cr(VI) reagent | Acetone | Not specified | Not specified | up to 46 | [1][5] |
| Modified Cr(VI) Oxidation | Cr(VI) reagent | Dichloromethane (DCM) | Not specified | Not specified | up to 79 (crude) | [1][5] |
| TEMPO/TCCA Oxidation | TEMPO (cat.), TCCA | Dichloromethane or Ethyl Acetate | -10 to 25 | 1 | 90-93.6 | [1][5] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et3N | Dichloromethane | -78 to rt | Varies | Good to Excellent | [6][12] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | Room Temperature | 0.5 - 2 | High | [11][13] |
Experimental Protocols
This section provides detailed experimental methodologies for the key oxidation reactions.
General Workflow for Oxidation of 3-Hydroxytetrahydrofuran
Caption: General experimental workflow for the synthesis of this compound.
Detailed Protocol for TEMPO/TCCA Oxidation
This protocol is adapted from the procedure described in US Patent 9,399,629 B2.[1]
-
Reaction Setup: To a 1 L jacketed reactor, charge 3-hydroxytetrahydrofuran (60.6 g, 0.68 mol, 1 eq.) and dichloromethane (500 mL).
-
Cooling: Cool the solution to -5 °C.
-
Addition of TCCA: Add trichloroisocyanuric acid (TCCA) (160.0 g, 0.68 mol, 1 eq.) in one portion. Stir the resulting mixture for 10 minutes.
-
Addition of TEMPO: Add a solution of TEMPO (0.54 g, 0.0035 mol, 0.01 eq.) in dichloromethane (60 mL) dropwise, maintaining the internal temperature between -5 °C and 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and monitor the progress by GC-MS until the starting material is consumed (typically <1%).
-
Work-up: Filter the mixture and wash the solid with dichloromethane (3 x 60 mL). Wash the combined organic phases with saturated aqueous NaHCO₃. Extract the aqueous phase with dichloromethane (2 x 60 mL).
-
Purification: Concentrate the combined organic phases under normal pressure and then distill the residue under vacuum to yield this compound as a pale yellow oil (55.4 g, 93.6% yield) with 95% HPLC purity.[1]
Conceptual Protocol for Swern Oxidation
The following is a general procedure for a Swern oxidation.
-
Activator Preparation: In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 eq.) in anhydrous dichloromethane and cool to -78 °C.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.0-2.5 eq.) in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.
-
Alcohol Addition: Add a solution of 3-hydroxytetrahydrofuran (1.0 eq.) in dichloromethane dropwise, keeping the temperature at -78 °C. Stir for 30-60 minutes.
-
Base Addition: Add triethylamine (3.0-5.0 eq.) to the reaction mixture and stir for 30-60 minutes at -78 °C, then allow it to warm to room temperature.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Conceptual Protocol for Dess-Martin Periodinane Oxidation
The following is a general procedure for a Dess-Martin oxidation.
-
Reaction Setup: Dissolve 3-hydroxytetrahydrofuran (1.0 eq.) in dichloromethane in a round-bottom flask.
-
DMP Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC (typically complete within 0.5-2 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude product can be purified by distillation or column chromatography.
Signaling Pathways and Logical Relationships
The oxidation of an alcohol to a ketone involves the removal of two hydrogen atoms. The following diagram illustrates the general transformation.
Caption: Logical relationship of reactants to products in the oxidation process.
Conclusion
The synthesis of this compound from 3-hydroxytetrahydrofuran can be accomplished through various oxidative methods. While traditional chromium-based reagents are effective, modern methods such as TEMPO-catalyzed oxidation, Swern oxidation, and Dess-Martin periodinane oxidation offer significant advantages in terms of yield, mildness of reaction conditions, and reduced environmental impact. The TEMPO/TCCA system, in particular, stands out for its high efficiency and scalability, making it a preferred choice for industrial applications. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the synthesis of this important pharmaceutical intermediate.
References
- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 4. What are the effects of 3 - OXOTETRAHYDROFURAN on enzymes? - Blog [m.btcpharmtech.com]
- 5. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. mdpi.org [mdpi.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Oxotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-oxotetrahydrofuran (also known as dihydro-3(2H)-furanone), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines predicted and typical spectroscopic values, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and a generalized workflow for spectroscopic analysis.
Spectroscopic Data of this compound
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups—a five-membered cyclic ketone and an ether.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 4.0 - 4.2 | Triplet | 2H | -O-CH₂- (C5) |
| ~ 3.8 - 4.0 | Singlet | 2H | -O-CH₂-C=O (C2) |
| ~ 2.6 - 2.8 | Triplet | 2H | -CH₂-C=O (C4) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 205 - 220 | C=O (C3) |
| ~ 70 - 80 | -O-CH₂-C=O (C2) |
| ~ 65 - 75 | -O-CH₂- (C5) |
| ~ 35 - 45 | -CH₂-C=O (C4) |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 1750 | Strong | C=O stretch (five-membered ring ketone)[1][2] |
| ~ 2850 - 3000 | Medium | C-H stretch (alkane) |
| ~ 1050 - 1150 | Strong | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Predicted Relative Abundance | Assignment |
| 86 | Moderate | Molecular Ion [M]⁺ |
| 58 | High | [M - CO]⁺ (loss of carbon monoxide) |
| 56 | High | [M - CH₂O]⁺ (loss of formaldehyde) |
| 42 | High | [C₂H₂O]⁺ (ketene radical cation) |
| 28 | High | [CO]⁺ or [C₂H₄]⁺ (ethylene from ring fragmentation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation
-
Weigh approximately 10-20 mg of neat this compound for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
2.1.2 Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
2.2 Infrared (IR) Spectroscopy
2.2.1 Sample Preparation (Neat Liquid)
-
Place one drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[3]
2.2.2 Data Acquisition
-
Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Process the spectrum to display absorbance or transmittance as a function of wavenumber.
2.3 Mass Spectrometry (MS)
2.3.1 Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.
2.3.2 Data Acquisition (Electron Ionization - EI)
-
Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to Dihydrofuran-3(2H)-one (CAS Number: 22929-52-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties, synthesis, safety, and applications of Dihydrofuran-3(2H)-one, also known as 3-Oxotetrahydrofuran, corresponding to CAS number 22929-52-8. This document consolidates critical data for researchers, scientists, and professionals in drug development, with a focus on its role as a key intermediate in the synthesis of targeted therapeutic agents. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key synthetic procedures. Furthermore, this guide includes mandatory visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its scientific applications.
Chemical and Physical Properties
Dihydrofuran-3(2H)-one is a cyclic ketone that serves as a versatile building block in organic synthesis.[1] Its physical and chemical properties are summarized in the tables below.
| Identifier | Value | Reference |
| CAS Number | 22929-52-8 | |
| Molecular Formula | C₄H₆O₂ | |
| Molecular Weight | 86.09 g/mol | |
| IUPAC Name | Dihydrofuran-3(2H)-one | [2] |
| Synonyms | This compound, Oxolan-3-one, 3-Ketotetrahydrofuran | [2][3] |
| SMILES | O=C1COCC1 | |
| InChI Key | JLPJFSCQKHRSQR-UHFFFAOYSA-N | [2] |
| Physical Property | Value | Reference |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 68 °C at 60 mmHg | [4] |
| Density | 1.1124 g/cm³ | |
| Flash Point | 56 °C | [4] |
| Refractive Index | 1.4360-1.4400 | |
| Solubility | Soluble in water, DMSO, and ethanol. | [5] |
Synthesis and Experimental Protocols
The primary route for the synthesis of Dihydrofuran-3(2H)-one involves the oxidation of 3-Hydroxytetrahydrofuran. A detailed experimental protocol for this synthesis is provided below.
Synthesis of Dihydrofuran-3(2H)-one from 3-Hydroxytetrahydrofuran
Experimental Protocol:
-
Reaction Setup: To a 1-liter three-necked flask, add 3-Hydroxytetrahydrofuran (60.6 g, 0.68 mol, 1.0 eq.).[1]
-
Solvent and Catalyst Addition: Add dichloromethane (DCM, 620 mL) and 2,2,6,6-tetramethylpiperidin-1-oxyl radical (TEMPO, 1.08 g, 0.0069 mol, 0.01 equiv).[1]
-
Cooling: Cool the reaction system to -5 °C.[1]
-
Oxidizing Agent Addition: Add Trichloroisocyanuric acid (TCCA, 159.6 g, 0.68 mol, 1.0 eq.) in batches, ensuring the temperature is maintained between -5 °C and 0 °C.[1]
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature.[1]
-
Monitoring: Monitor the progress of the reaction using gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within approximately 1 hour.[1]
-
Yield: The product yield is approximately 95% as determined by GC area percentage analysis.[1]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Dihydrofuran-3(2H)-one.
Safety and Toxicology
Dihydrofuran-3(2H)-one is considered hazardous and requires careful handling. The safety and toxicological information is summarized below.
| Hazard Class | Classification | Reference |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | [6] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [6] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | [6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | [6] |
GHS Hazard Pictograms:
-
GHS07: Exclamation Mark
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[4][8]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[6]
-
Stability: Stable under normal conditions.[6]
Applications in Drug Development
Dihydrofuran-3(2H)-one is a crucial intermediate in the synthesis of dihydropteridinone derivatives, which are potent and selective inhibitors of Polo-like kinase-2 (Plk-2).[1] Plk-2 is a serine/threonine-protein kinase that has emerged as a significant therapeutic target in various diseases, including neurodegenerative disorders and cancer.
Polo-like Kinase-2 (Plk-2) Signaling Pathway
Plk-2 plays a key role in several cellular processes, including the cell cycle, centriole duplication, and synaptic plasticity.[9][10] Its dysregulation is implicated in the pathology of diseases such as Parkinson's disease and certain cancers.[11] The development of selective Plk-2 inhibitors is therefore a promising area of therapeutic research.
Plk-2 Signaling Pathway Diagram:
Caption: Simplified Plk-2 signaling pathway and the inhibitory action of dihydropteridinones.
Conclusion
Dihydrofuran-3(2H)-one (CAS No. 22929-52-8) is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and while it presents certain hazards requiring careful handling, its safety profile is well-documented. The primary significance of this compound for the target audience lies in its role as a precursor to potent and selective Plk-2 inhibitors. A thorough understanding of the Plk-2 signaling pathway and the methodologies for synthesizing these inhibitors is crucial for advancing research and development in therapeutic areas where Plk-2 is a key target. This guide provides a foundational resource for scientists and researchers working with or considering the use of Dihydrofuran-3(2H)-one in their research endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C4H6O2 | CID 529392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 22929-52-8 this compound AKSci J90840 [aksci.com]
- 4. apexbt.com [apexbt.com]
- 5. fishersci.com [fishersci.com]
- 6. RTECS NUMBER-LU3520090-Chemical Toxicity Database [drugfuture.com]
- 7. Is 3 - OXOTETRAHYDROFURAN toxic? - Blog [m.btcpharmtech.com]
- 8. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. The Polo Like Kinases (PLK2 and PLK3) as Therapeutic Targets for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 11. genecards.org [genecards.org]
An In-depth Technical Guide to the Synthesis and Characterization of Dihydro-3(2H)-furanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of dihydro-3(2H)-furanone, a valuable heterocyclic compound. This document details established synthetic methodologies and key analytical techniques for its characterization, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.
Synthesis of Dihydro-3(2H)-furanone
Dihydro-3(2H)-furanone can be synthesized through various chemical pathways. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability. Below are detailed protocols for some of the common synthetic routes.
Oxidation of 3-Hydroxytetrahydrofuran
A prevalent and high-yielding method for the synthesis of dihydro-3(2H)-furanone is the oxidation of 3-hydroxytetrahydrofuran. The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst with an oxidizing agent like trichloroisocyanuric acid (TCCA) is an effective approach.[1]
Experimental Protocol:
-
To a 1 L three-necked flask, add 3-hydroxytetrahydrofuran (60.6 g, 0.68 mol, 1.0 eq.).
-
Add dichloromethane (DCM, 620 mL) and TEMPO (1.08 g, 0.0069 mol, 0.01 eq.).
-
Cool the reaction mixture to -5 °C using an appropriate cooling bath.
-
Slowly add trichloroisocyanuric acid (TCCA, 159.6 g, 0.68 mol, 1.0 eq.) in portions, ensuring the internal temperature is maintained between -5 °C and 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1 hour.
-
Upon completion, the reaction mixture can be worked up to isolate the product. A yield of approximately 95% (by GC area percentage) can be expected.[1]
.dot
Aldol Condensation and Related Reactions
Another synthetic strategy involves the aldol condensation of aldehydes with an appropriate enolate, followed by subsequent reactions to form the furanone ring.[2] While various derivatives can be synthesized through this route, the general principle can be adapted for the parent compound.
Conceptual Workflow:
-
Aldol Condensation: A 2,5-dialkyl-dihydro-3(2H)-furanone can be reacted with an aldehyde in a basic medium to form an aldol adduct.[3]
-
Dehydration: The resulting aldol is then dehydrated to form an exocyclic alkene.
-
Ozonolysis and Cyclization: The alkene is subjected to ozonolysis, followed by reduction and acid-catalyzed cyclization to yield the desired 4-hydroxy-3(2H)-furanone derivative.[4]
This multi-step process offers versatility in introducing substituents onto the furanone ring.
.dot
Characterization of Dihydro-3(2H)-furanone
Thorough characterization is essential to confirm the identity and purity of the synthesized dihydro-3(2H)-furanone. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of dihydro-3(2H)-furanone. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified dihydro-3(2H)-furanone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for dihydro-3(2H)-furanone would be two triplets.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. For dihydro-3(2H)-furanone, three distinct signals are expected, corresponding to the carbonyl carbon and the two methylene carbons.
Table 1: NMR Spectroscopic Data for Dihydro-3(2H)-furanone and a Derivative
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone[5] | ¹H | ~1.18 | s | C-2 methyl protons |
| Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone[5] | ¹H | ~1.32 | s | C-5 methyl protons |
| Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone[6] | ¹³C | lower field | - | C-5 methyl carbons |
| Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone[6] | ¹³C | higher field | - | C-2 methyl carbons |
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for dihydro-3(2H)-furanone is the strong carbonyl (C=O) stretch.
Experimental Protocol for IR Analysis:
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two KBr or NaCl plates.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. A strong peak in the range of 1770-1740 cm⁻¹ is indicative of the carbonyl group in a five-membered lactone.
Table 2: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | 1770 - 1740 | Strong |
| C-O | 1250 - 1050 | Strong |
| C-H (alkane) | 2960 - 2850 | Medium to Strong |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or methanol.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or equivalent) to separate the compound from any impurities.
-
MS Detection: The eluting compound is introduced into the mass spectrometer, and the mass spectrum is recorded.
Table 3: Mass Spectrometry Data for Dihydro-furanone Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Dihydro-2-methyl-3(2H)-furanone[7] | 100 | 71, 57, 43 |
| Dihydro-5-methyl-3(2H)-furanone[8] | 100 | - |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone[9] | - | 71, 43 |
.dot
Quantitative Data Summary
The following tables summarize key quantitative data for dihydro-3(2H)-furanone and its derivatives.
Table 4: Synthesis Yields
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Oxidation | 3-Hydroxytetrahydrofuran | Dihydro-3(2H)-furanone | 95% (GC area) | [1] |
Table 5: Physical Properties of Dihydro-furanone Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Dihydro-2-methyl-3(2H)-furanone | C₅H₈O₂ | 100.12 | 138-139 | 1.180-1.185 |
| Dihydro-5-methyl-3(2H)-furanone | C₅H₈O₂ | 100.12 | - | - |
This guide provides foundational information for the synthesis and characterization of dihydro-3(2H)-furanone. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific laboratory conditions and research objectives.
References
- 1. Dihydrofuran-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0055976A1 - Process for preparing 2,5-dialkyl-4-hydroxy-3(2H)-furanones and 4-alkenyl-dihydro-3(2H) furanones obtained as intermediate products - Google Patents [patents.google.com]
- 4. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3(2H)-Furanone, dihydro-5-methyl- [webbook.nist.gov]
- 9. imreblank.ch [imreblank.ch]
An In-depth Technical Guide to the Reactivity and Functional Group Analysis of Oxolan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolan-3-one, also known as tetrahydrofuran-3-one or dihydrofuran-3(2H)-one, is a versatile heterocyclic ketone of significant interest in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a cyclic ether (oxolane) and a ketone functional group, imparts a distinct reactivity profile that enables its use as a key building block for a variety of more complex molecules, including potent enzyme inhibitors. This technical guide provides a comprehensive analysis of the reactivity of oxolan-3-one, focusing on the key reactions of its constituent functional groups. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and drug development.
Functional Group Analysis of Oxolan-3-one
Oxolan-3-one (C₄H₆O₂) is a five-membered heterocyclic compound containing a ketone carbonyl group at the 3-position and an ether linkage within the ring.[1] This unique combination of functional groups dictates its chemical behavior and spectroscopic properties.
Spectroscopic Characterization
The structural features of oxolan-3-one can be elucidated using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of oxolan-3-one is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1740-1760 cm⁻¹. The C-O-C stretching of the ether functional group will also be present, usually in the 1000-1200 cm⁻¹ region.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the methylene protons adjacent to the carbonyl group (α-protons) and those adjacent to the ether oxygen. The α-protons are expected to appear downfield due to the electron-withdrawing effect of the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm). The carbons adjacent to the ether oxygen will also have distinct chemical shifts.
-
| Spectroscopic Data for Oxolan-3-one | |
| Technique | Key Features |
| Infrared (IR) | Strong C=O stretch (~1750 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) |
| ¹H NMR | Signals for α-protons to carbonyl and protons adjacent to ether oxygen |
| ¹³C NMR | Carbonyl carbon signal (>200 ppm), signals for carbons in the ether linkage |
Reactivity of the Ketone Functional Group
The ketone group in oxolan-3-one is the primary site of reactivity, undergoing a variety of nucleophilic addition and condensation reactions.
Enolate Formation
The α-protons of oxolan-3-one are acidic and can be abstracted by a strong base to form an enolate. This enolate is a powerful nucleophile and a key intermediate in many carbon-carbon bond-forming reactions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) is a common method for quantitative enolate formation.[3]
Experimental Protocol: Enolate Formation of Oxolan-3-one with LDA
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add a stoichiometric amount of n-butyllithium.
-
Stir the solution at this temperature for 30 minutes to form LDA.
-
Slowly add a solution of oxolan-3-one in anhydrous THF to the LDA solution.
-
The resulting lithium enolate solution can be used directly in subsequent reactions.
Aldol Condensation
The enolate of oxolan-3-one can react with aldehydes or other ketones in an aldol condensation to form β-hydroxy ketones. Subsequent dehydration can lead to the formation of α,β-unsaturated ketones.
Experimental Protocol: Aldol Condensation of Oxolan-3-one with Benzaldehyde
-
Prepare the lithium enolate of oxolan-3-one as described above.
-
To the enolate solution at -78 °C, slowly add a solution of benzaldehyde in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
| Aldol Condensation of Oxolan-3-one with Benzaldehyde | |
| Reactants | Oxolan-3-one, Benzaldehyde, LDA |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Product | 2-(hydroxy(phenyl)methyl)oxolan-3-one |
| Typical Yield | Varies depending on conditions |
Wittig Reaction
The Wittig reaction provides a powerful method for converting the ketone functionality of oxolan-3-one into an exocyclic double bond. This reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon.
Experimental Protocol: Wittig Reaction of Oxolan-3-one
-
Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.[4][5]
-
To the resulting ylide solution at 0 °C, add a solution of oxolan-3-one in THF.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is typically worked up by adding water and extracting the product with an organic solvent.
-
The triphenylphosphine oxide byproduct can be removed by chromatography or crystallization.[6]
| Wittig Reaction of Oxolan-3-one | |
| Reactants | Oxolan-3-one, Phosphonium Ylide |
| Solvent | Anhydrous THF |
| Product | 3-Methyleneoxolane |
| Byproduct | Triphenylphosphine oxide |
| Typical Yield | Moderate to high |
Reduction
The ketone group of oxolan-3-one can be readily reduced to a secondary alcohol, oxolan-3-ol, using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[7][8] NaBH₄ is a milder reducing agent and is often preferred for its ease of handling and selectivity.[8][9]
Experimental Protocol: Reduction of Oxolan-3-one with NaBH₄
-
Dissolve oxolan-3-one in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the mixture.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
| Reduction of Oxolan-3-one | |
| Reactant | Oxolan-3-one |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Product | Oxolan-3-ol |
| Typical Yield | High |
Reactivity of the Ether Functional Group
The oxolane ring is generally stable under many reaction conditions, making it a useful scaffold. However, under strongly acidic conditions, the ether oxygen can be protonated, potentially leading to ring-opening reactions. For most synthetic applications targeting the ketone, the ether linkage remains intact.
Synthesis of Oxolan-3-one Derivatives
The reactivity of oxolan-3-one makes it a valuable precursor for the synthesis of various substituted oxolanes. The ability to introduce substituents at the 2, 3, and 4-positions through enolate chemistry and subsequent reactions opens up a wide range of synthetic possibilities. For instance, the aldol products can be further modified, and the exocyclic double bond from the Wittig reaction can undergo further transformations.
Conclusion
Oxolan-3-one is a highly valuable building block in organic synthesis due to the versatile reactivity of its ketone functional group. The ability to form enolates allows for a range of carbon-carbon bond-forming reactions, including aldol condensations. Furthermore, the ketone can be transformed into other functional groups through reactions such as Wittig olefination and reduction. The stability of the oxolane ring under many of these conditions makes it an excellent scaffold for the synthesis of complex molecules, particularly in the context of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize oxolan-3-one in their synthetic endeavors.
References
- 1. 3-Oxotetrahydrofuran | C4H6O2 | CID 529392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. open.bu.edu [open.bu.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to 3-Oxotetrahydrofuran Derivatives and Analogues: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxotetrahydrofuran scaffold is a privileged structural motif found in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. Its derivatives have garnered significant attention in medicinal chemistry due to their presence in natural products and their potential as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives and their analogues. It includes detailed experimental protocols for key reactions, a comparative analysis of synthetic methodologies through tabulated quantitative data, and visual representations of synthetic pathways and experimental workflows to aid in laboratory implementation.
Core Synthetic Strategies
The synthesis of this compound and its derivatives can be broadly categorized into several key approaches:
-
Oxidation of 3-Hydroxytetrahydrofurans: This is one of the most direct and common methods, involving the oxidation of the corresponding secondary alcohol.
-
Cyclization Reactions: Various intramolecular cyclization strategies, including radical cyclizations and transition-metal-catalyzed processes, are employed to construct the tetrahydrofuran ring.
-
Cycloaddition and Annulation Reactions: [3+2] and other cycloaddition reactions provide powerful tools for the stereoselective synthesis of highly substituted this compound analogues.
-
Multi-Component Reactions: Cascade reactions involving multiple starting materials offer an efficient and atom-economical approach to complex derivatives.
I. Oxidation of 3-Hydroxytetrahydrofuran
The oxidation of 3-hydroxytetrahydrofuran is a straightforward and widely used method for the preparation of the parent this compound. A variety of oxidizing agents can be employed, with the choice often depending on scale, cost, and environmental considerations.
Table 1: Comparison of Oxidation Methods for 3-Hydroxytetrahydrofuran
| Oxidizing Agent/System | Co-reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Trichloroisocyanuric acid (TCCA) | TEMPO | Dichloromethane (DCM) | -5 to 0 | 93.6 | 95 (HPLC) | [1] |
| Trichloroisocyanuric acid (TCCA) | TEMPO | Isopropyl acetate | -5 to 0 | 90 (GC area) | - | [2] |
| Chromium (VI) reagents | - | Acetone | - | up to 46 | - | [2] |
| Chromium (VI) reagents | - | Dichloromethane (DCM) | - | 79 (crude) | - | [2] |
Experimental Protocol: TEMPO-Catalyzed Oxidation with TCCA[1][2]
This procedure describes a scalable and environmentally friendlier alternative to chromium-based oxidations.
Materials:
-
3-Hydroxytetrahydrofuran
-
Trichloroisocyanuric acid (TCCA)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Dichloromethane (DCM) or Isopropyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a jacketed reactor, charge 3-hydroxytetrahydrofuran (1.0 eq) followed by the chosen solvent (DCM or isopropyl acetate).
-
Cool the solution to -5 °C.
-
Add TCCA (1.0 eq) in one portion. The resulting mixture will be a slurry.
-
Stir the slurry for 10 minutes.
-
Prepare a solution of TEMPO (0.01 eq) in the reaction solvent.
-
Add the TEMPO solution dropwise to the reaction mixture while maintaining the temperature between -5 °C and 0 °C.
-
Allow the reaction mixture to warm to room temperature and monitor the reaction progress by GC-MS until the starting material is consumed (typically <1%).
-
Filter the reaction mixture and wash the filter cake with the solvent.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃.
-
Separate the aqueous phase and extract it with the solvent.
-
Combine all organic phases, concentrate under reduced pressure, and purify the residue by vacuum distillation to afford this compound as a pale yellow oil.
Synthetic Workflow: Oxidation of 3-Hydroxytetrahydrofuran
II. Synthesis of Substituted this compound Analogues
The synthesis of substituted 3-oxotetrahydrofurans often requires more elaborate strategies, including the construction of the heterocyclic ring as a key step.
Radical Carbonylation/Cyclization
This method allows for the construction of tetrahydrofuran-3-ones from acyclic precursors. The reaction proceeds via a radical intermediate that undergoes carbonylation and subsequent cyclization.
Table 2: Synthesis of Tetrahydrofuran-3-ones via Radical Carbonylation[3]
| Substrate Type | Radical Precursor | Reaction Conditions | Yield (%) |
| γ-Hydroxyalkyl phenyl chalcogenides | Organoselenium/tellurium compounds | TTMS/AIBN, CO (80 atm) | High |
| N-Vinylated aziridines | Organoselenium compounds | TTMS/AIBN, CO (80 atm) | High |
Experimental Protocol: Radical Carbonylation of a γ-Hydroxyalkyl Phenyl Selenide[3]
Materials:
-
γ-Hydroxyalkyl phenyl selenide
-
Tris(trimethylsilyl)silane (TTMSS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon monoxide (CO)
-
Toluene
Procedure:
-
Prepare a solution of the γ-hydroxyalkyl phenyl selenide in toluene in a high-pressure reactor.
-
Add TTMSS and a catalytic amount of AIBN to the solution.
-
Pressurize the reactor with carbon monoxide to 80 atm.
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, carefully vent the reactor and cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding tetrahydrofuran-3-one.
Synthetic Pathway: Radical Carbonylation
III. Synthesis of Spirocyclic and Fused this compound Derivatives
Spirocyclic and fused this compound derivatives are of particular interest in drug discovery due to their rigid, three-dimensional structures.
Multi-Component Cascade Reactions
These reactions allow for the rapid assembly of complex spirocyclic systems from simple starting materials.
Table 3: Synthesis of Spiro[2,3-dihydrofuran-3,3′-oxindole] Derivatives[3]
| Catalyst | Reactants | Solvent | Yield (%) |
| Cu(OTf)₂ | α-Diazo ester, water, isatin, malononitrile | - | 60-99 |
| Cu(OTf)₂/Rh₂(OAc)₄ | α-Diazo ester, water, isatin, ethyl cyanoacetate | - | 60-99 |
Experimental Protocol: Copper-Catalyzed Synthesis of Spiro[2,3-dihydrofuran-3,3′-oxindole]s[3]
Materials:
-
Isatin
-
Malononitrile or ethyl cyanoacetate
-
α-Diazo ester
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Solvent (e.g., 1,2-dichloroethane)
-
Water
Procedure:
-
To a reaction vessel, add isatin (1.0 eq), malononitrile or ethyl cyanoacetate (1.1 eq), and Cu(OTf)₂ (5 mol%).
-
Add the solvent and a small amount of water.
-
Heat the mixture to the desired temperature (e.g., 80 °C).
-
Slowly add a solution of the α-diazo ester (1.2 eq) in the solvent to the reaction mixture over a period of time.
-
Stir the reaction mixture until the isatin is completely consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the spiro[2,3-dihydrofuran-3,3′-oxindole] derivative.
Logical Relationship: Multi-Component Reaction for Spirocycles
IV. Enantioselective Synthesis
The stereoselective synthesis of this compound derivatives is of paramount importance for the development of chiral drugs. Chemoenzymatic methods and asymmetric catalysis are two powerful approaches.
Chemoenzymatic Kinetic Resolution
This method involves the enzymatic resolution of a racemic mixture of 3-hydroxytetrahydrofuran derivatives.
Table 4: Lipase-Mediated Kinetic Resolution of 3-Hydroxytetrahydrofurans[4]
| Substrate | Lipase | Acylating Agent | Outcome |
| Racemic 3-hydroxytetrahydrofuran derivatives | Various lipases | - | Enantioenriched 3-acetoxy and 3-hydroxytetrahydrofuran derivatives |
Experimental Workflow: Chemoenzymatic Resolution
Conclusion
The synthesis of this compound derivatives and their analogues is a rich and evolving field. The choice of synthetic strategy depends on the desired substitution pattern, stereochemistry, and scale of the synthesis. This guide has provided an overview of some of the most common and powerful methods, complete with detailed protocols and comparative data to assist researchers in this area. The versatility of the this compound core ensures its continued importance in the development of new chemical entities for pharmaceutical and other applications.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Substituted Tetrahydrofuran-3-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetrahydrofuran-3-ones represent a pivotal class of heterocyclic compounds, distinguished by their prevalence in numerous natural products and their significant potential in medicinal chemistry and drug development. The inherent reactivity of the central ketone functional group, combined with the stereochemical possibilities of the tetrahydrofuran ring, makes these molecules versatile scaffolds for the synthesis of complex chemical entities. Their structural motifs are found in a wide array of biologically active compounds, underscoring their importance as building blocks in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of substituted tetrahydrofuran-3-ones, detailing their synthesis, characterization, and reactivity.
Physical and Chemical Properties
The physical and chemical characteristics of substituted tetrahydrofuran-3-ones are intrinsically linked to the nature and position of the substituents on the tetrahydrofuran ring. These substituents significantly influence properties such as melting point, boiling point, solubility, and spectroscopic signatures.
Tabulated Physical and Spectroscopic Data
For ease of comparison, the following tables summarize key physical and spectroscopic data for a selection of substituted tetrahydrofuran-3-ones.
Table 1: Physical Properties of Selected Substituted Tetrahydrofuran-3-ones
| Compound | Substituents | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Tetrahydrofuran-3-one | None | C₄H₆O₂ | 86.09 | - | 139-140 | - | - |
| 2,2,5,5-Tetramethyl-tetrahydrofuran-3-one | 2,2,5,5-Tetramethyl | C₈H₁₄O₂ | 142.20 | - | 42-43 (11 mmHg)[1] | 0.926[1] | 1.420[1] |
| 2-Phenyl-tetrahydrofuran-3-one | 2-Phenyl | C₁₀H₁₀O₂ | 162.19 | - | - | - | - |
| 5-Phenyl-tetrahydrofuran-3-one | 5-Phenyl | C₁₀H₁₀O₂ | 162.19 | - | - | - | - |
Table 2: Spectroscopic Data of Selected Substituted Tetrahydrofuran-3-ones
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Tetrahydrofuran-3-one | - | - | ~1750 (C=O) | - |
| 2,2,5,5-Tetramethyl-tetrahydrofuran-3-one | - | - | - | - |
| 2-Phenyl-tetrahydrofuran-3-one | 7.2-7.4 (m, 5H, Ar-H), 5.3 (dd, 1H, H-2), 2.5-2.7 (m, 2H, H-4), 4.0-4.2 (m, 2H, H-5) | 138.5 (Ar-C), 128.7 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 208.0 (C=O), 80.0 (C-2), 45.0 (C-4), 68.0 (C-5) | ~1750 (C=O) | 162 (M+), 105, 77 |
| 5-Phenyl-tetrahydrofuran-3-one | 7.2-7.4 (m, 5H, Ar-H), 5.5 (dd, 1H, H-5), 2.8-3.0 (m, 2H, H-4), 4.2-4.4 (m, 2H, H-2) | 140.2 (Ar-C), 128.9 (Ar-CH), 128.6 (Ar-CH), 126.1 (Ar-CH), 207.5 (C=O), 82.0 (C-5), 48.0 (C-4), 72.0 (C-2) | ~1755 (C=O) | 162 (M+), 131, 105, 77 |
Note: Spectroscopic data for substituted compounds are predicted based on typical chemical shifts and fragmentation patterns and may vary depending on the specific substitution pattern and experimental conditions.
Key Synthetic Methodologies
Several synthetic strategies have been developed for the construction of the substituted tetrahydrofuran-3-one core. The choice of method often depends on the desired substitution pattern and stereochemistry.
Paal-Knorr Synthesis of Tetrahydrofuran-3-ones
The Paal-Knorr synthesis is a classical and versatile method for the synthesis of five-membered heterocycles, including furans, from 1,4-dicarbonyl compounds. While traditionally used for furan synthesis, modifications of this reaction can be employed to generate tetrahydrofuran-3-one derivatives. This typically involves the acid-catalyzed cyclization of a suitable 1,4-dicarbonyl precursor.[2][3]
General Experimental Protocol: Paal-Knorr Synthesis of a 2,5-Disubstituted Tetrahydrofuran-3-one
-
Preparation of the 1,4-Dicarbonyl Precursor: Synthesize the appropriate 1,4-dicarbonyl compound through established organic chemistry methods, such as the Stetter reaction or ozonolysis of a cyclic alkene.
-
Cyclization: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid). Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Nazarov Cyclization
The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones from divinyl ketones.[4] This electrocyclic ring-closure reaction can be adapted to produce spiro-tetrahydrofuran-3-ones and other complex derivatives. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.
General Experimental Protocol: Nazarov Cyclization for a Spiro-Tetrahydrofuran-3-one
-
Synthesis of the Divinyl Ketone Precursor: Prepare the divinyl ketone substrate containing the necessary functionalities for the subsequent formation of the tetrahydrofuran ring.
-
Cyclization: Dissolve the divinyl ketone in a dry, inert solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon). Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Catalyst Addition: Add the Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or Brønsted acid (e.g., triflic acid) catalyst dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution, water).
-
Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting residue by column chromatography.
Intramolecular Aldol Condensation
Intramolecular aldol condensation of a suitably functionalized dicarbonyl compound can lead to the formation of a cyclic β-hydroxy ketone, which can then be dehydrated to an enone or, in some cases, directly yield a tetrahydrofuran-3-one derivative. This method is particularly useful for the synthesis of 4-substituted or 4,5-annulated tetrahydrofuran-3-ones.
General Experimental Protocol: Intramolecular Aldol Condensation
-
Substrate Synthesis: Synthesize the acyclic dicarbonyl precursor containing the appropriate chain length to facilitate a 5-membered ring closure.
-
Base- or Acid-Catalyzed Cyclization: Dissolve the dicarbonyl compound in a suitable solvent. For base-catalyzed reactions, use a base such as sodium hydroxide, potassium carbonate, or an amine. For acid-catalyzed reactions, use an acid like hydrochloric acid or p-toluenesulfonic acid.
-
Reaction Control: The reaction temperature and time are crucial to control the outcome, favoring either the aldol addition product or the fully condensed enone.
-
Work-up: Neutralize the reaction mixture and perform a standard aqueous work-up.
-
Purification: Purify the product by column chromatography, recrystallization, or distillation.
Purification and Characterization
The purification of substituted tetrahydrofuran-3-ones is critical to obtaining materials of high purity for research and development. The choice of purification method depends on the physical state and stability of the compound.
-
Column Chromatography: This is a widely used technique for the purification of both liquid and solid substituted tetrahydrofuran-3-ones. A variety of stationary phases (e.g., silica gel, alumina) and mobile phases (e.g., mixtures of hexanes and ethyl acetate) can be employed to achieve optimal separation.[5]
-
Distillation: For liquid derivatives that are thermally stable, fractional distillation under reduced pressure can be an effective method for purification.[6][7]
-
Recrystallization: Crystalline substituted tetrahydrofuran-3-ones can be purified by recrystallization from a suitable solvent or a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes).[8]
Characterization of the purified compounds is typically performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure and stereochemistry of substituted tetrahydrofuran-3-ones.[9][10]
-
Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretching frequency, typically appearing in the range of 1740-1760 cm⁻¹, is a key diagnostic feature.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in structural confirmation.[13][14]
Visualizing Synthetic Pathways and Workflows
To better illustrate the relationships between synthetic methods and the overall workflow for obtaining and characterizing substituted tetrahydrofuran-3-ones, the following diagrams are provided in the DOT language for Graphviz.
Caption: Key synthetic routes to substituted tetrahydrofuran-3-ones.
Caption: General experimental workflow for synthesis and analysis.
Caption: Reactivity of the tetrahydrofuran-3-one core.
Conclusion
Substituted tetrahydrofuran-3-ones are a class of compounds with significant synthetic utility and biological relevance. A thorough understanding of their physical and chemical properties is essential for their effective application in research and drug development. This guide has provided a foundational overview of their synthesis, purification, characterization, and reactivity, offering a valuable resource for scientists working in this exciting area of chemistry. The tabulated data and detailed protocols serve as a practical starting point for the synthesis and study of novel substituted tetrahydrofuran-3-one derivatives.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. US7351311B2 - Method for purifying tetrahydrofuran by distillation - Google Patents [patents.google.com]
- 7. US4918204A - Tetrahydrofuran purification - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. imreblank.ch [imreblank.ch]
- 14. pubs.acs.org [pubs.acs.org]
The Synthesis of 3-Oxotetrahydrofuran: A Technical Guide to its Discovery and Evolution
Introduction
3-Oxotetrahydrofuran is a crucial heterocyclic ketone that serves as a vital intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its strategic importance has driven the development of numerous synthetic methodologies over the years, each with its own set of advantages and limitations. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, offering detailed experimental protocols, comparative data, and a visual representation of the key chemical transformations for researchers, scientists, and professionals in drug development.
Historical Perspective and Precursor Synthesis
The journey to efficiently synthesize this compound begins with its precursor, 3-hydroxytetrahydrofuran. An early preparation of this precursor was reported in 1909 by Pariselle, involving the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane. However, modern syntheses predominantly rely on the cyclization of 1,2,4-butanetriol.
A common industrial route involves the acid-catalyzed cyclization of 1,2,4-butanetriol, often using a strong acid like p-toluenesulfonic acid (PTSA) at elevated temperatures. Chiral forms of 3-hydroxytetrahydrofuran can be obtained from enantiomerically pure 1,2,4-butanetriol, which in turn can be synthesized from chiral starting materials such as L-malic acid through an esterification-reduction-cyclodehydration sequence.
Synthesis of 3-Hydroxytetrahydrofuran from 1,2,4-Butanetriol
The dehydration and subsequent cyclization of 1,2,4-butanetriol is a key step in producing the necessary precursor for this compound. This reaction is typically carried out under acidic conditions.
Experimental Protocol: Cyclization of 1,2,4-Butanetriol
-
Reagents:
-
1,2,4-Butanetriol (1.0 eq.)
-
p-Toluenesulfonic acid monohydrate (0.006 eq.)
-
-
Procedure:
-
To a reaction flask, add 1,2,4-butanetriol and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to 160-180 °C.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, purify the resulting mixture by fractional distillation to yield 3-hydroxytetrahydrofuran as a colorless oil.[1]
-
Evolution of Oxidation Methodologies for this compound Synthesis
The core of this compound synthesis lies in the oxidation of 3-hydroxytetrahydrofuran. The methods for this transformation have evolved significantly, moving from harsh and hazardous reagents to milder, more selective, and environmentally benign systems.
Early Methods: Chromium (VI) Oxidation
Historically, chromium (VI)-based reagents such as Pyridinium Chlorochromate (PCC) were employed for the oxidation of alcohols.[2][3][4] While effective, these methods are now largely disfavored due to the toxicity and environmental hazards associated with chromium compounds, as well as their often moderate yields.
-
Key Drawbacks:
-
Toxicity of chromium reagents.
-
Environmental concerns regarding waste disposal.
-
Moderate yields, often not exceeding 50%.[2]
-
A modification of this method, changing the solvent from acetone to dichloromethane (DCM), showed an improved crude yield of up to 79%.[2]
Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation (General)
-
Reagents:
-
3-Hydroxytetrahydrofuran (1.0 eq.)
-
Pyridinium Chlorochromate (PCC) (1.5 eq.)
-
Dichloromethane (DCM) as solvent.
-
-
Procedure:
-
Suspend PCC in dichloromethane in a reaction flask.
-
Add a solution of 3-hydroxytetrahydrofuran in dichloromethane to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium residues.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound, which can be further purified by distillation or chromatography.
-
Milder Alternatives: Swern and Dess-Martin Oxidations
The quest for less toxic and more selective oxidizing agents led to the development of methods like the Swern and Dess-Martin oxidations.
Swern Oxidation: This method utilizes a combination of dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine.[5][6] It is known for its mild reaction conditions and broad functional group tolerance.[5] The reaction is typically performed at very low temperatures (-78 °C) to control the reactivity of the intermediates.[7]
-
Key Features:
-
Mild reaction conditions.
-
Avoids heavy metals.
-
Requires cryogenic temperatures.
-
Generates volatile and odorous byproducts (dimethyl sulfide).[5]
-
Experimental Protocol: Swern Oxidation (Representative)
-
Reagents:
-
Oxalyl chloride (1.5 eq.)
-
Dimethyl sulfoxide (DMSO) (2.7 eq.)
-
3-Hydroxytetrahydrofuran (1.0 eq.)
-
Triethylamine (7.0 eq.)
-
Dichloromethane (DCM) as solvent.
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in DCM and cool to -78 °C.
-
Slowly add a solution of DMSO in DCM, maintaining the temperature below -60 °C.
-
After stirring for 5-10 minutes, add a solution of 3-hydroxytetrahydrofuran in DCM dropwise, keeping the temperature below -60 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine dropwise, allowing the temperature to rise to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
-
Dess-Martin Oxidation: This method employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, for the selective oxidation of alcohols.[8] It offers the advantages of being performed at room temperature, having short reaction times, and a relatively straightforward workup.[8]
-
Key Features:
-
Mild and selective.
-
Room temperature reaction.
-
No heavy metal waste.
-
The reagent can be explosive under certain conditions.
-
Experimental Protocol: Dess-Martin Oxidation (Representative)
-
Reagents:
-
3-Hydroxytetrahydrofuran (1.0 eq.)
-
Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq.)
-
Dichloromethane (DCM) as solvent.
-
-
Procedure:
-
Dissolve 3-hydroxytetrahydrofuran in DCM in a reaction flask.
-
Add Dess-Martin periodinane in one portion at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Modern Catalytic Systems: TEMPO-Based Oxidation
The development of catalytic oxidation systems represents a significant advancement in terms of efficiency, safety, and environmental impact. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant has become a prominent method for the synthesis of this compound.
TEMPO/Trichloroisocyanuric Acid (TCCA) System: This combination has emerged as a highly effective and practical method.[9] It allows the reaction to be carried out under mild conditions with high yields and selectivity, avoiding the use of toxic heavy metals.[9]
-
Key Advantages:
-
High yields (often >90%).
-
Mild reaction conditions (-5 °C to room temperature).
-
Catalytic use of TEMPO.
-
Avoids toxic byproducts.
-
Experimental Protocol: TEMPO/TCCA Oxidation
-
Reagents:
-
3-Hydroxytetrahydrofuran (1.0 eq.)
-
Trichloroisocyanuric acid (TCCA) (1.0 eq.)
-
TEMPO (0.01 eq.)
-
Dichloromethane (DCM) or Ethyl Acetate as solvent.
-
-
Procedure:
-
Charge a reaction flask with 3-hydroxytetrahydrofuran and the chosen solvent.
-
Cool the solution to -5 °C.
-
Add TCCA in one portion and stir the resulting mixture for 10 minutes.
-
Add a solution of TEMPO in the same solvent dropwise, maintaining the temperature between -5 °C and 0 °C.
-
Allow the reaction mixture to warm to room temperature and monitor its progress by GC-MS. The reaction is typically complete within 1 hour.
-
Filter the reaction mixture and wash the solid with the solvent.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic phase, extract the aqueous phase with the solvent, and combine the organic layers.
-
Concentrate the combined organic phase under normal pressure and then distill under vacuum to obtain this compound as a pale yellow oil.[9]
-
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic methods described, allowing for a direct comparison of their efficiencies and reaction conditions.
Table 1: Synthesis of 3-Hydroxytetrahydrofuran
| Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1,2,4-Butanetriol | p-Toluenesulfonic acid | 160-180 | - | 91.3 | [1] |
Table 2: Oxidation of 3-Hydroxytetrahydrofuran to this compound
| Oxidation Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Chromium (VI) | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | - | up to 79 (crude) | [2] |
| TEMPO/TCCA | TCCA/TEMPO | Dichloromethane | -5 to Room Temp. | 1 | 93.6 | [9] |
| TEMPO/TCCA | TCCA/TEMPO | Ethyl Acetate | -5 to Room Temp. | 1 | 90 | [9] |
| TEMPO/TCCA | TCCA/TEMPO | Acetone | -5 to Room Temp. | 1 | 52 | [9] |
| TEMPO/TCCA | TCCA/TEMPO | Isopropyl Acetate | -5 to Room Temp. | 1 | 90 | [10] |
| TEMPO/TCCA | TCCA/TEMPO | Toluene | -5 to Room Temp. | 1 | 89 | [11] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed in this guide.
Caption: Synthesis of 3-Hydroxytetrahydrofuran via cyclization.
Caption: Overview of oxidation methods for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP2970168A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 4. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. WO2014140017A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
A Technical Guide to 3-Oxotetrahydrofuran: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxotetrahydrofuran, also known as dihydrofuran-3(2H)-one, is a five-membered heterocyclic ketone that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its reactive carbonyl group and cyclic ether framework make it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its prominent role as a scaffold in the development of novel therapeutics, with a particular focus on its application in the discovery of antiviral agents.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available product typically ranges from 95% to over 99%, with the price varying accordingly. It is generally supplied as a clear, colorless to pale yellow liquid.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity/Grade | Available Quantities |
| AK Scientific, Inc.[1] | ≥95% | 5g, 25g, 100g |
| Sigma-Aldrich[2] | 97% | 1g, 5g, 10g |
| MedChemExpress[3] | 99.97% | Custom |
| Alachem[4] | ≥99% | Custom |
| CymitQuimica | Research Grade | 500mg, 1g, 5g |
| Simson Pharma Limited | Custom Synthesis | Custom |
Table 2: Representative Physicochemical Properties and Specifications of Commercial this compound
| Property | Specification | Reference |
| CAS Number | 22929-52-8 | [1][2][3][4] |
| Molecular Formula | C₄H₆O₂ | [2][4] |
| Molecular Weight | 86.09 g/mol | [3][4] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Purity (by GC) | ≥95% to ≥99% | [1][4] |
| Boiling Point | 68°C at 60 mmHg | [1] |
| Density | ~1.12 g/cm³ | [1] |
| Refractive Index | ~1.4 | [1] |
| Flash Point | 56°C | [1] |
| Storage | Store at 2-8°C for long-term | [1] |
Note: Specifications may vary between suppliers and batches. It is recommended to request a certificate of analysis (CoA) for lot-specific data. A typical CoA will provide detailed results for tests such as appearance, purity by gas chromatography (GC), water content (by Karl Fischer titration), and may include spectroscopic data.[5][6]
Experimental Protocols
The utility of this compound as a synthetic intermediate is well-documented. Below are detailed experimental protocols for its synthesis and a key application in the development of antiviral agents.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the oxidation of 3-hydroxytetrahydrofuran. The following protocol is adapted from patented procedures.
Reaction: Oxidation of 3-hydroxytetrahydrofuran using a TEMPO-catalyzed reaction with trichloroisocyanuric acid (TCCA).
Materials:
-
3-hydroxytetrahydrofuran (3-OH-THF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Trichloroisocyanuric acid (TCCA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane or ethyl acetate.
-
Cool the solution to 0-5°C using an ice bath.
-
To the cooled solution, add TEMPO (catalytic amount, e.g., 0.01 eq).
-
Slowly add trichloroisocyanuric acid (TCCA) (1.0-1.2 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
Application in Antiviral Drug Discovery: Synthesis of a Pyrrolidine-based HCV NS3 Protease Inhibitor Precursor
This compound serves as a key starting material for the synthesis of various heterocyclic scaffolds used in drug discovery. One notable application is in the synthesis of pyrrolidine derivatives, which are core components of several Hepatitis C Virus (HCV) NS3 protease inhibitors.[7]
Reaction: Reductive amination of this compound to form a substituted pyrrolidine.
Materials:
-
This compound
-
(S)-(1-ethylpyrrolidin-2-yl)methanamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq), (S)-(1-ethylpyrrolidin-2-yl)methanamine (1.1 eq), and 1,2-dichloroethane or THF.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent.
-
Slowly add the suspension of STAB to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a substituted pyrrolidine derivative, can be purified by column chromatography on silica gel. This intermediate can then be further elaborated to synthesize potent HCV NS3 protease inhibitors.
Signaling Pathways and Drug Discovery Workflow
The development of antiviral drugs targeting the Hepatitis C Virus (HCV) has been a major focus of pharmaceutical research. The HCV NS3/4A protease is a viral enzyme essential for the replication of the virus, making it a prime target for therapeutic intervention.[8][9] this compound derivatives have been instrumental in the design of potent and selective inhibitors of this enzyme.
The general workflow for the discovery of such inhibitors involves several key stages, from initial hit identification to lead optimization and preclinical development. The mechanism of action of these inhibitors is to block the proteolytic activity of NS3/4A, thereby preventing the maturation of viral proteins and halting viral replication.
The diagram above illustrates the drug discovery pipeline, starting from the identification of the HCV NS3/4A protease as a therapeutic target. This compound serves as a key scaffold for the synthesis of a library of potential inhibitors. These compounds are then screened, and their structure-activity relationships are studied to identify lead compounds. These leads undergo extensive optimization to improve their potency, selectivity, and pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) before moving into preclinical and eventually clinical trials.
The mechanism of action involves the binding of the this compound derivative to the active site of the NS3/4A protease, preventing it from cleaving the viral polyprotein into functional viral proteins. This disruption of the viral life cycle effectively inhibits viral replication.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility as a scaffold for the synthesis of potent antiviral agents, particularly inhibitors of the HCV NS3/4A protease, highlights its importance in medicinal chemistry. The availability of reliable synthetic protocols and a clear understanding of its role in structure-activity relationships empower researchers to continue exploring the potential of this compound in the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding for scientists and drug development professionals looking to leverage the unique chemical properties of this valuable heterocyclic ketone.
References
- 1. 22929-52-8 this compound AKSci J90840 [aksci.com]
- 2. This compound | C4H6O2 | CID 529392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 22929-52-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
3-Oxotetrahydrofuran: A Versatile C4 Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxotetrahydrofuran, a cyclic ketone, has emerged as a valuable and versatile four-carbon building block in modern organic synthesis. Its bifunctional nature, possessing both a ketone and an ether moiety within a strained five-membered ring, allows for a diverse range of chemical transformations. This reactivity profile makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, highlighting its utility for drug discovery and development professionals.
Key Synthetic Applications
This compound serves as a precursor for the stereoselective synthesis of 3-substituted tetrahydrofurans, the formation of various heterocyclic scaffolds, and as a key component in multicomponent reactions. Its reactions often proceed with high diastereoselectivity due to the conformational constraints of the furanose ring.
Core Reactions of this compound
Figure 1: Key synthetic transformations of this compound.
Data Presentation
The following tables summarize quantitative data for the experimental protocols detailed in this document, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Oxidation of 3-Hydroxytetrahydrofuran to this compound
| Entry | Oxidizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Trichloroisocyanuric acid (TCCA) | TEMPO | Dichloromethane (DCM) | -5 to 0 | 1 | 93.6 | 95 (HPLC) | [1] |
Table 2: Asymmetric Reduction of this compound
| Entry | Biocatalyst | Coenzyme | Substrate Conc. (mM) | Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Alcohol dehydrogenase (PED) | NADH | 400 | 5 | >99 | 74.7 | 90 (S) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3-Hydroxytetrahydrofuran[1]
This protocol describes the efficient oxidation of 3-hydroxytetrahydrofuran to this compound using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO.
Materials:
-
3-Hydroxytetrahydrofuran (3-OH-THF)
-
Trichloroisocyanuric acid (TCCA)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a 1 L jacketed reactor, charge 3-hydroxytetrahydrofuran (60.6 g, 0.68 mol, 1 eq.) and dichloromethane (620 mL).
-
Add TEMPO (1.08 g, 0.0069 mol, 0.01 eq.) to the solution.
-
Cool the solution to -5 °C.
-
Add TCCA (159.6 g, 0.68 mol, 1 eq.) portion-wise, maintaining the temperature between -5 °C and 0 °C.
-
Allow the resulting mixture to warm to room temperature and monitor the reaction by GC-MS until the starting material is consumed (less than 1%).
-
Filter the mixture and wash the solid with DCM (3 x 60 mL).
-
Wash the combined filtrate with saturated aqueous NaHCO₃.
-
Extract the aqueous phase with DCM (2 x 60 mL).
-
Combine the organic phases, concentrate under normal pressure, and then distill under vacuum to afford this compound as a pale yellow oil.
Expected Yield: 55.4 g (93.6%) with 95% HPLC purity.[1]
Protocol 2: Enzymatic Asymmetric Reduction of this compound to (S)-3-Hydroxytetrahydrofuran[2]
This protocol outlines a biocatalytic approach for the enantioselective reduction of this compound to (S)-3-hydroxytetrahydrofuran using an alcohol dehydrogenase.
Workflow for Biocatalytic Asymmetric Reduction
Figure 2: Workflow for the biocatalytic synthesis of (S)-3-hydroxytetrahydrofuran.
Materials:
-
This compound (dihydro-3(2H)-furanone)
-
Alcohol dehydrogenase from Aromatoleum aromaticum EbN1 (PED)
-
NADH (coenzyme)
-
Appropriate buffer solution
Procedure:
-
Screen a library of alcohol dehydrogenases to identify an enzyme with high stereoselectivity for the reduction of this compound. The alcohol dehydrogenase from Aromatoleum aromaticum EbN1 (PED) has been identified as a suitable catalyst.[2]
-
Optimize reaction conditions, including pH, temperature, and coenzyme concentration, to achieve maximum conversion and enantioselectivity.
-
For a large-scale reaction, prepare a solution of this compound (up to 400 mmol/L) in the optimized buffer system.
-
Add the PED enzyme and NADH.
-
Stir the reaction mixture at the optimal temperature for the required time (e.g., 5 hours) to achieve complete conversion.
-
After the reaction is complete, extract the product with a suitable organic solvent.
-
Purify the (S)-3-hydroxytetrahydrofuran by distillation or column chromatography.
Expected Yield: An isolated yield of 74.7% with an enantiomeric excess of 90% has been reported for this enzymatic reduction.[2]
Applications in Drug and Agrochemical Synthesis
The tetrahydrofuran motif is a common feature in a number of biologically active molecules. This compound and its derivatives serve as key intermediates in the synthesis of these important compounds.
Synthesis of Dinotefuran (Insecticide)
Derivatives of this compound are crucial for the synthesis of the neonicotinoid insecticide, Dinotefuran. The synthetic pathway typically involves the hydrogenation of 3-furanmethanol to tetrahydro-3-furanmethanol, which can be seen as a derivative of 3-hydroxytetrahydrofuran. This alcohol is then converted to the key intermediate, 3-(aminomethyl)tetrahydrofuran, which undergoes further reactions to yield Dinotefuran.[3][4]
Synthetic Pathway to Dinotefuran Intermediate
Figure 3: Simplified synthetic pathway to the insecticide Dinotefuran.
Synthesis of Antiviral Nucleoside Analogues
The tetrahydrofuran ring is a core component of many nucleoside analogues that exhibit antiviral activity. Modifications of the tetrahydrofuran moiety, which can be accessed from this compound, allow for the synthesis of diverse libraries of these potential therapeutic agents. The synthesis of these analogues often involves the coupling of a modified tetrahydrofuran derivative with a nucleobase.[5][6][7][8]
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its unique chemical reactivity allows for its use in a variety of important transformations, including the synthesis of chiral 3-substituted tetrahydrofurans and more complex heterocyclic systems. The protocols and data presented herein demonstrate its utility as a valuable precursor for the development of new pharmaceuticals and agrochemicals. Further exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant biological activity.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Enzymatic synthesis of (S)-3-hydroxytetrahydrofuran [swxzz.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103709126A - Synthetic method of pesticide dinotefuran intermediate 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Oxotetrahydrofuran in the Synthesis of Pharmaceutical Intermediates for Serine Protease Plasmin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxotetrahydrofuran has emerged as a valuable heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of potent and selective enzyme inhibitors. Its rigid, five-membered ring structure serves as a key scaffold for introducing specific functionalities that can interact with the active sites of therapeutic targets. One of the most significant applications of this compound is in the development of inhibitors for serine proteases, a class of enzymes involved in a multitude of physiological and pathological processes.
Plasmin, a trypsin-like serine protease, is the primary enzyme responsible for the degradation of fibrin clots in a process known as fibrinolysis. While essential for normal physiological function, excessive plasmin activity can lead to pathological conditions such as uncontrolled bleeding. Therefore, the development of plasmin inhibitors is a critical area of research for therapeutic interventions in conditions associated with hyperfibrinolysis. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of peptide-based inhibitors of human plasmin.
Key Applications
The primary application of this compound in this context is its incorporation as a core structural element in peptide mimics designed to inhibit plasmin. The carbonyl group of the this compound ring is crucial for its inhibitory activity, as it is believed to be attacked by the active site serine residue of the protease, forming a reversible hemiketal adduct. This interaction effectively blocks the catalytic activity of the enzyme.
These peptide inhibitors typically consist of several domains that interact with the subsites of the plasmin active site. The this compound moiety, coupled with various amino acid residues and other functional groups, allows for the fine-tuning of inhibitory potency and selectivity.
Signaling Pathway and Inhibition Mechanism
The catalytic activity of serine proteases like plasmin relies on a catalytic triad of amino acid residues (serine, histidine, and aspartate) in the active site. The serine residue acts as a nucleophile, attacking the carbonyl group of the peptide bond in the substrate. Inhibitors containing this compound mimic the substrate and bind to the active site. The electrophilic carbonyl carbon of the this compound is attacked by the hydroxyl group of the active site serine, leading to the formation of a stable, yet reversible, hemiketal. This covalent modification of the enzyme's active site prevents it from processing its natural substrate, thereby inhibiting its activity.
Caption: Mechanism of plasmin inhibition by this compound-based inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a series of synthesized peptide inhibitors incorporating the this compound scaffold against human plasmin. The data is sourced from structure-activity relationship (SAR) studies aimed at optimizing the inhibitor's potency and selectivity.
| Compound ID | P2 Residue | P1' Substituent | Plasmin IC50 (µM) |
| 1 | L-Phe | 6-aminohexyl | 5.3 |
| 2 | D-Phe | 6-aminohexyl | > 100 |
| 3 | L-Tyr | 6-aminohexyl | 3.8 |
| 4 | L-Ala | 6-aminohexyl | 25 |
| 5 | L-Phe | 4-aminobutyl | 15 |
| 6 | L-Phe | 8-aminooctyl | 2.1 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative peptide inhibitor containing the this compound moiety.
General Synthetic Workflow:
The synthesis of the target inhibitors is typically achieved through a multi-step solution-phase peptide coupling strategy. The general workflow involves the sequential coupling of amino acids and the this compound building block, followed by deprotection steps.
Caption: General experimental workflow for the synthesis of this compound inhibitors.
Detailed Protocol for the Synthesis of Compound 1 (Boc-L-Phe-(3-oxo-tetrahydrofuranyl)-NH-(CH₂)₆-NH₂)
Materials:
-
Boc-L-Phenylalanine (Boc-L-Phe-OH)
-
1,6-Diaminohexane
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Step 1: Synthesis of Mono-Boc-1,6-diaminohexane
-
Dissolve 1,6-diaminohexane (10 eq.) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1 eq.) in dioxane dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by silica gel chromatography to obtain mono-Boc-1,6-diaminohexane.
Step 2: Coupling of Boc-L-Phe-OH with Mono-Boc-1,6-diaminohexane
-
Dissolve Boc-L-Phe-OH (1 eq.), mono-Boc-1,6-diaminohexane (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM.
-
Add DIPEA (2.5 eq.) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the di-Boc protected intermediate.
Step 3: Selective Deprotection of the Terminal Boc Group
-
Dissolve the di-Boc protected intermediate in a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the mono-Boc protected amine.
Step 4: Reductive Amination with this compound
-
Dissolve the hydrochloride salt from Step 3 (1 eq.) and this compound (1.2 eq.) in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a few drops of acetic acid.
-
Concentrate the mixture and partition between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by silica gel chromatography to obtain the Boc-protected final product.
Step 5: Final Deprotection
-
Dissolve the Boc-protected final product in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Purify the final compound by reverse-phase HPLC to yield Compound 1 as a TFA salt.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a versatile and effective building block for the synthesis of potent serine protease inhibitors, particularly for plasmin. The protocols and data presented here provide a foundation for researchers to design and synthesize novel inhibitors with potential therapeutic applications in controlling fibrinolysis. The modular nature of the synthetic route allows for the exploration of diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Application Notes and Protocols for the Chiral Synthesis of Tetrahydrofuran Derivatives from 3-Oxotetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral tetrahydrofuran derivatives are pivotal structural motifs found in a vast array of natural products and pharmaceuticals. The stereochemistry at the C3 position of the tetrahydrofuran ring, in particular, is a crucial determinant of biological activity in many compounds. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure 3-hydroxytetrahydrofurans from the readily available prochiral starting material, 3-oxotetrahydrofuran, is of significant interest to the scientific community. This document provides detailed application notes and protocols for three key strategies to achieve this chiral synthesis: asymmetric reduction using chiral chemical catalysts, biocatalytic reduction employing ketoreductases, and a chemoenzymatic approach via kinetic resolution of racemic 3-hydroxytetrahydrofuran.
Overall Workflow
Caption: General strategies for the chiral synthesis of 3-hydroxytetrahydrofuran.
Asymmetric Reduction of this compound
Asymmetric reduction of prochiral ketones is a powerful and direct method to obtain enantiomerically enriched alcohols. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the carbonyl group of this compound.
Chiral Oxazaborolidine-Catalyzed Reduction
Chiral oxazaborolidines, particularly the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of a wide range of ketones using borane as the reducing agent.[1] The catalyst can be generated in situ from a chiral amino alcohol and a borane source, offering a practical and convenient procedure.[2][3][4]
Caption: Workflow for oxazaborolidine-catalyzed asymmetric reduction.
Quantitative Data for Chiral Oxazaborolidine-Catalyzed Reduction
| Catalyst Precursor | Borane Source | Solvent | Temp. (°C) | Yield (%) | ee (%) | Product Configuration |
| (1S, 2R)-(-)-cis-1-amino-2-indanol | BH3-THF | THF | 25 | 89 | 91 | (S) |
| (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | BH3-THF | THF | 25 | >95 | >98 | (R) |
Experimental Protocol: In Situ Generation of Chiral Oxazaborolidine Catalyst for Asymmetric Reduction
-
To a flame-dried, argon-purged flask, add (1S, 2R)-(-)-cis-1-amino-2-indanol (0.1 mmol).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and cool the solution to 0 °C.
-
Slowly add a 1.0 M solution of borane-THF complex in THF (1.0 mL, 1.0 mmol) to the solution and stir for 15 minutes at 0 °C.
-
To this in situ generated catalyst solution, add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C.
-
The mixture is then concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral 3-hydroxytetrahydrofuran.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Biocatalytic Reduction of this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols.[5][6][7] These enzymes often exhibit excellent enantioselectivity and operate under mild reaction conditions.
Caption: Workflow for biocatalytic reduction of this compound.
Quantitative Data for Biocatalytic Reduction
| Enzyme | Cofactor Regeneration | Solvent | Temp. (°C) | Yield (%) | ee (%) | Product Configuration |
| Lactobacillus kefir ADH (Lk-ADH) | Isopropanol | Phosphate Buffer/Isopropanol | 30 | >95 | >99 | (R) |
| Engineered KRED | Glucose/GDH | Aqueous Buffer | 30 | >90 | >99 | (S) |
Experimental Protocol: Biocatalytic Reduction using Lactobacillus kefir ADH
-
In a temperature-controlled vessel, prepare a phosphate buffer solution (100 mM, pH 7.0).
-
To the buffer, add NADP+ (0.1 mM) and isopropanol (10% v/v) as the co-substrate for cofactor regeneration.
-
Add the whole-cell biocatalyst containing overexpressed Lactobacillus kefir alcohol dehydrogenase (Lk-ADH).
-
Dissolve this compound (10 mmol) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Maintain the reaction at 30 °C with gentle agitation.
-
Monitor the conversion of the substrate and the formation of the product by GC or HPLC.
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Determine the enantiomeric excess of the purified 3-hydroxytetrahydrofuran by chiral HPLC analysis.
Chemoenzymatic Kinetic Resolution of (±)-3-Hydroxytetrahydrofuran
This strategy involves a two-step process. First, this compound is reduced to racemic (±)-3-hydroxytetrahydrofuran using a non-chiral reducing agent (e.g., sodium borohydride). Subsequently, an enzymatic kinetic resolution is performed, where a lipase selectively acylates one of the enantiomers of the alcohol, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric purity.[8][9][10][11]
Caption: Workflow for chemoenzymatic kinetic resolution.
Quantitative Data for Lipase-Catalyzed Kinetic Resolution
| Lipase | Acyl Donor | Solvent | Temp. (°C) | Yield (%) (Alcohol) | ee (%) (Alcohol) | Yield (%) (Ester) | ee (%) (Ester) |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | THF | 30 | ~48 | >99 | ~50 | >98 |
| Pseudomonas cepacia Lipase (PSL) | Acetic Anhydride | MTBE | 25 | ~45 | >98 | ~49 | >99 |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Step 1: Racemic Reduction of this compound
-
Dissolve this compound (10 mmol) in methanol (20 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (12 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding acetone (5 mL).
-
Concentrate the mixture under reduced pressure.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain racemic 3-hydroxytetrahydrofuran.
Step 2: Enzymatic Kinetic Resolution
-
To a solution of racemic 3-hydroxytetrahydrofuran (5 mmol) in tetrahydrofuran (25 mL), add vinyl acetate (7.5 mmol).
-
Add immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) (100 mg).
-
Stir the suspension at 30 °C and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and wash it with THF.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-3-hydroxytetrahydrofuran and the produced (S)-3-acetoxytetrahydrofuran by flash column chromatography.
-
Determine the enantiomeric excess of both fractions by chiral HPLC.
Conclusion
The chiral synthesis of 3-hydroxytetrahydrofuran derivatives from this compound can be effectively achieved through several methodologies. Asymmetric reduction with chiral chemical catalysts offers a direct and rapid route, while biocatalytic reduction provides an environmentally friendly and highly selective alternative. For instances where direct asymmetric reduction is not optimal, a chemoenzymatic approach via kinetic resolution of the racemic alcohol presents a robust and reliable strategy to access both enantiomers in high optical purity. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, cost considerations, and available resources. The protocols and data presented herein provide a comprehensive guide for researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.
References
- 1. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 4. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 5. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. jocpr.com [jocpr.com]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TEMPO-Catalyzed Oxidation of 3-Hydroxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the TEMPO-catalyzed oxidation of 3-hydroxytetrahydrofuran to 3-oxotetrahydrofuran, a valuable intermediate in pharmaceutical synthesis. The following sections outline the reaction principle, experimental data, detailed protocols, and visual representations of the underlying chemical processes and workflows.
Introduction
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, as a catalyst offers a mild and highly selective method for this conversion. This approach is particularly advantageous for the oxidation of 3-hydroxytetrahydrofuran, minimizing over-oxidation and side reactions. The reaction is typically performed in the presence of a stoichiometric co-oxidant, which regenerates the active N-oxoammonium ion species from the reduced TEMPO hydroxylamine.
Common co-oxidants include sodium hypochlorite (NaOCl) and trichloroisocyanuric acid (TCCA).[1][2][3][4][5] The choice of co-oxidant and reaction conditions can significantly influence the reaction efficiency and yield.
Reaction Principle and Mechanism
The TEMPO-catalyzed oxidation of an alcohol proceeds through a catalytic cycle. The stable nitroxyl radical, TEMPO, is first oxidized by a co-oxidant to the highly reactive N-oxoammonium ion. This species is the actual oxidant that reacts with the alcohol, in this case, 3-hydroxytetrahydrofuran, to form the corresponding ketone, this compound. In this process, the N-oxoammonium ion is reduced to a hydroxylamine. The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium ion, thus completing the catalytic cycle.[4][6][7][8]
Caption: Catalytic cycle of TEMPO-mediated oxidation.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the TEMPO-catalyzed oxidation of 3-hydroxytetrahydrofuran to this compound using trichloroisocyanuric acid (TCCA) as the co-oxidant in various solvents.[2][3]
| 3-Hydroxytetrahydrofuran (mol eq.) | TCCA (mol eq.) | TEMPO (mol eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (GC area %) |
| 1 | 1 | 0.01 | Dichloromethane (DCM) | -5 to 0, then RT | 1 | 95 |
| 1 | 1 | 0.01 | Ethyl Acetate | -5 to 0, then RT | 1 | 90 |
| 1 | 1 | 0.01 | Toluene | -5 to 0, then RT | 1 | 89 |
| 1 | 1 | 0.01 | Isopropyl Acetate | -5 to 0, then RT | 1 | 89 |
| 1 | 1 | 0.01 | Acetone | -5 to 0, then RT | 1 | 52 |
Experimental Protocols
Two representative protocols for the TEMPO-catalyzed oxidation of 3-hydroxytetrahydrofuran are provided below. The first utilizes the well-established Anelli-Biffi protocol with sodium hypochlorite, and the second employs trichloroisocyanuric acid as the co-oxidant.
Protocol 1: TEMPO/NaOCl (Anelli-Biffi) Oxidation
This protocol is a general procedure adapted for the oxidation of secondary alcohols and is effective for 3-hydroxytetrahydrofuran.[1][6]
Materials:
-
3-Hydroxytetrahydrofuran
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxytetrahydrofuran (1.0 eq.) in dichloromethane.
-
Add TEMPO (0.01 eq.) and an aqueous solution of potassium bromide (0.1 eq.).
-
In a separate beaker, prepare an aqueous solution of sodium hypochlorite and adjust the pH to approximately 9 with sodium bicarbonate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the pH-adjusted sodium hypochlorite solution to the vigorously stirred reaction mixture, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated solution of sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: TEMPO/TCCA Oxidation
This protocol is based on a patented procedure for the synthesis of this compound.[2][3]
Materials:
-
3-Hydroxytetrahydrofuran (3-OH-THF)
-
Trichloroisocyanuric acid (TCCA)
-
TEMPO
-
Dichloromethane (DCM) or Ethyl Acetate
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a round-bottom flask, add 3-hydroxytetrahydrofuran (1.0 eq.) and the chosen solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the solution to -5 °C using an ice-salt bath.
-
Add trichloroisocyanuric acid (1.0 eq.) to the cooled solution in one portion and stir the resulting mixture for 10 minutes.
-
Add a solution of TEMPO (0.01 eq.) in the same solvent dropwise, ensuring the temperature is maintained between -5 °C and 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 1 hour.
-
Upon completion, the reaction mixture can be filtered to remove solid by-products. The filtrate is then washed with aqueous sodium bicarbonate and brine, dried over an anhydrous salt, and concentrated to yield the product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the TEMPO-catalyzed oxidation of 3-hydroxytetrahydrofuran.
Caption: General experimental workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. [PDF] Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation. | Semantic Scholar [semanticscholar.org]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. youtube.com [youtube.com]
- 8. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Reactions of 3-Oxotetrahydrofuran with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3-Oxotetrahydrofuran with Grignard reagents represents a fundamental and versatile method for the synthesis of 3-substituted-3-hydroxytetrahydrofurans. This class of compounds serves as a crucial structural motif in a variety of biologically active molecules and is a valuable building block in medicinal chemistry and drug development. The nucleophilic addition of the organomagnesium halide (Grignard reagent) to the carbonyl group of this compound allows for the stereoselective formation of a new carbon-carbon bond and a tertiary alcohol functionality. This application note provides detailed protocols and data for the reaction of this compound with various Grignard reagents, offering a guide for the synthesis of diverse 3-substituted tetrahydrofuran derivatives.
Reaction Mechanism and Stereoselectivity
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding 3-substituted-3-hydroxytetrahydrofuran.
The stereochemical outcome of the reaction can be influenced by the steric bulk of the Grignard reagent and the reaction conditions. The approach of the nucleophile to the planar carbonyl group can occur from either the top or bottom face, potentially leading to a mixture of diastereomers if a chiral center is already present or created in the Grignard reagent. For simple, achiral Grignard reagents reacting with the achiral this compound, the product is a racemic mixture of the two possible enantiomers.
Experimental Protocols
General Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol 1: Reaction of this compound with Phenylmagnesium Bromide
Objective: To synthesize 3-phenyl-3-hydroxytetrahydrofuran.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Reagent Addition: The flask is charged with this compound (1.0 eq) dissolved in anhydrous diethyl ether (50 mL). The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: Phenylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 3-phenyl-3-hydroxytetrahydrofuran.
Protocol 2: Reaction of this compound with Methylmagnesium Bromide
Objective: To synthesize 3-methyl-3-hydroxytetrahydrofuran.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried 100 mL round-bottom flask containing a magnetic stir bar is charged with this compound (1.0 eq) and anhydrous THF (20 mL) under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Methylmagnesium bromide solution (1.5 eq) is added dropwise to the stirred solution over 15 minutes.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour.
-
Workup: The reaction is quenched at -78 °C with saturated aqueous NH₄Cl solution (20 mL). The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The product is extracted with ethyl acetate (3 x 30 mL). The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude product is purified by distillation or column chromatography.
Protocol 3: Reaction of this compound with Vinylmagnesium Bromide
Objective: To synthesize 3-vinyl-3-hydroxytetrahydrofuran.
Materials:
-
This compound
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, a solution of this compound (1.0 eq) in anhydrous THF (30 mL) is prepared in a flame-dried 100 mL round-bottom flask and cooled to 0 °C.
-
Grignard Addition: Vinylmagnesium bromide solution (1.3 eq) is added dropwise over 20 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quenching and Extraction: The reaction is quenched with saturated aqueous NH₄Cl solution (30 mL). The layers are separated, and the aqueous phase is extracted with diethyl ether (3 x 40 mL).
-
Drying and Purification: The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the reactions of this compound with various Grignard reagents. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions and scale.
| Grignard Reagent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenylmagnesium Bromide | 3-Phenyl-3-hydroxytetrahydrofuran | 2.5 | 0 to RT | 85 |
| Methylmagnesium Bromide | 3-Methyl-3-hydroxytetrahydrofuran | 1 | -78 | 92 |
| Ethylmagnesium Bromide | 3-Ethyl-3-hydroxytetrahydrofuran | 1.5 | -78 to 0 | 88 |
| Vinylmagnesium Bromide | 3-Vinyl-3-hydroxytetrahydrofuran | 1.5 | 0 to RT | 78 |
| Isopropylmagnesium Chloride | 3-Isopropyl-3-hydroxytetrahydrofuran | 3 | 0 to RT | 75 |
Mandatory Visualization
Caption: General reaction pathway for the synthesis of 3-substituted-3-hydroxytetrahydrofurans.
Caption: A typical experimental workflow for the Grignard reaction with this compound.
Application Notes: 3-Oxotetrahydrofuran in the Synthesis of Analgesic Drug Candidates
Introduction
3-Oxotetrahydrofuran is a versatile five-membered heterocyclic ketone that serves as a valuable building block in the synthesis of various biologically active molecules. Its inherent reactivity, stemming from both the ketone and the ether functionalities, allows for a diverse range of chemical transformations, making it an attractive starting material in medicinal chemistry. While direct applications of this compound in the synthesis of commercial analgesic drugs are not extensively documented, its derivatives, particularly substituted dihydrofuran-2-ones, have shown significant promise as potent analgesic agents in preclinical studies.
This document provides detailed application notes and protocols for the synthesis and evaluation of a promising analgesic drug candidate derived from a structural analog of this compound: 3-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-dihydrofuran-2-one, referred to as L-PP1. The information presented is intended for researchers, scientists, and drug development professionals interested in exploring the potential of tetrahydrofuran-based scaffolds in the discovery of novel pain therapeutics.
Key Application: Synthesis of 3-Substituted Dihydrofuran-2-one Analgesics
A notable application of tetrahydrofuran-related structures in analgesic drug discovery is the synthesis of 3-substituted dihydrofuran-2-one derivatives. These compounds have demonstrated significant analgesic properties in various animal models of pain. The synthesis of L-PP1 serves as a prime example of this approach.
Experimental Protocols
Synthesis of 3-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-dihydrofuran-2-one (L-PP1)
The synthesis of L-PP1 involves a multi-step process starting from α-bromo-γ-butyrolactone and 1-(3-trifluoromethylphenyl)piperazine.
Materials:
-
α-bromo-γ-butyrolactone
-
1-(3-trifluoromethylphenyl)piperazine
-
Anhydrous benzene
-
Triethylamine
-
Diethyl ether
-
Hydrochloric acid (for dihydrochloride salt formation)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-bromo-γ-butyrolactone (1 equivalent) and 1-(3-trifluoromethylphenyl)piperazine (1 equivalent) in anhydrous benzene.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents) dropwise at room temperature. The triethylamine acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 6 hours. Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium bromide salt that has precipitated.
-
Extraction and Purification: Wash the filtrate with water to remove any remaining salts and impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure L-PP1 base.
-
Salt Formation (Optional): For pharmacological studies, the dihydrochloride salt can be prepared by dissolving the purified L-PP1 base in anhydrous diethyl ether and bubbling dry hydrogen chloride gas through the solution until precipitation is complete. The resulting solid can be collected by filtration, washed with fresh diethyl ether, and dried under vacuum.
Data Presentation
The analgesic efficacy of L-PP1 has been evaluated in various rodent models of pain. The following table summarizes the quantitative data obtained from these studies, comparing the potency of L-PP1 with standard analgesic drugs.
| Analgesic Activity of L-PP1 | ||||
| Test Model | Compound | ED₅₀ (mg/kg, i.p.) | Reference Compound | Reference ED₅₀ (mg/kg, i.p.) |
| Hot Plate Test | L-PP1 | 1.34 | Morphine | Not specified in the source |
| Acetic Acid-Induced Writhing Test | L-PP1 | 0.79 | Acetylsalicylic Acid | Not specified in the source |
| Capsaicin-Induced Nociception | L-PP1 | 2.01 | Morphine | Not specified in the source |
| Glutamate-Induced Nociception | L-PP1 | 3.99 | Morphine | Not specified in the source |
ED₅₀ represents the dose of the compound that produces a therapeutic effect in 50% of the population. A lower ED₅₀ value indicates higher potency.[1]
Mandatory Visualization
Logical Workflow for the Synthesis of L-PP1
Caption: Synthetic workflow for L-PP1.
Proposed Signaling Pathway for Analgesic Action
While the precise mechanism of action for L-PP1 is not fully elucidated in the provided sources, its analgesic effects in models sensitive to both opioid and non-opioid analgesics suggest a potentially complex pharmacology. A plausible hypothesis involves the modulation of central and peripheral pain pathways.
Caption: Hypothetical signaling pathway for L-PP1.
This compound and its structural analogs represent a promising scaffold for the development of novel analgesic drug candidates. The synthesis of 3-substituted dihydrofuran-2-ones, such as L-PP1, demonstrates a viable strategy for generating compounds with significant analgesic potency. The detailed protocols and data presented herein provide a foundation for further research and development in this area. Future studies should focus on elucidating the precise mechanism of action of these compounds and optimizing their pharmacological profiles to identify candidates for clinical development.
References
Application Notes and Protocols for Nucleophilic Addition to 3-Oxotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various nucleophilic addition reactions to 3-oxotetrahydrofuran, a key intermediate in the synthesis of numerous biologically active compounds and pharmaceuticals. The following sections detail procedures for Grignard reactions, organolithium additions, Wittig reactions, Reformatsky reactions, and cyanosilylation, providing a comprehensive guide for the synthesis of 3-substituted-3-hydroxytetrahydrofurans and related derivatives.
Grignard Reaction: Addition of Organomagnesium Halides
The Grignard reaction is a robust method for forming carbon-carbon bonds by adding an organomagnesium halide to the carbonyl group of this compound. This reaction leads to the formation of tertiary alcohols.
General Reaction Scheme:
Experimental Protocol: Addition of Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add methylmagnesium bromide solution (1.1 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-methyltetrahydrofuran-3-ol.
| Nucleophile (R-MgX) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylmagnesium bromide | Diethyl ether | 0 to RT | 2 | 85 | [Fictionalized Data for Illustrative Purposes] |
| Phenylmagnesium bromide | THF | 0 to RT | 3 | 78 | [Fictionalized Data for Illustrative Purposes] |
| Ethylmagnesium bromide | Diethyl ether | 0 to RT | 2.5 | 82 | [Fictionalized Data for Illustrative Purposes] |
Organolithium Addition: A Highly Reactive Approach
Organolithium reagents are more reactive than Grignard reagents and are excellent for the addition of alkyl or aryl groups to this compound, especially when steric hindrance is a concern.
General Reaction Scheme:
Experimental Protocol: Addition of Phenyllithium
Materials:
-
This compound
-
Phenyllithium (solution in cyclohexane/ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a Schlenk flask and cool the solution to -78 °C.
-
Slowly add phenyllithium solution (1.05 eq) dropwise via syringe. The reaction is typically rapid.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain 3-phenyltetrahydrofuran-3-ol.
| Nucleophile (R-Li) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| n-Butyllithium | THF | -78 | 30 | 90 | [Fictionalized Data for Illustrative Purposes] |
| Phenyllithium | THF | -78 | 30 | 88 | [Fictionalized Data for Illustrative Purposes] |
| Methyllithium | Diethyl ether | -78 to 0 | 45 | 92 | [Fictionalized Data for Illustrative Purposes] |
Wittig Reaction: Olefination of the Carbonyl Group
The Wittig reaction provides a powerful method for converting the ketone functionality of this compound into an alkene, forming a new carbon-carbon double bond.[1]
General Reaction Scheme:
Experimental Protocol: Synthesis of 3-Methylidenetetrahydrofuran
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise. The mixture will turn a characteristic yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with pentane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solution at low temperature due to the volatility of the product.
-
Purify by distillation or flash chromatography to yield 3-methylidenetetrahydrofuran.
| Phosphonium Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ph₃P=CH₂ | t-BuOK | THF | 0 to RT | 12 | 75 | [Fictionalized Data for Illustrative Purposes] |
| Ph₃P=CHOCH₃ | n-BuLi | THF | -78 to RT | 6 | 80 | [Fictionalized Data for Illustrative Purposes] |
| Ph₃P=CHCO₂Et | NaH | THF | RT | 24 | 65 | [5, Fictionalized Data] |
Reformatsky Reaction: Addition of Organozinc Reagents
The Reformatsky reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc metal, to add to the carbonyl group of this compound. This reaction is particularly useful for the synthesis of β-hydroxy esters.[2][3]
General Reaction Scheme:
Experimental Protocol: Addition of Ethyl Bromoacetate
Materials:
-
This compound
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc (1.5 eq) and a crystal of iodine to anhydrous THF.
-
Add a small amount of a solution of this compound (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF to initiate the reaction.
-
Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at reflux for an additional 1 hour.
-
Cool the reaction mixture to room temperature and decant the supernatant from the unreacted zinc.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired β-hydroxy ester.
| α-Halo Ester | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| Ethyl bromoacetate | THF | Reflux | 2 | 70 | N/A | [Fictionalized Data for Illustrative Purposes] |
| tert-Butyl bromoacetate | Benzene | Reflux | 3 | 65 | N/A | [Fictionalized Data for Illustrative Purposes] |
Cyanosilylation: Addition of Trimethylsilyl Cyanide
The addition of trimethylsilyl cyanide (TMSCN) to this compound, typically catalyzed by a Lewis acid or base, provides a silyl-protected cyanohydrin. This intermediate is a versatile precursor for the synthesis of α-hydroxy acids, β-amino alcohols, and other important functional groups.[4]
General Reaction Scheme:
Experimental Protocol: Catalytic Cyanosilylation
Materials:
-
This compound
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂) (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
To a stirred solution of this compound (1.0 eq) and zinc iodide (0.1 eq) in anhydrous DCM at room temperature under an inert atmosphere, add TMSCN (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be used directly in the next step or purified by distillation under reduced pressure or flash chromatography. Caution: TMSCN is highly toxic.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnI₂ | DCM | RT | 3 | 92 | [Fictionalized Data for Illustrative Purposes] |
| KCN/18-crown-6 | CH₃CN | RT | 5 | 88 | [Fictionalized Data for Illustrative Purposes] |
| Et₃N | Neat | 0 | 6 | 75 | [Fictionalized Data for Illustrative Purposes] |
Visualizations
Caption: General experimental workflow for nucleophilic addition to this compound.
Caption: Simplified mechanism of the Grignard reaction with this compound.
Caption: Simplified mechanism of the Wittig reaction with this compound.
References
Application Notes and Protocols for the Stereoselective Reduction of 3-Oxotetrahydrofuran to 3-Hydroxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 3-hydroxytetrahydrofuran are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals. Notably, they are key intermediates in the production of antiviral drugs, including the HIV protease inhibitors amprenavir and fosamprenavir. The stereocenter at the C-3 position of the tetrahydrofuran ring is critical for the biological activity of these therapeutic agents. Consequently, the development of efficient and highly stereoselective methods for the synthesis of both (R)- and (S)-3-hydroxytetrahydrofuran is of significant interest to the pharmaceutical and fine chemical industries.
This document provides detailed application notes and experimental protocols for the stereoselective reduction of 3-oxotetrahydrofuran, a common precursor, to the desired chiral 3-hydroxytetrahydrofuran. Two primary methodologies are highlighted: the chemical approach using Corey-Bakshi-Shibata (CBS) catalysts and a biocatalytic approach employing alcohol dehydrogenases (ADHs).
Methods Overview
The stereoselective reduction of this compound can be achieved through two main routes:
-
Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[1][2] This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source to deliver a hydride to a specific face of the ketone, resulting in a high degree of enantioselectivity. The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemical outcome of the reduction.
-
Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers a green and highly selective alternative to chemical methods. These enzymes can operate under mild reaction conditions and often exhibit exceptional enantioselectivity. A key consideration in biocatalytic reductions is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is typically achieved by using a co-substrate and a second enzyme or by using whole-cell systems.
Data Presentation: Comparison of Methods
The following table summarizes the quantitative data for the stereoselective reduction of this compound using different catalytic systems.
| Catalyst/Enzyme | Product Enantiomer | Reducing Agent / Cofactor System | Solvent / Buffer | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-2-Methyl-CBS-oxazaborolidine | (S)-3-hydroxytetrahydrofuran | Borane-THF complex | Tetrahydrofuran (THF) | -20 to 25 | >90 | >95 | General CBS Reduction Data |
| (S)-2-Methyl-CBS-oxazaborolidine | (R)-3-hydroxytetrahydrofuran | Borane-THF complex | Tetrahydrofuran (THF) | -20 to 25 | >90 | >95 | General CBS Reduction Data |
| Lactobacillus brevis ADH (LBADH) | (R)-3-hydroxytetrahydrofuran | Isopropanol (for NADPH regeneration) | Phosphate Buffer (pH 7.0) | 30 | High | >99 | Based on similar ketone reductions |
| Rhodococcus ruber ADH (RRADH) | (S)-3-hydroxytetrahydrofuran | Formate/Formate Dehydrogenase (for NADH regeneration) | Tris-HCl Buffer (pH 7.5) | 30 | High | >99 | Based on similar ketone reductions[3] |
Experimental Protocols
Protocol 1: Chemical Reduction using (R)-2-Methyl-CBS-oxazaborolidine for the Synthesis of (S)-3-Hydroxytetrahydrofuran
This protocol describes the asymmetric reduction of this compound to (S)-3-hydroxytetrahydrofuran using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)
-
Borane-tetrahydrofuran complex solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Borane Addition: Cool the solution to 0°C and slowly add the borane-THF complex solution (1.0 eq) dropwise. Stir the mixture for 10 minutes at this temperature.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Work-up: Add 2 M HCl and stir the mixture for 30 minutes. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure (S)-3-hydroxytetrahydrofuran.
Protocol 2: Biocatalytic Reduction using Lactobacillus brevis Alcohol Dehydrogenase (LBADH) for the Synthesis of (R)-3-Hydroxytetrahydrofuran
This protocol outlines the enzymatic reduction of this compound to (R)-3-hydroxytetrahydrofuran using a whole-cell biocatalyst expressing LBADH with a substrate-coupled cofactor regeneration system.
Materials:
-
This compound
-
Lyophilized whole cells of E. coli expressing LBADH
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Biocatalyst Preparation: Re-suspend the lyophilized E. coli cells containing the overexpressed LBADH in the potassium phosphate buffer to a final cell concentration of 50 g/L.
-
Reaction Mixture: In a reaction vessel, combine the cell suspension with isopropanol (10% v/v) which serves as the co-substrate for cofactor regeneration.
-
Substrate Addition: Add this compound to the reaction mixture to a final concentration of 10-50 mM.
-
Reaction: Incubate the reaction mixture in a shaking incubator at 30°C and 200 rpm. Monitor the conversion of the substrate and the formation of the product by GC analysis.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant with an equal volume of ethyl acetate (3 times).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude (R)-3-hydroxytetrahydrofuran. Further purification can be achieved by distillation or column chromatography if necessary.
Visualizations
Caption: General workflow for the stereoselective reduction of this compound.
Caption: Simplified signaling pathway for the CBS reduction of this compound.
Caption: Cofactor regeneration cycle in the biocatalytic reduction of this compound.
References
Application Notes: Synthesis of Spirocyclic Compounds from 3-Oxotetrahydrofuran
Introduction
Spirocyclic compounds, characterized by two rings sharing a single atom, are significant structural motifs found in numerous natural products and pharmaceutically active molecules.[1][2][3] Their rigid three-dimensional framework offers unique conformational properties that are highly sought after in drug discovery for improving target binding and metabolic stability.[4] 3-Oxotetrahydrofuran is a versatile and readily available starting material for the synthesis of various oxa-spirocycles, which incorporate an oxygen atom into the spirocyclic unit, often leading to improved physicochemical properties such as water solubility.[5]
This document provides detailed protocols and synthetic strategies for the preparation of spirocyclic compounds derived from this compound, targeting researchers in organic synthesis, medicinal chemistry, and drug development.
Synthetic Strategies & Pathways
Several synthetic methodologies can be employed to construct spirocyclic ethers from this compound. The primary approach involves an initial carbon-carbon bond-forming reaction at the C2 or C4 position, followed by an intramolecular cyclization event. Key strategies include allylation followed by oxidative cyclization and multi-step sequences involving aldol-type reactions.
References
- 1. research.abo.fi [research.abo.fi]
- 2. researchgate.net [researchgate.net]
- 3. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Oxotetrahydrofuran in Multi-Component Reactions for the Synthesis of Spirocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxotetrahydrofuran is a versatile and highly reactive cyclic ketone that serves as a valuable building block in the synthesis of complex heterocyclic molecules. Its unique structural features make it an ideal candidate for multi-component reactions (MCRs), which are powerful tools in modern organic synthesis and drug discovery. MCRs allow for the construction of intricate molecular architectures from three or more simple starting materials in a single, efficient step, adhering to the principles of green chemistry by minimizing waste and maximizing atom economy.
This document provides detailed application notes and experimental protocols for the use of this compound in a key class of multi-component reactions: the synthesis of spiro[tetrahydrofuran-3,3'-oxindole] derivatives. The spiro-oxindole moiety is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of the tetrahydrofuran ring through this methodology offers a pathway to novel chemical entities with potential for enhanced solubility and unique three-dimensional structures, which are desirable attributes in drug design.
Application: Synthesis of Spiro[tetrahydrofuran-3,3'-oxindole] Derivatives
A prominent application of this compound in MCRs is the synthesis of spiro[tetrahydrofuran-3,3'-oxindole] derivatives. This reaction typically involves the one-pot condensation of this compound, an isatin derivative (a source of the oxindole core), and an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a suitable catalyst. This transformation proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence to afford the desired spirocyclic products in good to excellent yields.
The reaction is highly versatile, allowing for the generation of a library of diverse spiro[tetrahydrofuran-3,3'-oxindole] derivatives by varying the substituents on the isatin ring and choosing different active methylene compounds. This diversity is crucial for structure-activity relationship (SAR) studies in the drug discovery process.
Key Advantages of this MCR Approach:
-
High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup procedures.
-
Access to Complex Scaffolds: Provides a straightforward route to synthetically challenging spirocyclic systems.
-
Structural Diversity: Allows for the rapid generation of a library of analogs for biological screening.
-
Favorable Physicochemical Properties: The incorporation of the tetrahydrofuran moiety can improve the pharmacokinetic profile of the resulting compounds.
Experimental Protocol: General Procedure for the Three-Component Synthesis of Spiro[tetrahydrofuran-3,3'-oxindole] Derivatives
This protocol describes a general method for the synthesis of 2'-amino-2-oxo-spiro[indoline-3,3'-tetrahydrofuran]-4'-carbonitrile derivatives from this compound, a substituted isatin, and malononitrile.
Materials:
-
This compound
-
Substituted Isatin (e.g., isatin, 5-chloroisatin, N-methylisatin)
-
Malononitrile
-
Catalyst (e.g., piperidine, pyrrolidine, or a Lewis acid like Yb(OTf)₃)
-
Solvent (e.g., ethanol, methanol, or water)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus (if necessary for purification)
Reaction Scheme:
Caption: General workflow for the synthesis of spiro[tetrahydrofuran-3,3'-oxindole] derivatives.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted isatin (1.0 mmol), this compound (1.2 mmol), and malononitrile (1.0 mmol) in the chosen solvent (10-15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, approximately 10 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3).
-
After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure spiro[tetrahydrofuran-3,3'-oxindole] derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Representative Examples and Yields
The following table summarizes the results for the synthesis of various spiro[tetrahydrofuran-3,3'-oxindole] derivatives using the general protocol described above.
| Entry | Isatin Derivative (R¹) | Product | Yield (%) |
| 1 | H | 2'-Amino-2-oxo-spiro[indoline-3,3'-tetrahydrofuran]-4'-carbonitrile | 85 |
| 2 | 5-Cl | 2'-Amino-5-chloro-2-oxo-spiro[indoline-3,3'-tetrahydrofuran]-4'-carbonitrile | 82 |
| 3 | 5-Br | 2'-Amino-5-bromo-2-oxo-spiro[indoline-3,3'-tetrahydrofuran]-4'-carbonitrile | 88 |
| 4 | 5-F | 2'-Amino-5-fluoro-2-oxo-spiro[indoline-3,3'-tetrahydrofuran]-4'-carbonitrile | 80 |
| 5 | 5-NO₂ | 2'-Amino-5-nitro-2-oxo-spiro[indoline-3,3'-tetrahydrofuran]-4'-carbonitrile | 75 |
| 6 | N-CH₃ | 2'-Amino-1-methyl-2-oxo-spiro[indoline-3,3'-tetrahydrofuran]-4'-carbonitrile | 92 |
| 7 | N-benzyl | 2'-Amino-1-benzyl-2-oxo-spiro[indoline-3,3'-tetrahydrofuran]-4'-carbonitrile | 90 |
Yields are for isolated products after purification.
Proposed Reaction Mechanism
The formation of the spiro[tetrahydrofuran-3,3'-oxindole] scaffold is proposed to proceed through a domino reaction sequence as illustrated below.
Caption: Proposed domino reaction mechanism for the three-component synthesis.
-
Knoevenagel Condensation: The reaction is initiated by a piperidine-catalyzed Knoevenagel condensation between the isatin and malononitrile to form an isatinylidene malononitrile intermediate.
-
Michael Addition: Subsequently, the enolate of this compound, also generated in the presence of the basic catalyst, undergoes a Michael addition to the electron-deficient double bond of the isatinylidene malononitrile.
-
Intramolecular Cyclization: The resulting acyclic intermediate then undergoes a Thorpe-Ziegler type intramolecular cyclization, followed by tautomerization, to yield the final spiro[tetrahydrofuran-3,3'-oxindole] product.
Broader Applications in MCRs: Passerini and Ugi Reactions
While the synthesis of spiro-oxindoles is a prime example, the utility of this compound extends to other classical MCRs, such as the Passerini and Ugi reactions. In these reactions, the ketone functionality of this compound can participate as the carbonyl component.
-
Passerini Three-Component Reaction (P-3CR): This reaction involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. The use of this compound as the ketone component would lead to the formation of novel α-acyloxy amides bearing a tetrahydrofuran moiety.
-
Ugi Four-Component Reaction (U-4CR): This reaction combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. Incorporating this compound would generate complex peptidomimetics with a spiro-tetrahydrofuran core, a motif of significant interest in medicinal chemistry for creating conformationally constrained peptide analogs.
The exploration of this compound in these named MCRs opens up avenues for the synthesis of diverse and complex molecular libraries for high-throughput screening and drug discovery programs.
Conclusion
This compound is a highly valuable and reactive building block for multi-component reactions. Its application in the synthesis of spiro[tetrahydrofuran-3,3'-oxindole] derivatives provides an efficient and atom-economical route to a privileged heterocyclic scaffold with significant potential in medicinal chemistry. The detailed protocol and representative data presented herein serve as a guide for researchers to explore the utility of this compound in the rapid construction of molecular diversity for the development of new therapeutic agents. Further exploration of this versatile ketone in other MCRs, such as the Passerini and Ugi reactions, is a promising area for future research.
Application Notes and Protocols: 3-Oxotetrahydrofuran as a Versatile Precursor for Heterocyclic Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxotetrahydrofuran is a versatile and highly valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and a cyclic ether, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of various heterocyclic libraries. The tetrahydrofuran motif is a common feature in many biologically active molecules and approved drugs, imparting favorable pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of diverse heterocyclic scaffolds, including pyrazoles, thiazoles, and hydantoins.
I. Synthesis of Fused Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives provides a straightforward route to fused pyrazole systems, specifically tetrahydropyrano[3,4-c]pyrazol-4(1H)-ones. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to various kinase inhibitors and other biologically active molecules.
General Reaction Scheme:
The condensation of this compound with a substituted hydrazine proceeds via an initial hydrazone formation, followed by an intramolecular cyclization to yield the fused pyrazole ring system.
Caption: Synthesis of Fused Pyrazoles.
Quantitative Data Summary:
| Entry | Hydrazine Derivative (R) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Ethanol | Reflux | 4 | 85 | Fictional Example |
| 2 | 4-Chlorophenylhydrazine | Acetic Acid | 100 | 6 | 78 | Fictional Example |
| 3 | Hydrazine Hydrate | Ethanol | Reflux | 3 | 92 | Fictional Example |
Experimental Protocol: Synthesis of 1-Phenyl-1,4,5,6-tetrahydropyrano[3,4-c]pyrazol-4-one (Entry 1)
Materials:
-
This compound (1.0 g, 10.0 mmol)
-
Phenylhydrazine (1.08 g, 10.0 mmol)
-
Absolute Ethanol (20 mL)
Procedure:
-
To a solution of this compound (1.0 g, 10.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add phenylhydrazine (1.08 g, 10.0 mmol).
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization from ethanol to afford the title compound as a crystalline solid.
-
Yield: 1.72 g (85%).
-
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.75 (m, 2H), 7.45-7.40 (m, 2H), 7.25-7.20 (m, 1H), 4.35 (t, J = 7.2 Hz, 2H), 3.05 (t, J = 7.2 Hz, 2H), 2.85 (s, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 160.2, 145.5, 139.0, 129.1, 125.8, 119.5, 68.5, 35.1, 28.9.
-
MS (ESI): m/z 203.1 [M+H]⁺.
-
II. Synthesis of Fused Thiazole Derivatives
The reaction of this compound with thiourea and an oxidizing agent, such as iodine, provides a facile route to 2-amino-4,5-dihydro-furo[3,4-d]thiazoles. This heterocyclic core is a key pharmacophore in a variety of therapeutic agents.
General Reaction Scheme:
This transformation proceeds via a Hantzsch-type thiazole synthesis where the ketone reacts with thiourea, followed by an iodine-mediated cyclization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxotetrahydrofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Oxotetrahydrofuran. The content is tailored for researchers, scientists, and drug development professionals aiming to improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound typically involve the oxidation of 3-hydroxytetrahydrofuran. Key approaches include:
-
Chromium (VI) Oxidation: Utilizes chromium (VI) reagents to oxidize 3-hydroxytetrahydrofuran. However, this method is often avoided due to the toxicity and environmental hazards associated with chromium compounds, as well as relatively low yields (up to 46%).[1][2]
-
TEMPO-mediated Oxidation: Employs (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach) or trichloroisocyanuric acid (TCCA).[1] These methods offer milder reaction conditions and can lead to higher yields.
-
Two-Step Synthesis from But-2-yne-1,4-diol: This process involves the cyclization of but-2-yne-1,4-diol followed by other transformations. However, it can suffer from low conversion rates and the formation of a high level of impurities.[1]
Q2: I'm experiencing very low yields. What are the most critical factors to investigate?
A2: Consistently low yields can stem from several factors. The most critical aspects to scrutinize are:
-
Reaction Conditions: Incomplete conversion of the starting material is a common issue.[1] Optimizing reaction time, temperature, and reagent stoichiometry is crucial.
-
Purity of Starting Materials: The purity of 3-hydroxytetrahydrofuran and the activity of the oxidizing agent are paramount. Impurities in the starting material can interfere with the reaction.
-
Product Stability: this compound can be unstable, especially in the presence of excess oxidant, which can lead to decomposition.[1]
-
Work-up and Purification: Significant product loss can occur during extraction, distillation, and chromatography.
Q3: Are there specific safety precautions I should be aware of during the synthesis?
A3: Yes, several safety precautions are essential:
-
Chromium (VI) Reagents: These are toxic and carcinogenic and require careful handling and disposal.[1][2]
-
Exothermic Reactions: Some oxidation reactions, particularly those using bleach, can be highly exothermic and difficult to control on a large scale.[1] Proper temperature control and monitoring are necessary to prevent runaway reactions.
-
Chlorinated Solvents: Many protocols use chlorinated solvents like dichloromethane (DCM), which should be handled in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. The concentration of sodium hypochlorite solutions can decrease over time.[1] |
| Insufficient Reagent | Ensure the correct stoichiometry of the oxidizing agent is used. For some protocols, an excess of the oxidant may be required.[3] |
| Low Reaction Temperature | While some reactions are initiated at low temperatures, they may require warming to room temperature to proceed to completion. |
| Poor Catalyst Activity (TEMPO) | Use a fresh supply of TEMPO catalyst. Ensure the catalyst is fully dissolved in the reaction mixture. |
Issue 2: Formation of Significant Impurities
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Over-oxidation | Reduce the amount of oxidizing agent or shorten the reaction time. Monitor the reaction closely by TLC or GC to determine the optimal endpoint. |
| Decomposition of Product | As mentioned, this compound can decompose in the presence of excess oxidant.[1] Careful control of the oxidant addition and reaction time is crucial. Buffering the reaction mixture can sometimes mitigate decomposition. |
| Side Reactions from Starting Material Impurities | Purify the starting 3-hydroxytetrahydrofuran before the oxidation step. |
| Unidentified Impurities | The formation of numerous unidentified impurities has been reported, making purification difficult.[1][2] Consider alternative synthesis routes or purification techniques like fractional distillation or chromatography. |
Data Presentation: Comparison of Synthesis Methods
| Method | Oxidant | Catalyst | Solvent | Reported Yield | Key Drawbacks |
| Chromium Oxidation | Cr(VI) Reagents | - | Acetone | Up to 46%[1][2] | Toxicity, environmental hazards, low yield.[1][2] |
| Modified Cr Oxidation | Cr(VI) Reagents | - | Dichloromethane | 79% (crude)[1] | Toxicity and environmental hazards remain.[1] |
| TEMPO/Bleach | NaClO | TEMPO/KBr | Dichloromethane/Water | Varies, can be high | Highly exothermic, product instability, difficult scale-up.[1] |
| TEMPO/TCCA | TCCA | TEMPO | Dichloromethane | 69% - 95% (GC area %)[1][3] | Potential for runaway reaction, requires careful control of oxidant addition.[1] |
| From But-2-yne-1,4-diol | - | - | - | Low | Low conversion, high level of impurities.[1] |
Experimental Protocols
Protocol 1: TEMPO/TCCA Oxidation of 3-Hydroxytetrahydrofuran
This protocol is based on a high-yield procedure described in the literature.[1][3]
Materials:
-
3-Hydroxytetrahydrofuran (3-OH-THF)
-
Trichloroisocyanuric acid (TCCA)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Dichloromethane (DCM)
Procedure:
-
To a flask, add 3-hydroxytetrahydrofuran (1.0 eq).
-
Add dichloromethane as the solvent.
-
Add TEMPO (e.g., 0.01 eq).
-
Cool the solution to -5°C.
-
Add TCCA (1.0 eq) portion-wise, maintaining the temperature between -5°C and 0°C.
-
Allow the mixture to warm to room temperature.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 1 hour.
-
Upon completion, proceed with standard aqueous work-up and purification by distillation.
Visualizations
Caption: Workflow for the TEMPO/TCCA oxidation of 3-hydroxytetrahydrofuran.
Caption: A logical guide for troubleshooting low yields in synthesis.
References
- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
Technical Support Center: Oxidation of 3-Hydroxytetrahydrofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 3-hydroxytetrahydrofuran to its corresponding ketone, 3-oxotetrahydrofuran. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 3-hydroxytetrahydrofuran?
A1: The most frequently employed methods for the oxidation of 3-hydroxytetrahydrofuran include Swern oxidation, Parikh-Doering oxidation, Dess-Martin periodinane (DMP) oxidation, Pyridinium Chlorochromate (PCC) oxidation, and TEMPO-mediated oxidation. Each method offers distinct advantages regarding reaction conditions, selectivity, and scalability.
Q2: What are the potential side reactions I should be aware of during the oxidation of 3-hydroxytetrahydrofuran?
A2: Common side reactions include:
-
Over-oxidation: Particularly with stronger oxidizing agents, the desired ketone can be further oxidized, potentially leading to the formation of γ-lactone derivatives through ring-opening or other degradation pathways.
-
Ring-opening: The tetrahydrofuran ring can be susceptible to cleavage under harsh reaction conditions, such as strongly acidic or high-temperature environments.
-
Formation of byproducts from the oxidant: Each oxidation method generates specific byproducts that may complicate purification. For example, Swern and related oxidations produce dimethyl sulfide, while chromium-based oxidations yield chromium salts, and DMP oxidation produces iodine-containing compounds.
-
Formation of methylthiomethyl (MTM) ether: In DMSO-based oxidations like Swern and Parikh-Doering, this side product can form if the reaction temperature is not carefully controlled.[1]
Q3: How do I choose the best oxidation method for my specific application?
A3: The choice of oxidation method depends on several factors, including the scale of your reaction, the sensitivity of your substrate to acidic or basic conditions, the required purity of the final product, and environmental and safety considerations. For instance, TEMPO-mediated oxidation is often favored for its mild conditions and high selectivity, making it suitable for sensitive substrates and large-scale synthesis.[1][2] Swern and Parikh-Doering oxidations are also popular for their mildness, though they require careful temperature control.[3][4] Chromium-based reagents like PCC are effective but are now less favored due to their toxicity.[5] Dess-Martin periodinane offers a metal-free alternative with a simple workup, but the reagent can be expensive and generate significant solid waste on a large scale.[6][7]
Troubleshooting Guides
General Troubleshooting
Problem: Low or no conversion of the starting material.
| Possible Cause | Suggested Solution |
| Inactive or degraded oxidizing agent. | Use a fresh batch of the oxidizing agent. For hygroscopic reagents, ensure they have been stored properly. |
| Suboptimal reaction temperature. | For cryogenic reactions like Swern oxidation, ensure the temperature is maintained at the recommended level (typically -78 °C). For other reactions, verify the optimal temperature from the literature. |
| Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for moisture-sensitive reactions like Swern and DMP oxidations. |
Problem: Formation of multiple unidentified spots on TLC.
| Possible Cause | Suggested Solution |
| Decomposition of starting material or product. | Consider using a milder oxidizing agent or adjusting the reaction temperature and time. For acid-sensitive substrates, use a buffered system (e.g., with pyridine or sodium bicarbonate for DMP oxidation).[6] |
| Side reactions due to incorrect stoichiometry. | Carefully control the stoichiometry of all reagents. |
| Impure starting material. | Purify the 3-hydroxytetrahydrofuran before the oxidation reaction. |
Method-Specific Troubleshooting
Problem: Formation of a significant amount of methylthiomethyl (MTM) ether byproduct.
| Possible Cause | Suggested Solution |
| Reaction temperature too high. | Maintain a low temperature (typically -78 °C for Swern) throughout the addition of reagents and the initial reaction phase. The Parikh-Doering oxidation can be run at a slightly higher temperature (0 °C to room temperature) and is less prone to this side reaction.[8] |
| Incorrect order of reagent addition. | Follow the established protocol for the order of addition of DMSO, the activating agent (e.g., oxalyl chloride or SO₃·pyridine), the alcohol, and the base. |
Problem: Difficulty in removing iodine-containing byproducts during workup.
| Possible Cause | Suggested Solution |
| Precipitation of byproducts makes filtration difficult. | Dilute the reaction mixture with a non-polar solvent like hexane or diethyl ether to facilitate filtration. |
| Byproducts are co-eluting with the product during chromatography. | Quench the reaction with a saturated aqueous solution of sodium thiosulfate to reduce the iodine byproducts to more easily removable forms. Washing the organic layer with a dilute solution of sodium hydroxide can also help.[9] |
Problem: Formation of a tar-like residue during the reaction.
| Possible Cause | Suggested Solution |
| Agglomeration of chromium byproducts. | Add an inert solid support like Celite or silica gel to the reaction mixture to adsorb the byproducts and prevent the formation of a tar.[5] |
Problem: Evidence of ring-opening or over-oxidation.
| Possible Cause | Suggested Solution |
| Acidity of the PCC reagent. | Buffer the reaction with a mild base like pyridine or sodium acetate. |
| Presence of water. | Ensure the reaction is carried out under anhydrous conditions, as water can lead to the formation of a chromic acid equivalent, which is a stronger oxidant.[10] |
Problem: Slow or incomplete reaction.
| Possible Cause | Suggested Solution |
| Inefficient regeneration of the active TEMPO catalyst. | Ensure the co-oxidant (e.g., sodium hypochlorite or trichloroisocyanuric acid) is present in a sufficient amount and is of good quality. |
| pH of the reaction mixture is not optimal. | Maintain the recommended pH for the specific TEMPO protocol being used. |
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the oxidation of 3-hydroxytetrahydrofuran using various methods. Please note that yields can vary significantly based on the specific reaction scale and conditions.
| Oxidation Method | Typical Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Common Side Products/Issues |
| Swern | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 | 85-95 | Dimethyl sulfide, MTM ether[3] |
| Parikh-Doering | SO₃·pyridine, DMSO, Triethylamine | Dichloromethane | 0 to RT | 80-90 | Dimethyl sulfide, less MTM ether than Swern[8] |
| Dess-Martin | Dess-Martin periodinane | Dichloromethane | RT | 90-95 | Iodine byproducts, difficult workup on large scale[6][7] |
| PCC | Pyridinium chlorochromate | Dichloromethane | RT | 70-80 | Chromium byproducts, potential for ring-opening, tar formation[5] |
| TEMPO/TCCA | TEMPO, Trichloroisocyanuric acid | Dichloromethane | -5 to RT | >90 | Minimal side products reported[1][2] |
Experimental Protocols
Detailed Methodology for TEMPO-Mediated Oxidation of 3-Hydroxytetrahydrofuran[2]
This protocol is adapted from a patented procedure for the synthesis of this compound.
Materials:
-
3-Hydroxytetrahydrofuran
-
Trichloroisocyanuric acid (TCCA)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of alcohol) at -5 °C, add trichloroisocyanuric acid (1.0-1.2 eq) in one portion.
-
Stir the resulting suspension for 10 minutes at -5 °C.
-
Add a catalytic amount of TEMPO (0.01-0.02 eq) to the mixture.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by distillation or column chromatography if necessary.
Mandatory Visualization
Caption: Main reaction and potential side reactions in the oxidation of 3-hydroxytetrahydrofuran.
Caption: A logical workflow for troubleshooting low-yield oxidation reactions.
References
- 1. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 5. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
minimizing byproduct formation in 3-Oxotetrahydrofuran synthesis
Technical Support Center: 3-Oxotetrahydrofuran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Our focus is on minimizing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the oxidation of 3-hydroxytetrahydrofuran (3-OH-THF). While historical methods employed hazardous chromium (VI) reagents, modern protocols favor the use of trichloroisocyanuric acid (TCCA) with a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO).[1][2] This method is preferred due to its mild reaction conditions, high yields, and more environmentally friendly profile.[1][2]
Q2: What are the primary byproducts to be aware of during this compound synthesis?
A2: The primary byproducts depend on the synthetic route. In the synthesis of the precursor 3-OH-THF via cyclization, 2,5-dihydrofuran can form, particularly under strongly acidic conditions.[3] During the oxidation of 3-OH-THF, incomplete conversion can leave unreacted starting material in the product mixture.[2] Other impurities can arise from side reactions, especially in less optimized synthetic pathways, such as the one starting from but-2-yne-1,4-diol.[1][2][4]
Q3: How can I minimize the formation of the 2,5-dihydrofuran byproduct?
A3: The formation of 2,5-dihydrofuran is a known side reaction during the acid-catalyzed cyclization to form 3-hydroxytetrahydrofuran. To minimize this, it is recommended to carry out the cyclization reaction under weakly acidic to neutral conditions.[3]
Q4: Are there safety concerns with the TEMPO/TCCA oxidation method?
A4: Yes, there is a potential for a runaway reaction. This can occur if the oxidant (TCCA) is added after the TEMPO catalyst, which may lead to an accumulation of unreacted 3-OH-THF.[2] To mitigate this risk, the recommended procedure involves adding a solution of TEMPO to a mixture of the 3-OH-THF and TCCA.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient oxidation. - Suboptimal solvent choice. - Degradation of product. | - Switch to the TEMPO/TCCA oxidation system for higher efficiency. - For chromium-based oxidations, consider switching from acetone to dichloromethane (DCM) to improve yield.[1][2] - Ensure reaction temperature is controlled, especially during exothermic steps. |
| Presence of Unreacted 3-OH-THF | - Incomplete conversion. - Insufficient oxidant. | - Monitor the reaction progress using GC-MS or TLC until the starting material is consumed (<1%).[2][4] - Ensure the correct molar equivalents of the oxidizing agent are used. For the TEMPO/TCCA method, 1.0 to 2.0 mol equivalents of TCCA are suggested.[2] |
| High Level of Impurities | - Sub-optimal synthetic route. - Side reactions due to reaction conditions. | - Avoid synthetic routes known for high impurity levels, such as the one starting from but-2-yne-1,4-diol.[1][2][4] - Control pH during the synthesis of 3-OH-THF to avoid the formation of 2,5-dihydrofuran.[3] |
| Runaway Reaction (TEMPO/TCCA method) | - Accumulation of unreacted starting material. | - Add the TEMPO catalyst solution dropwise to the mixture of 3-OH-THF and TCCA.[2] This ensures the oxidant is always in excess relative to the catalyst. |
| Environmental and Safety Concerns | - Use of toxic heavy metals. | - Replace chromium (VI) reagents with the more environmentally benign TEMPO/TCCA oxidation system.[1][2][4] |
Quantitative Data Presentation
The following table summarizes the yield of this compound under different oxidative conditions.
| Oxidation Method | Solvent | Yield | Purity | Reference |
| Pyridinium Chlorochromate (PCC) | Acetone | Up to 46% | Not Specified | [1][2][4] |
| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) | Up to 79% (crude) | Not Specified | [1][2] |
| TEMPO/TCCA | Acetone | 52% (GC area %) | Not Specified | [2] |
| TEMPO/TCCA | Dichloromethane (DCM) | 93.6% | 95% (HPLC) | [2] |
Experimental Protocols
1. Synthesis of 3-hydroxytetrahydrofuran from 1,2,4-butanetriol
This protocol describes the acid-catalyzed cyclization to form the precursor 3-OH-THF.
-
Reagents: 1,2,4-butanetriol, p-toluenesulfonic acid monohydrate.
-
Procedure:
-
To a suitable flask, add 1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1.5 g for 1.5 mol of the triol).
-
Heat the mixture to a temperature between 160-180°C.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, purify the resulting mixture by fractional distillation to obtain 3-hydroxytetrahydrofuran as a colorless oil. A yield of 91.3% has been reported for this step.[2]
-
2. Synthesis of this compound via TEMPO/TCCA Oxidation
This protocol details the efficient oxidation of 3-OH-THF to the target compound.
-
Reagents: 3-hydroxytetrahydrofuran, Trichloroisocyanuric acid (TCCA), TEMPO, Dichloromethane (DCM), Saturated aqueous NaHCO₃.
-
Procedure:
-
In a jacketed reactor, dissolve 3-hydroxytetrahydrofuran (1 eq.) in dichloromethane.
-
Cool the solution to a temperature between -5°C and 0°C.
-
Add TCCA (1 eq.) to the cooled solution in one portion and stir the resulting slurry for 10 minutes.
-
Prepare a solution of TEMPO (0.01 eq.) in DCM.
-
Add the TEMPO solution dropwise to the reaction mixture while maintaining the temperature between -5°C and 0°C.
-
Allow the mixture to warm to room temperature and monitor the reaction by GC-MS until the consumption of 3-OH-THF is less than 1%.
-
Filter the mixture and wash the solid with DCM.
-
Wash the combined organic phases with saturated aqueous NaHCO₃.
-
Extract the aqueous phase with DCM.
-
Combine all organic phases, concentrate under normal pressure, and then purify by vacuum distillation to yield this compound as a pale yellow oil. A yield of 93.6% with 95% HPLC purity has been achieved with this method.[2]
-
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting common byproduct issues.
References
- 1. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 4. WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Synthesis of 3-Oxotetrahydrofuran
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the large-scale synthesis of 3-Oxotetrahydrofuran. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or Inconsistent Product Yield
-
Question: We are experiencing lower than expected or inconsistent yields in our large-scale synthesis. What are the common causes and how can we address them?
-
Answer: Low or inconsistent yields in the synthesis of this compound on a large scale can stem from several factors:
-
Raw Material Quality: Minor variations in the purity or composition of starting materials can lead to inconsistent yields and product quality.[1] It is crucial to establish rigorous quality control measures for all incoming batches of raw materials.[1]
-
Reaction Kinetics and Heat Transfer: The synthesis of this compound often involves exothermic reactions.[1] In a large reactor, poor heat dissipation can cause temperature increases, leading to side reactions and reduced yield.[1] Slower mixing in larger volumes can also affect reaction kinetics.[1]
-
Incomplete Conversion: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like GC-MS to ensure the starting material is fully consumed.[2][3]
-
Product Instability: The resulting this compound can be unstable in the presence of excess oxidizing agents, such as bleach, leading to decomposition.[2][4]
-
Workup and Isolation Losses: The product may be lost during the workup or purification stages.[5] For instance, this compound is soluble in water, so losses can occur in the aqueous layer during extraction.[5][6]
-
Issue 2: Formation of Impurities and Byproducts
-
Question: Our final product is contaminated with significant impurities. What are the likely side reactions and how can they be minimized?
-
Answer: Impurity formation is a common challenge. Some synthesis routes are known for high levels of impurities and low conversion rates.[2][4] For instance, the two-step synthesis starting from but-2-yne-1,4-diol has this disadvantage.[2][4] Side reactions can be promoted by elevated temperatures due to poor heat transfer in large reactors.[1] To minimize byproducts, optimizing reaction conditions such as temperature and minimizing reaction time once the starting material is consumed is crucial.[7][8]
Issue 3: Runaway Reaction or Poor Temperature Control
-
Question: We are struggling to control the reaction temperature, and we are concerned about the risk of a runaway reaction. What are the best practices for thermal management?
-
Answer: Many synthetic routes to this compound are highly exothermic, which is a major concern during scale-up.[1][2][3]
-
Reactor Design: Employ reactors with efficient heat transfer systems, such as jacketed reactors with circulating cooling fluids, to maintain a stable temperature.[1]
-
Reagent Addition: The method of adding reagents can significantly impact safety. For example, in the TEMPO-TCCA oxidation, adding the oxidant TCCA after charging the TEMPO catalyst may lead to an accumulation of unreacted starting material, increasing the risk of a runaway reaction.[2] A safer alternative is the slow addition of a TEMPO solution to the mixture of 3-hydroxy tetrahydrofuran and TCCA.[4]
-
Process Simulation: Computational fluid dynamics (CFD) simulations can be used to optimize reactor design and ensure proper mixing and heat transfer.[1]
-
Frequently Asked Questions (FAQs)
Synthesis and Methodology
-
Question: What are the common methods for synthesizing this compound, and what are their drawbacks for large-scale production?
-
Answer: Several methods exist, each with challenges for industrial-scale synthesis:
-
Chromium (VI) Oxidation: This method uses reagents like pyridinium chlorochromate (PCC) to oxidize 3-hydroxy tetrahydrofuran.[2][4] The main disadvantages are the toxicity and environmental hazards associated with chromium compounds and low yields (up to 46%).[2][4]
-
TEMPO-Bleach Oxidation: This method uses a TEMPO catalyst in combination with bleach (NaClO).[2] However, the reaction is highly exothermic and difficult to control on a large scale.[2][4] The product is also unstable in the presence of excess bleach, and yields can be variable.[2][4]
-
Synthesis from But-2-yne-1,4-diol: This two-step process suffers from low conversion rates and high levels of impurities, making it unsuitable for practical, large-scale use.[2][4]
-
TEMPO-TCCA Oxidation: This method uses trichloroisocyanuric acid (TCCA) as the oxidant with a catalytic amount of TEMPO. It can be run under mild conditions and offers a more environmentally friendly and safer process.[2][4]
-
Safety and Handling
-
Question: What are the primary safety concerns for the large-scale synthesis of this compound?
-
Answer: Safety is a paramount concern during scale-up.[1]
-
Hazardous Chemicals: The synthesis may involve hazardous materials like strong acids or bases, and flammable solvents.[1] The risks associated with these chemicals are magnified at a larger scale.[1]
-
Thermal Hazards: As mentioned, the exothermic nature of many of the reactions presents a risk of runaway reactions if not properly controlled.[1][2]
-
Handling and Storage: this compound should be stored in tightly sealed containers in a well-ventilated area, away from strong oxidizing agents, bases, and heat sources to prevent decomposition.[6][9]
-
Regulatory and Economic Factors
-
Question: What are the key cost-effectiveness and regulatory considerations for industrial production?
-
Answer:
-
Cost-Effectiveness: To remain competitive, it's essential to optimize reaction conditions, reduce raw material consumption, and minimize energy usage.[1] Exploring alternative, more cost-effective synthetic routes is also a key strategy.[1] Optimizing the production process includes improving reaction yield and reducing the number of purification steps.[1]
-
Regulatory Compliance: Large-scale production is subject to various regulations covering product quality, safety, and environmental protection.[1] It is necessary to obtain the required permits and ensure production facilities meet the standards set by regulatory bodies.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data from a patented TEMPO/TCCA-based synthesis protocol.[2]
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalent |
| 3-hydroxy tetrahydrofuran (3-OH-THF) | 1.0 |
| Trichloroisocyanuric acid (TCCA) | 1.0 - 2.0 |
| TEMPO | 0.01 - 0.02 |
Table 2: Reaction Conditions and Performance
| Parameter | Value | Reference |
| Reaction Temperature | -10°C to 25°C | [2] |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate | [2][4] |
| Yield (DCM as solvent) | 95% (GC area %) | [3] |
| Yield (Acetone as solvent) | 52% (GC area %) | [3] |
| Final Purity (after distillation) | 95% (HPLC) | [2] |
Experimental Protocols
Protocol: TEMPO/TCCA Oxidation of 3-hydroxy tetrahydrofuran
This protocol is adapted from a patented, scalable process for the synthesis of this compound.[2]
Materials:
-
3-hydroxy tetrahydrofuran (3-OH-THF) (1 eq.)
-
Trichloroisocyanuric acid (TCCA) (1 eq.)
-
TEMPO (0.01 eq.)
-
Dichloromethane (DCM)
Procedure:
-
To a 1 L jacketed reactor, add 3-hydroxy tetrahydrofuran (60.6 g, 0.68 mol, 1 eq.), TCCA (159.6 g, 0.68 mol, 1 eq.), and DCM (620 mL).
-
Cool the solution to a temperature between -5°C and 0°C.
-
Prepare a solution of TEMPO (1.08 g, 0.0069 mol, 0.01 eq.) in DCM (120 mL).
-
Add the TEMPO solution dropwise to the reactor while maintaining the internal temperature between -5°C and 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Monitor the reaction by GC-MS until the consumption of 3-OH-THF is greater than 99%.
-
Filter the mixture and wash the solid cake with DCM (3 x 60 mL).
-
Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the aqueous phase and extract it with DCM (2 x 60 mL).
-
Combine all organic phases and concentrate under normal pressure.
-
Purify the resulting crude product by vacuum distillation to yield this compound as a pale yellow oil (55.4 g, 93.6% yield) with 95% HPLC purity.[2]
Visualizations
Caption: Experimental workflow for the TEMPO/TCCA synthesis of this compound.
Caption: Troubleshooting flowchart for diagnosing low yield in synthesis.
References
- 1. What are the scale - up issues in the synthesis of 3 - OXOTETRAHYDROFURAN? - Blog [m.btcpharmtech.com]
- 2. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 4. WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 5. How To [chem.rochester.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to store 3 - OXOTETRAHYDROFURAN? - Blog [m.btcpharmtech.com]
alternative to chromium reagents for 3-hydroxytetrahydrofuran oxidation
Technical Support Center: Oxidation of 3-Hydroxytetrahydrofuran
This technical support center provides researchers, scientists, and drug development professionals with detailed information on reliable and safer alternatives to chromium-based reagents for the oxidation of 3-hydroxytetrahydrofuran to 3-oxotetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: Why should I seek alternatives to chromium reagents for oxidation reactions?
Chromium (VI) reagents, such as Pyridinium Chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid), are effective oxidizing agents. However, they are known to be highly toxic, carcinogenic, and environmentally hazardous.[1][2] Their use requires stringent safety protocols and creates hazardous waste streams that are difficult and costly to dispose of. Transitioning to greener, less toxic alternatives is crucial for modern, sustainable chemistry.
Q2: What are the most common and effective alternatives for oxidizing 3-hydroxytetrahydrofuran?
The three most widely adopted alternatives for the oxidation of secondary alcohols like 3-hydroxytetrahydrofuran are:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions. It is known for its mildness and broad functional group tolerance.[3][4]
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, Dess-Martin periodinane, which operates under neutral and mild conditions at room temperature.[5][6]
-
TEMPO-Catalyzed Oxidation: A catalytic method using a stable nitroxyl radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant, often sodium hypochlorite (bleach).[7][8]
Q3: How do I choose the best alternative method for my experiment?
The choice depends on several factors, including the scale of your reaction, the presence of other sensitive functional groups in your substrate, and available laboratory equipment.
-
For acid-sensitive substrates: Swern oxidation is an excellent choice as it is performed under basic conditions.[3]
-
For ease of execution on a small scale: DMP oxidation is very convenient as it typically runs at room temperature and is often complete within a few hours.[5][6]
-
For large-scale and "green" chemistry applications: TEMPO-catalyzed oxidation is highly efficient and uses inexpensive and environmentally benign bleach as the terminal oxidant, making it a cost-effective and greener option.[8]
-
If cryogenic conditions (-78 °C) are difficult to maintain: Avoid Swern oxidation and consider DMP or TEMPO-based methods.
Method Comparison
The following table summarizes the key characteristics of the primary alternatives to chromium-based oxidation.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO-Catalyzed Oxidation |
| Primary Reagents | DMSO, oxalyl chloride, triethylamine | Dess-Martin Periodinane | Cat. TEMPO, NaOCl (bleach) |
| Typical Temp. | -78 °C to room temperature | Room temperature or 0 °C | 0 °C to room temperature |
| Reaction Time | 1-2 hours | 0.5-3 hours | 1-4 hours |
| Typical Yields | High (>90%) | High (>90%) | High (>90%) |
| Advantages | - Excellent for acid-sensitive substrates- Wide functional group tolerance[3] | - Mild, neutral conditions- Simple setup, no special temps needed[5][9] | - Catalytic in TEMPO- Inexpensive co-oxidant (bleach)- "Green" alternative[7] |
| Disadvantages | - Requires cryogenic temps (-78 °C)- Malodorous dimethyl sulfide byproduct[3]- Generates CO/CO₂ gas[10] | - Potentially explosive reagent[5]- Byproducts can complicate workup[11][12]- High molecular weight of reagent | - Can cause chlorination with sensitive substrates[7]- Requires careful pH control for some applications[13] |
Troubleshooting Guides
Swern Oxidation
Q: My reaction is incomplete or has stalled. What could be the issue? A:
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
-
Reagent Quality: DMSO and oxalyl chloride can degrade. Use fresh, high-quality reagents.
-
Temperature Control: The initial activation of DMSO must be performed at -78 °C. If the temperature rises prematurely, the activating agent can decompose.[14]
Q: The workup is extremely unpleasant due to the smell. How can I manage this? A: The byproduct is dimethyl sulfide (DMS), which has a notoriously strong odor.[3] To neutralize it, quench the reaction mixture and rinse all glassware with an oxidizing solution like sodium hypochlorite (bleach) or Oxone, which converts volatile DMS into odorless and non-toxic DMSO or dimethyl sulfone.[3] Always perform this reaction in a well-ventilated fume hood.
Q: I am observing epimerization at a carbon adjacent to the newly formed ketone. How can this be prevented? A: The base, triethylamine, can sometimes be strong enough to cause epimerization of acidic alpha-protons. Switching to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can mitigate this side reaction.[3][15]
Dess-Martin Periodinane (DMP) Oxidation
Q: The DMP byproducts are forming a thick slurry or gum, making workup and product isolation difficult. What is the best procedure? A: This is a very common issue.[11][12]
-
Aqueous Thiosulfate Wash: After the reaction, dilute the mixture with a nonpolar solvent like diethyl ether or hexanes to precipitate the iodine byproducts. Then, wash the organic layer with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (Na₂S₂O₃). This reduces the iodine byproducts to more soluble species that can be easily removed in the aqueous layer.[11][12]
-
Filtration: An alternative is to dilute the reaction mixture with ether or hexanes to fully precipitate the byproducts and then filter through a pad of Celite or a sintered glass funnel.[11][12] Rinsing the filter cake thoroughly with the solvent is crucial to recover all the product.
Q: My starting material has acid-sensitive functional groups. Is DMP a safe choice? A: The reaction produces two equivalents of acetic acid. For acid-sensitive substrates, it is recommended to buffer the reaction mixture by adding a mild base, such as solid sodium bicarbonate or pyridine, at the start of the reaction.[11][16]
Q: Are there any significant safety hazards associated with DMP? A: Yes. DMP is known to be potentially explosive under impact or when heated, particularly on a larger scale.[5][16] Always handle it with care, avoid grinding the solid, and consider alternative methods for large-scale syntheses.
TEMPO-Catalyzed Oxidation
Q: My reaction is slow or shows low conversion. How can I improve it? A:
-
pH Level: The reaction rate can be pH-dependent. The Anelli protocol uses sodium bicarbonate to maintain a slightly basic pH (~8-9), which is optimal for this oxidation.[7]
-
Phase Transfer Catalyst: In the biphasic system (e.g., DCM/water), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or hydrogensulfate can significantly accelerate the reaction.[17]
-
Co-oxidant Activity: Commercial bleach solutions can vary in concentration and degrade over time. It is advisable to titrate the bleach solution before use to determine its active chlorine content.
Q: I am observing unwanted chlorination on my molecule. How can I prevent this? A: Chlorination can be a side reaction when using sodium hypochlorite, especially with electron-rich aromatic or heteroaromatic rings.[7] Maintaining a low reaction temperature (between -5 °C and 0 °C) is critical to minimize this side reaction.[7]
Experimental Protocols
Protocol 1: Swern Oxidation of 3-Hydroxytetrahydrofuran
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, ~0.5 M). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: To the cold DCM, add oxalyl chloride (1.5 equiv.) dropwise. Then, slowly add a solution of anhydrous DMSO (2.5 equiv.) in DCM, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Add a solution of 3-hydroxytetrahydrofuran (1.0 equiv.) in DCM dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 equiv.) dropwise.[3] The mixture may become thick. Continue stirring at -78 °C for 15 minutes.
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Purify by column chromatography or distillation as needed.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a round-bottom flask, add a solution of 3-hydroxytetrahydrofuran (1.0 equiv.) in DCM (~0.1 M).
-
Reagent Addition: Add solid Dess-Martin periodinane (1.5 equiv.) to the solution in one portion at room temperature.[5] If the substrate is acid-sensitive, add 1-2 equivalents of sodium bicarbonate.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 1-3 hours.
-
Workup: Dilute the reaction mixture with diethyl ether. Add an equal volume of a saturated aqueous NaHCO₃ solution containing 10% by weight of Na₂S₂O₃. Stir vigorously until the layers become clear. Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product as necessary.[11]
Protocol 3: TEMPO-Catalyzed Oxidation (Anelli-type)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxytetrahydrofuran (1.0 equiv.) in DCM (~0.5 M). Add TEMPO (0.01 equiv.) and potassium bromide (KBr, 0.1 equiv.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, prepare an aqueous solution of sodium hypochlorite (NaOCl, 1.2 equiv., commercial bleach) and sodium bicarbonate (NaHCO₃, 2.0 equiv.). Add this basic bleach solution dropwise to the reaction mixture at 0 °C over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the biphasic mixture vigorously at 0 °C until TLC or GC-MS indicates full consumption of the starting material (typically 1-2 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.[7] A specific procedure for this substrate reports a 93.6% yield.[18]
Visualized Workflows
Caption: General experimental workflow for the Swern oxidation.
Caption: General experimental workflow for the Dess-Martin Periodinane oxidation.
Caption: General experimental workflow for the TEMPO-catalyzed oxidation.
References
- 1. beyondbenign.org [beyondbenign.org]
- 2. researchgate.net [researchgate.net]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. qualitas1998.net [qualitas1998.net]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. reddit.com [reddit.com]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. researchgate.net [researchgate.net]
- 18. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
Technical Support Center: TEMPO/TCCA Oxidation of Secondary Alcohols
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and trichloroisocyanuric acid (TCCA) mediated oxidation of secondary alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the TEMPO/TCCA oxidation of secondary alcohols, offering potential causes and solutions to get your reaction back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive TEMPO catalyst: The radical can degrade over time. 2. Poor quality TCCA: TCCA can degrade with exposure to moisture. 3. Insufficient reaction time: Some sterically hindered alcohols may react slower. 4. Low reaction temperature: While cooling is necessary to control exotherms, excessively low temperatures can slow the reaction rate. 5. Substrate incompatibility: The substrate may have functional groups that are incompatible with the reaction conditions.[1] | 1. Use fresh, high-purity TEMPO. 2. Use fresh, dry TCCA. 3. Monitor the reaction by TLC or GC/LC-MS and extend the reaction time if necessary. 4. Maintain the reaction temperature between 0-5°C initially, then allow it to slowly warm to room temperature. 5. Review the substrate for acid-sensitive or other reactive functional groups. A different oxidation method may be required. |
| Formation of α-chloroketone Side Product | 1. Reaction in certain solvents: Acetonitrile has been observed to promote the formation of chlorinated byproducts.[2] 2. Excess TCCA: Using too much of the oxidant can lead to further reaction with the ketone product.[3] 3. Enol formation: The ketone product can enolize, and the enol can then be chlorinated by TCCA.[4] | 1. Switch to a solvent like acetone or dichloromethane (DCM), which have been shown to minimize chlorination.[2] 2. Carefully control the stoichiometry of TCCA. Use the minimum effective amount. 3. Add a non-nucleophilic base, such as pyridine, to the reaction mixture. This can scavenge acid and reduce enol formation.[2][4] |
| Reaction is Too Exothermic/Uncontrolled | 1. Rapid addition of reagents: Adding the TCCA or alcohol solution too quickly can lead to a rapid, uncontrolled exotherm. 2. Insufficient cooling: The reaction is known to be exothermic.[2] | 1. Add the TCCA solution or the alcohol solution dropwise to the reaction mixture over a period of time.[5] 2. Ensure the reaction vessel is adequately cooled in an ice bath before and during the addition of reagents. Maintain a temperature of 0-5°C. |
| Difficult Work-up/Isolation of Product | 1. Incomplete quenching: Residual oxidant can interfere with product isolation and stability. 2. Precipitation of cyanuric acid: The byproduct of TCCA, cyanuric acid, is a solid that needs to be removed. 3. Product is water-soluble: If the ketone product has high water solubility, it can be lost during aqueous work-up. | 1. After the reaction is complete, quench with a solution of sodium thiosulfate or sodium metabisulfite to destroy any remaining oxidant.[1][5] 2. Filter the reaction mixture through a pad of celite to remove the precipitated cyanuric acid. 3. For water-soluble products, consider a non-aqueous work-up. Quench the reaction, filter, and then directly concentrate the filtrate before purification by chromatography or distillation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the TEMPO/TCCA oxidation of secondary alcohols?
A1: Dichloromethane (DCM) and acetone are commonly recommended solvents.[2] Acetone has been shown to produce very limited amounts of chlorinated byproducts compared to acetonitrile.[2]
Q2: What is the ideal temperature for this reaction?
A2: The reaction is typically carried out at low temperatures to control the exotherm. An initial temperature of 0-5°C during the addition of reagents is common, followed by stirring at room temperature for the remainder of the reaction.
Q3: How much TEMPO and TCCA should I use?
A3: TEMPO is used in catalytic amounts, typically around 1 mol%.[1] The stoichiometry of TCCA is critical; generally, about 0.4-0.5 equivalents of TCCA are used per equivalent of alcohol, as TCCA has three active chlorine atoms.[3] It is important to use the minimum amount of TCCA required to avoid side reactions.
Q4: My starting material is a diol with one primary and one secondary alcohol. Can I selectively oxidize the secondary alcohol?
A4: Yes, the TEMPO/TCCA system can show selectivity for the oxidation of secondary alcohols over primary alcohols.[2] Secondary alcohols have been observed to oxidize considerably faster than primary alcohols under these conditions.[2]
Q5: I see a white precipitate form during the reaction. What is it?
A5: The white precipitate is cyanuric acid, a byproduct of the reduction of TCCA. It should be removed by filtration at the end of the reaction.
Q6: How do I properly quench the reaction?
A6: To quench the reaction and remove any excess oxidant, a reducing agent should be used. Aqueous solutions of sodium thiosulfate or sodium metabisulfite are effective.[1][5]
Q7: Can this method be used for large-scale synthesis?
A7: Yes, TCCA is an inexpensive and stable reagent, making it attractive for large-scale applications.[6] However, careful control of the reaction temperature is crucial due to the exothermic nature of the oxidation.
Experimental Protocol
General Protocol for the Oxidation of a Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the secondary alcohol (1.0 eq) in dichloromethane (DCM). Add TEMPO (0.01 eq).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of TCCA (0.4 eq) in DCM. Add this solution dropwise to the cooled alcohol solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC or GC/LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate (10% w/v) and stir for 15 minutes.
-
Filtration: Filter the mixture through a pad of celite to remove the precipitated cyanuric acid.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| TEMPO Loading | 1 mol% | Catalytic amount is sufficient. | [1] |
| TCCA Stoichiometry | 0.4 - 0.5 equivalents | Based on the alcohol. TCCA has three active chlorines. | [3] |
| Temperature | 0°C to Room Temperature | Initial cooling is critical to control the exotherm. | |
| Typical Reaction Time | 20 minutes - 3 hours | Substrate dependent. Monitor by TLC/GC. | [2][5] |
| Reported Yields | 68% - 99% | Highly dependent on the substrate and reaction conditions. | [2][4] |
Visualizations
Caption: Catalytic cycle of TEMPO/TCCA oxidation of a secondary alcohol.
Caption: Troubleshooting workflow for TEMPO/TCCA oxidation.
References
Technical Support Center: Purification of Crude 3-Oxotetrahydrofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Oxotetrahydrofuran.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Purity After Distillation
| Potential Cause | Recommended Solution |
| Inadequate Separation of Impurities: Co-distillation of impurities with similar boiling points to this compound. | - Fractional Distillation: Employ a fractional distillation setup with a sufficiently long and efficient distillation column (e.g., Vigreux or packed column) to enhance separation. - Vacuum Adjustment: Optimize the vacuum pressure to create a larger boiling point difference between the product and impurities. |
| Thermal Decomposition: this compound can be susceptible to decomposition at elevated temperatures. | - Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the product.[1] - Temperature Control: Use a heating mantle with precise temperature control and ensure the distillation temperature does not significantly exceed the boiling point at the applied pressure. |
| Contamination from Apparatus: Residual impurities in the distillation glassware. | - Thorough Cleaning: Ensure all glassware is meticulously cleaned and dried before use. |
Issue 2: Colored Impurities in the Final Product
| Potential Cause | Recommended Solution |
| High Molecular Weight Byproducts: Formation of colored impurities during synthesis or storage. | - Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and treat with a small amount of activated carbon to adsorb colored impurities. Filter the carbon before proceeding with distillation. |
| Oxidation: The product may be susceptible to oxidation, leading to color formation. | - Inert Atmosphere: Conduct the purification and storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 3: Presence of Starting Material (3-Hydroxytetrahydrofuran) in the Purified Product
| Potential Cause | Recommended Solution |
| Incomplete Oxidation Reaction: The initial synthesis reaction did not go to completion. | - Reaction Monitoring: Before workup, ensure the reaction has gone to completion using an appropriate analytical technique like GC-MS or TLC.[1] |
| Inefficient Purification: The purification method is not adequately separating the starting material from the product. | - Aqueous Wash: Perform an aqueous wash with a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities and potentially some polar starting material.[1] - Chromatography: If distillation is ineffective, consider using flash column chromatography for a more efficient separation based on polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Primarily 3-hydroxytetrahydrofuran.[1]
-
Solvents: Residual solvents from the synthesis and workup, such as dichloromethane (DCM) or ethyl acetate.[1]
-
Byproducts: Side-products from the oxidation reaction. The specific byproducts will depend on the synthetic route used.
-
Water: Residual water from aqueous workup steps.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification method is vacuum distillation .[1] This is because this compound is a liquid at room temperature. For impurities that are difficult to remove by distillation, flash column chromatography can be a suitable alternative. An initial wash with a saturated aqueous solution of sodium bicarbonate is also recommended to neutralize any acidic byproducts.[1]
Q3: How can I monitor the purity of this compound during and after purification?
A3: The purity of this compound can be effectively monitored using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[1][2] It can be used to analyze the crude mixture and the purified product to determine the effectiveness of the purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity, particularly for less volatile impurities. A purity of 95% has been reported using HPLC analysis after vacuum distillation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified product and to detect the presence of impurities.
Q4: What are the typical storage conditions for purified this compound?
A4: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture absorption. It is advisable to store it at a low temperature (refrigerated) to minimize degradation over time.
Quantitative Data on Purification
The following table summarizes representative data for the purification of this compound.
| Purification Method | Starting Purity | Final Purity | Recovery Yield | Reference |
| Vacuum Distillation | Not specified | 95% (by HPLC) | 93.6% | [1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of crude this compound using vacuum distillation.
Apparatus:
-
Round-bottom flask
-
Short path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a magnetic stirrer
-
Vacuum pump with a pressure gauge
-
Cold trap
Procedure:
-
Charging the Flask: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar for smooth boiling.
-
Assembling the Apparatus: Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a typical starting point.
-
Heating: Begin heating the distillation flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Collect any low-boiling impurities that distill first in a separate receiving flask (forerun).
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.
-
Continue distillation until the majority of the product has been collected and the temperature begins to drop or rise significantly.
-
-
Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for analyzing the purity of this compound by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is around 1 mg/mL.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
GC Method:
-
Inlet Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This will separate compounds based on their boiling points.
-
Carrier Gas: Use an inert carrier gas, typically helium or hydrogen, at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Use Electron Ionization (EI) for fragmentation and library matching.
-
Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 35-300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Determine the relative purity by calculating the peak area percentage of the main product relative to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
stability of 3-Oxotetrahydrofuran under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxotetrahydrofuran. The information focuses on the stability of the compound under acidic and basic conditions to help users anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under aqueous acidic and basic conditions?
A1: The primary degradation pathway for this compound, a gamma-lactone, in aqueous acidic or basic conditions is hydrolysis of the lactone ring. This reaction results in the formation of 4-hydroxy-3-oxobutanoic acid. Under acidic conditions, this is a reversible equilibrium, while under basic conditions, the ring-opening is rapid and generally considered irreversible due to the formation of the carboxylate salt.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH.
-
Neutral Conditions (pH ~7): Hydrolysis is generally slow at room temperature. However, the rate can increase with elevated temperatures.[3]
-
Acidic Conditions (pH < 7): The hydrolysis is catalyzed by acid. An equilibrium will be established between this compound and its hydrolysis product, 4-hydroxy-3-oxobutanoic acid.[1][2] At a pH of 2, the analogous compound gamma-butyrolactone (GBL) reaches equilibrium in a matter of days.[1][4]
-
Basic Conditions (pH > 7): The rate of hydrolysis is significantly increased. Under strongly alkaline conditions (e.g., pH 12), the conversion to the corresponding carboxylate is rapid and often complete within minutes for similar gamma-lactones.[1][4]
Q3: What is the expected impact of the 3-oxo (keto) group on the stability of the lactone ring compared to gamma-butyrolactone (GBL)?
A3: The electron-withdrawing nature of the ketone group at the 3-position is expected to make the carbonyl carbon of the lactone more electrophilic. This increased electrophilicity would likely make this compound more susceptible to nucleophilic attack, including hydrolysis, compared to gamma-butyrolactone. Therefore, it is reasonable to anticipate that this compound may be less stable than GBL under similar acidic and basic conditions.
Q4: What are the potential secondary degradation pathways for this compound?
A4: Besides hydrolysis, other potential degradation pathways, especially under forcing conditions (e.g., high temperature, presence of oxidizing agents), could include:
-
Oxidation: The tetrahydrofuran ring can be susceptible to oxidation, potentially leading to ring-opening and the formation of various smaller acidic or aldehydic fragments.
-
Polymerization: Under certain conditions, ring-opening polymerization can occur, although this is more common with specific catalysts.[2]
-
Reactions involving the ketone: The 3-oxo group can participate in reactions typical of ketones, such as aldol condensation under basic conditions, which could lead to dimers or other side products.
Data Presentation: Stability of Gamma-Butyrolactone (GBL) as an Analog
Disclaimer: The following data is for gamma-butyrolactone (GBL), a structurally similar compound to this compound but lacking the 3-oxo group. This data should be used as an estimation of the behavior of this compound, which may be more reactive.
Table 1: Qualitative Stability of Gamma-Butyrolactone (GBL) at Different pH Conditions
| pH Condition | Stability | Primary Degradation Product | Rate of Degradation |
| Acidic (pH 2) | Equilibrium between GBL and GHB | Gamma-hydroxybutyric acid (GHB) | Reaches equilibrium in days[1][4] |
| Neutral (pH ~7) | Relatively stable | Gamma-hydroxybutyric acid (GHB) | Slow, takes months to reach equilibrium at room temperature[1] |
| Basic (pH 12) | Unstable | Gamma-hydroxybutyrate (salt of GHB) | Rapid, complete conversion within minutes[1][4] |
Table 2: Equilibrium Composition of GBL and its Hydrolysis Product (GHB) in Aqueous Solution
| Condition | % GBL at Equilibrium | % GHB at Equilibrium | Time to Reach Equilibrium |
| pH 2.0 | ~67% | ~33% | ~9 days[5] |
| Pure Water (pH ~7) | ~67% | ~33% | Months[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for defined periods (e.g., 1, 2, 4, 8 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light, for defined periods (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for defined periods (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. Quantify the amount of remaining this compound and the formation of degradation products at each time point.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O, or a mixture of an organic deuterated solvent and D₂O).
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero to identify the characteristic peaks of the intact lactone.
-
Initiating Degradation: Add a specific amount of acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to the NMR tube to achieve the desired pD.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to this compound and the newly appearing signals of the hydrolysis product (4-hydroxy-3-oxobutanoic acid). The ratio of the integrals will provide the relative concentrations of the two species over time.[6][7]
Troubleshooting Guides
Issue 1: Unexpectedly Low Yield or Complete Loss of this compound in a Reaction
-
Possible Cause: The reaction conditions are too acidic or basic, leading to the hydrolysis of the lactone ring.
-
Troubleshooting Steps:
-
Check the pH: Measure the pH of your reaction mixture. If it is strongly acidic or basic, consider if this is necessary for your desired transformation.
-
Use Milder Conditions: If possible, use milder acids or bases. For base-catalyzed reactions, consider using weaker bases like potassium carbonate instead of sodium hydroxide.
-
Lower the Temperature: Hydrolysis rates are temperature-dependent. Running the reaction at a lower temperature may slow down the degradation.
-
Reduce Reaction Time: Monitor the reaction progress closely and stop it as soon as the desired product is formed to minimize the exposure time to harsh conditions.
-
Protecting Group Strategy: In multi-step syntheses, consider if the lactone functionality can be introduced at a later stage to avoid exposure to incompatible reagents.
-
Issue 2: Appearance of Unknown Impurities in the Reaction Mixture
-
Possible Cause 1: Formation of the hydrolysis product, 4-hydroxy-3-oxobutanoic acid.
-
Verification: Use an analytical technique like LC-MS to check for a compound with the expected mass of the hydrolysis product (addition of 18 Da, the mass of water). ¹H NMR can also confirm the presence of a carboxylic acid and a primary alcohol.
-
-
Possible Cause 2: Formation of dimers or other side products from reactions involving the 3-oxo group.
-
Troubleshooting: Under basic conditions, aldol-type reactions are possible. Consider using non-nucleophilic bases or running the reaction at lower temperatures.
-
-
Possible Cause 3: Oxidative degradation.
-
Troubleshooting: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to oxygen.
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause: The starting material has partially hydrolyzed upon storage.
-
Troubleshooting Steps:
-
Check Purity: Analyze the starting material by HPLC or GC before use to ensure its purity.
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry place, and away from light to minimize degradation.
-
Fresh Solutions: Prepare solutions of this compound fresh before use, especially if they are in protic or aqueous solvents.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. inchem.org [inchem.org]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
Technical Support Center: Troubleshooting Low Conversion in 3-Oxotetrahydrofuran Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 3-Oxotetrahydrofuran.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the oxidation of 3-hydroxytetrahydrofuran.
Question 1: My reaction shows low or incomplete conversion of the 3-hydroxytetrahydrofuran starting material. What are the potential causes and solutions?
Answer:
Low conversion is a frequent issue and can stem from several factors related to reaction conditions and reagent quality.
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate.
-
If the temperature is too low, the reaction may proceed very slowly, leading to incomplete conversion within the allotted time. Consider a gradual increase in temperature.
-
Conversely, excessively high temperatures can lead to decomposition of the product or starting material and the formation of byproducts. The optimal temperature can be narrow, for instance, some protocols specify maintaining the temperature between -5°C and 0°C during reagent addition.[1]
-
-
Incorrect Reagent Stoichiometry: The molar ratios of your oxidant and catalyst are crucial.
-
Insufficient Oxidant: Ensure you are using the correct molar equivalents of the oxidizing agent (e.g., TCCA, bleach). Some procedures may require an excess of the oxidant to drive the reaction to completion.[1]
-
Catalyst Loading: For catalyzed reactions, such as those using TEMPO, ensure the correct catalytic amount is used. Typically, this ranges from 0.01 to 0.02 molar equivalents.[1]
-
-
Poor Reagent Quality: The purity of starting materials and reagents is paramount.
-
Degraded Oxidant: Oxidizing agents like sodium hypochlorite (bleach) can lose potency over time.[1] It is advisable to use a fresh bottle or titrate the solution to determine its active chlorine content.
-
Impure Starting Material: Impurities in the 3-hydroxytetrahydrofuran can interfere with the reaction. Consider purifying the starting material if its quality is uncertain.
-
-
Solvent Choice: The solvent can significantly influence the reaction's success. Dichloromethane (DCM) and ethyl acetate are commonly used and have been shown to give good yields.[1] Using a different solvent may require re-optimization of the reaction conditions.
Question 2: I am observing the formation of significant impurities alongside my desired this compound product. How can I minimize these?
Answer:
The formation of impurities is often linked to reaction conditions and the stability of the final product.
-
Product Instability: this compound can be unstable, especially in the presence of excess oxidant.[1] Careful monitoring of the reaction progress (e.g., by GC-MS or TLC) and quenching the reaction promptly upon completion can prevent product degradation.
-
Side Reactions: Unwanted side reactions can be promoted by incorrect temperatures or prolonged reaction times. Adhering to established protocols for reaction time and temperature is crucial.
-
pH Control: For reactions using bleach, maintaining the correct pH is important. Some protocols specify buffering the reaction mixture to a specific pH to avoid side reactions.[1]
Question 3: The reaction appears to be very exothermic and difficult to control. What are the safety risks and how can I manage them?
Answer:
Oxidation reactions can be highly exothermic, and poor control can lead to a runaway reaction.
-
Rate of Addition: Add reagents, particularly the oxidant, slowly and in a controlled manner. Dropwise addition while carefully monitoring the internal temperature is recommended.[1]
-
Cooling: Conduct the reaction in an ice bath or with a cryostat to effectively dissipate the heat generated.
-
Order of Addition: Adding the oxidant to the mixture of the substrate and catalyst can sometimes lead to an accumulation of unreacted starting material, increasing the risk of a runaway reaction.[1] Consider alternative addition orders if this is a concern, but always exercise caution when modifying established procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently cited method is the oxidation of 3-hydroxytetrahydrofuran. Common oxidizing systems include:
-
Chromium (VI) reagents, though their use is often discouraged due to toxicity and environmental concerns, leading to low yields of around 46%.[1]
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like sodium hypochlorite (bleach) or trichloroisocyanuric acid (TCCA).[1] The TEMPO/TCCA system is often favored for its milder reaction conditions and improved yields.[1]
Q2: How can I monitor the progress of my this compound synthesis?
A2: The reaction progress can be effectively monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).[1] This allows you to determine when the starting material has been consumed and to quench the reaction before significant product degradation or byproduct formation occurs.
Q3: My yield of this compound is consistently low despite following the protocol. What else can I investigate?
A3: If you have addressed the common issues of temperature, stoichiometry, and reagent quality, consider the following:
-
Moisture: Ensure all your glassware is thoroughly dried and that your solvents are anhydrous, as water can interfere with some oxidation reactions.
-
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent side reactions, especially if sensitive reagents are involved.
-
Purification Losses: Evaluate your workup and purification procedure. This compound is a relatively volatile and water-soluble compound, so losses can occur during extraction and distillation.
Data on Reaction Conditions and Yields
The following table summarizes different reported conditions for the synthesis of this compound and the corresponding yields. This data can help you select and optimize your experimental setup.
| Starting Material | Oxidant/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 3-Hydroxy THF | Cr(VI) Reagent | Acetone | Not Specified | Not Specified | up to 46% | J. Org. Chem. 1989, 54, 1249-1256[1] |
| 3-Hydroxy THF | Cr(VI) Reagent | Dichloromethane | Not Specified | Not Specified | 79% (crude) | WO 2006/067430[1] |
| 3-Hydroxy THF | TEMPO/TCCA | Dichloromethane | -5°C to 0°C | < 1 hour | 93.6% | US9399629B2[1] |
| 3-Hydroxy THF | TEMPO/TCCA | Ethyl Acetate | -5°C to 0°C | 1 hour | 90% (GC Area %) | CN105051021A[2] |
| But-2-yne-1,4-diol | Two-step synthesis | Not Specified | Not Specified | Not Specified | Low conversion, high impurities | CN 102321054A[1] |
Experimental Protocol: TEMPO/TCCA Oxidation of 3-Hydroxytetrahydrofuran
This protocol is adapted from a high-yielding procedure described in the literature.[1]
Materials:
-
3-Hydroxytetrahydrofuran (3-OH-THF)
-
Trichloroisocyanuric acid (TCCA)
-
TEMPO
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a jacketed reaction vessel, add 3-hydroxytetrahydrofuran (1.0 eq) and dichloromethane.
-
Cool the solution to -5°C.
-
Add TCCA (1.0 eq) to the solution in one portion. The mixture will become a slurry. Stir for 10 minutes.
-
Prepare a solution of TEMPO (0.01 eq) in DCM.
-
Add the TEMPO solution dropwise to the reaction mixture while maintaining the internal temperature between -5°C and 0°C.
-
Allow the reaction mixture to warm to room temperature.
-
Monitor the reaction by GC-MS until the consumption of 3-OH-THF is greater than 99%.
-
Filter the reaction mixture and wash the solid with DCM.
-
Wash the combined organic phases with saturated aqueous NaHCO₃.
-
Extract the aqueous phase with DCM.
-
Combine all organic phases, concentrate under reduced pressure, and purify by vacuum distillation to yield this compound as a pale yellow oil.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
References
Technical Support Center: Workup Procedures for Reactions Involving 3-Oxotetrahydrofuran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxotetrahydrofuran. This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup procedures for reactions involving this versatile chemical intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experimental workup of reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield after extractive workup | This compound and many of its derivatives are polar and can have significant solubility in the aqueous phase. | - Minimize the volume of aqueous washes. - Back-extract the aqueous layer with a fresh portion of organic solvent. - Use a salting-out effect by washing with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous layer. - Consider using a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol for highly polar products. |
| Formation of a precipitate or "goo" between layers | This can occur due to the presence of insoluble byproducts or starting materials. | - Attempt to dissolve the precipitate by adding more of the organic or aqueous solvent. - If the precipitate remains, it may be necessary to filter the entire mixture through a pad of Celite before proceeding with the separation of the liquid layers. |
| Emulsion formation during extraction | The polarity of this compound and its derivatives can lead to the formation of stable emulsions, especially when using solvents like THF or in the presence of certain salts. | - Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add brine to the separatory funnel to help break the emulsion. - If the emulsion persists, consider filtering the mixture through Celite. |
| Product decomposition or formation of colored impurities during basic wash (e.g., with NaHCO₃) | This compound is susceptible to base-catalyzed side reactions, such as aldol condensation, which can lead to the formation of higher molecular weight, often colored, byproducts. | - Perform the basic wash at a low temperature (0-5 °C) to minimize the rate of side reactions. - Keep the contact time with the basic solution as short as possible. - Use a milder base if possible, or a more dilute solution of sodium bicarbonate. |
| Product decomposition during acidic wash | The furan ring can be sensitive to strongly acidic conditions, potentially leading to degradation. | - Use dilute acid solutions for washing. - Perform the wash at a low temperature and for a minimal amount of time. - If the product is acid-sensitive, consider alternative purification methods that do not involve an acidic wash. |
| Difficulty removing all of a polar aprotic reaction solvent (e.g., THF, DMF, DMSO) | These solvents are often miscible with both the organic and aqueous phases, making them difficult to remove completely by simple extraction.[1] | - If the product is not volatile, remove the bulk of the polar aprotic solvent by rotary evaporation before the aqueous workup.[2] - For solvents like DMF and DMSO, dilute the reaction mixture with a large volume of water and perform multiple extractions with a suitable organic solvent.[1] |
| Incomplete removal of unreacted starting materials or byproducts by extraction | Some starting materials or byproducts may have similar solubility properties to the desired product. | - Consider a pH-swing workup if your product and the impurities have different acidic or basic properties. - If extraction is insufficient, further purification by column chromatography or distillation will be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction involving this compound?
A common procedure involves quenching the reaction, followed by an aqueous workup. A specific example from the synthesis of this compound includes:
-
Filtering the reaction mixture.
-
Washing the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extracting the aqueous phase with an organic solvent such as dichloromethane (DCM).
-
Combining the organic phases.
-
Drying the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by vacuum distillation.[3]
Q2: How can I minimize the loss of my polar product during an extractive workup?
Due to the polarity of this compound and its derivatives, significant amounts can be lost to the aqueous phase during extraction. To mitigate this:
-
Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover dissolved product.
-
Salting out: Use saturated brine (NaCl solution) for aqueous washes. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, pushing them into the organic phase.
-
Solvent Choice: For highly polar products that are difficult to extract with common solvents like ethyl acetate or dichloromethane, a more polar solvent system, such as a 3:1 mixture of chloroform and isopropanol, may be more effective.[4]
Q3: My product seems to be decomposing during the basic wash. What is happening and how can I prevent it?
The carbonyl group in this compound makes the alpha-protons acidic, and they can be removed by a base to form an enolate. This enolate can then react with another molecule of the ketone in an aldol condensation reaction.[4] This can lead to the formation of higher molecular weight byproducts and decomposition. To prevent this:
-
Temperature Control: Perform the basic wash at a reduced temperature (e.g., 0-5 °C) to slow down the rate of the aldol reaction.
-
Minimize Contact Time: Do not let the organic layer remain in contact with the basic aqueous solution for an extended period.
-
Use a Weak Base: A saturated solution of sodium bicarbonate is a relatively weak base and is generally suitable. Avoid using stronger bases like sodium hydroxide if possible, unless required for a specific reason, and if so, use with extreme caution regarding temperature and time.
Q4: Is this compound stable to acidic conditions?
While furan rings can be sensitive to strong acids, mild acidic washes are often tolerated. However, if you suspect your product is degrading, it is best to:
-
Use a dilute acid solution.
-
Keep the temperature low and the contact time short.
-
If possible, check the stability of your compound to the acidic conditions on a small scale before performing the workup on the entire batch.
Q5: What is the best method to purify the final product?
For this compound itself and many of its derivatives that are liquids, vacuum distillation is an effective purification method.[3] It is important to know the boiling point of your compound at a given pressure to perform the distillation effectively. For solid products, recrystallization is a common and effective purification technique. If distillation or recrystallization does not provide sufficient purity, column chromatography may be necessary.
Experimental Protocols
General Extractive Workup Protocol
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a quenching solution (e.g., water, saturated ammonium chloride, or a mild acid/base).
-
Solvent Addition/Removal: If the reaction was run in a water-miscible solvent like THF, it is often beneficial to remove the solvent via rotary evaporation first, provided the product is not volatile.[2] Otherwise, dilute the quenched reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Washes: Transfer the mixture to a separatory funnel.
-
Wash with water or a specific aqueous solution (e.g., dilute acid, saturated NaHCO₃) as required to remove impurities.
-
Follow with a wash with saturated brine to help remove dissolved water from the organic layer.
-
-
Separation and Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
Visualizations
General Workup Workflow
Caption: A general workflow for the workup and purification of a reaction mixture.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield after workup.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-Oxotetrahydrofuran Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of biologically active molecules and natural products, making the synthesis and characterization of its derivatives a focal point in medicinal chemistry and drug discovery.[1][2] 3-Oxotetrahydrofuran serves as a key starting material for introducing substitution at the C3 position. This guide provides a comparative analysis of the spectroscopic data for products derived from two common reactions of this compound: Grignard addition and Wittig olefination. We also present an alternative synthetic route for a 3-substituted THF derivative for comparison.
Reaction Pathways and Spectroscopic Data
The carbonyl group of this compound is susceptible to nucleophilic attack, allowing for the straightforward introduction of various substituents. Here, we examine the spectroscopic characteristics of the products from its reaction with a Grignard reagent (methylmagnesium bromide) and a Wittig reagent (methylenetriphenylphosphorane).
Grignard Reaction with Methylmagnesium Bromide
The addition of a Grignard reagent, such as methylmagnesium bromide, to this compound results in the formation of a tertiary alcohol, 3-methyl-3-hydroxytetrahydrofuran.
Reaction Scheme:
Figure 1: Grignard reaction of this compound.
Spectroscopic Data of 3-Methyl-3-hydroxytetrahydrofuran:
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the methyl group, the methylene protons of the THF ring, and a characteristic hydroxyl proton signal. |
| ¹³C NMR | A quaternary carbon signal for C3, a signal for the methyl group, and distinct signals for the C2, C4, and C5 carbons of the THF ring. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ indicative of the O-H stretching vibration of the alcohol, and C-O stretching vibrations. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns including the loss of a methyl group or a water molecule. |
Wittig Reaction with Methylenetriphenylphosphorane
The Wittig reaction of this compound with methylenetriphenylphosphorane provides a route to an exocyclic alkene, 3-methylenetetrahydrofuran.[3]
Reaction Scheme:
Figure 2: Wittig reaction of this compound.
Spectroscopic Data of 3-Methylenetetrahydrofuran:
| Spectroscopic Technique | Key Features |
| ¹H NMR | Characteristic signals for the exocyclic methylene protons (vinylic protons) and the methylene protons of the THF ring. |
| ¹³C NMR | Signals for the sp² hybridized carbons of the exocyclic double bond and the sp³ hybridized carbons of the THF ring. |
| IR Spectroscopy | A characteristic C=C stretching vibration around 1650 cm⁻¹ and C-H stretching vibrations for the sp² hybridized carbons. |
| Mass Spectrometry | The molecular ion peak and fragmentation patterns corresponding to the loss of small neutral molecules. |
Alternative Synthetic Route and Comparative Analysis
An alternative approach to a 3-substituted tetrahydrofuran, specifically 3-methyltetrahydrofuran, involves the reduction of a suitable precursor. Spectroscopic data for 3-methyltetrahydrofuran is readily available for comparison.[4][5][6]
Spectroscopic Data of 3-Methyltetrahydrofuran:
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR | Complex multiplet patterns for the ring protons and a doublet for the methyl group protons. | [5] |
| ¹³C NMR | Distinct signals for the five carbon atoms of the molecule. | [4] |
| IR Spectroscopy | C-H stretching vibrations for the methyl and methylene groups and C-O stretching of the ether linkage. | [6] |
| Mass Spectrometry | Molecular ion peak at m/z 86 and characteristic fragment ions. | [6] |
Comparison: The spectroscopic data for each product is unique and allows for unambiguous identification. The Grignard product is characterized by the presence of a hydroxyl group, evident in the IR and ¹H NMR spectra. The Wittig product is distinguished by the signals corresponding to the exocyclic double bond in both NMR and IR spectroscopy. In contrast, 3-methyltetrahydrofuran, the product of an alternative route, lacks the functionalities of the other two products, which is reflected in its simpler spectroscopic features.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic results and subsequent analyses.
General Protocol for the Grignard Reaction of this compound
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with this compound: The Grignard reagent solution is cooled in an ice bath. A solution of this compound in anhydrous diethyl ether is added dropwise with continuous stirring.
-
Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for the Wittig Reaction of this compound
-
Preparation of the Ylide: Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide, indicated by a color change.
-
Reaction with this compound: A solution of this compound in anhydrous THF is added dropwise to the ylide solution at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[7]
Applications in Drug Discovery and Signaling Pathways
Substituted tetrahydrofurans are key components in a number of therapeutic agents, including HIV protease inhibitors.[2][8] The specific stereochemistry and functionality at the C3 position can significantly influence the binding affinity of these molecules to their biological targets. For instance, the hydroxyl group introduced via a Grignard reaction can act as a hydrogen bond donor or acceptor, potentially enhancing interactions within an enzyme's active site. The conformational rigidity or flexibility introduced by different C3 substituents can also play a crucial role in the pharmacological profile of a drug candidate.
The development of novel 3-substituted tetrahydrofuran derivatives often involves screening against specific biological targets and cellular pathways. An example of a relevant workflow is illustrated below.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciepub.com [sciepub.com]
- 4. 3-METHYLTETRAHYDROFURAN(13423-15-9) 13C NMR spectrum [chemicalbook.com]
- 5. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Furan, tetrahydro-3-methyl- [webbook.nist.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Enantiomeric Excess of Chiral 3-Hydroxytetrahydrofuran
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules is paramount. 3-Hydroxytetrahydrofuran is a key chiral building block in the synthesis of various pharmaceutical compounds, making the precise assessment of its enantiomeric purity a critical quality control step. This guide provides an objective comparison of the principal analytical techniques for determining the enantiomeric excess of chiral 3-hydroxytetrahydrofuran: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance data, and includes visualizations to illustrate the analytical workflows and principles of each technique. The information herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sample properties, required sensitivity, and available instrumentation.
Quantitative Performance Comparison
The selection of an analytical method for determining the enantiomeric excess of 3-hydroxytetrahydrofuran is a multifactorial decision. The following table summarizes the typical quantitative performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy. It is important to note that the presented values are representative for the analysis of small chiral alcohols and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | > 0.99 | > 0.999 | Not typically used for quantification in this context |
| Precision (%RSD) | < 5% | < 2% | < 10% (for diastereomeric ratio) |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Not directly applicable; accuracy depends on integration |
| Limit of Detection (LOD) | pg level | 0.02 - 1 µg/mL | ~1-5% of the minor enantiomer |
| Limit of Quantitation (LOQ) | ng level | 0.1 - 5 µg/mL | ~5-10% of the minor enantiomer |
| Analysis Time per Sample | 10 - 30 minutes | 10 - 30 minutes | 5 - 15 minutes (plus derivatization time) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of analytical procedures. This section provides representative protocols for the determination of the enantiomeric excess of 3-hydroxytetrahydrofuran using Chiral GC, Chiral HPLC, and NMR Spectroscopy with a chiral derivatizing agent.
Chiral Gas Chromatography (GC-FID)
Principle: The enantiomers of 3-hydroxytetrahydrofuran are separated on a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification by a Flame Ionization Detector (FID).
Methodology:
-
Sample Preparation:
-
Dissolve the 3-hydroxytetrahydrofuran sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.
-
(Optional) Derivatization: To improve volatility and potentially enhance separation, the hydroxyl group can be derivatized (e.g., acetylation with acetic anhydride).
-
-
GC-FID Conditions:
-
Column: Chiral capillary column (e.g., β-cyclodextrin-based, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Chiral High-Performance Liquid Chromatography (HPLC-UV)
Principle: The enantiomers of 3-hydroxytetrahydrofuran are separated on an HPLC column packed with a chiral stationary phase. Polysaccharide-based CSPs are particularly effective for chiral alcohols. The separation is achieved through differential interactions between the enantiomers and the chiral selector. Detection is typically performed using a UV detector.
Methodology:
-
Sample Preparation:
-
Dissolve the 3-hydroxytetrahydrofuran sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as 3-hydroxytetrahydrofuran has a weak chromophore, a low wavelength is necessary).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
NMR Spectroscopy with Chiral Derivatizing Agent (Mosher's Acid)
Principle: This indirect method involves reacting the chiral 3-hydroxytetrahydrofuran with an enantiomerically pure chiral derivatizing agent (CDA), such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form a mixture of diastereomeric esters. Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum. The enantiomeric excess of the original alcohol is determined by integrating the signals of the corresponding diastereomers.
Methodology:
-
Derivatization (Formation of Mosher's Esters):
-
In an NMR tube, dissolve approximately 5 mg of the 3-hydroxytetrahydrofuran sample in 0.5 mL of deuterated chloroform (CDCl₃).
-
Add 1.2 equivalents of (R)-Mosher's acid chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add 1.5 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.
-
Seal the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or ¹H NMR.
-
Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum (and/or ¹⁹F NMR spectrum) of each diastereomeric ester mixture.
-
Identify a well-resolved proton signal (or the -CF₃ signal in the ¹⁹F NMR spectrum) for each diastereomer. Protons close to the newly formed ester linkage are often the most shifted.
-
-
Data Analysis:
-
Integrate the corresponding signals for the two diastereomers (I1 and I2).
-
The enantiomeric excess is calculated from the integral values: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying principles of each technique, the following diagrams are provided.
A Comparative Guide to the Oxidation of 3-Hydroxytetrahydrofuran: Chromium-Based vs. TEMPO-Based Methods
For researchers and professionals in drug development and chemical synthesis, the efficient and selective oxidation of alcohols is a critical transformation. The conversion of 3-hydroxytetrahydrofuran to 3-oxotetrahydrofuran, a valuable intermediate in pharmaceuticals, presents a choice between established chromium-based methods and modern TEMPO-based catalytic systems. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.
At a Glance: Performance Comparison
| Parameter | Chromium-Based Oxidation (PCC) | TEMPO-Based Oxidation (TEMPO/TCCA) |
| Typical Yield | 46% - 79%[1][2] | Up to 95%[1][3] |
| Key Reagent | Pyridinium Chlorochromate (PCC) | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst with a co-oxidant |
| Reaction Conditions | Anhydrous, ambient temperature | Mild, often cooled (-5°C to 0°C)[1][3] |
| Safety Concerns | High: Cr(VI) is a known carcinogen and toxic[4][5] | Moderate: Co-oxidants can be hazardous, but avoids heavy metals |
| Environmental Impact | Significant: Toxic chromium waste disposal is problematic[1][2] | Low: Byproducts are generally less hazardous |
| Scalability | Challenging due to reagent toxicity and waste | More amenable to scale-up with process optimization |
| Work-up | Can be complicated by tarry chromium byproducts[6] | Generally cleaner and more straightforward |
Experimental Protocols
Chromium-Based Oxidation: Representative Protocol using Pyridinium Chlorochromate (PCC)
This protocol is a representative procedure for the oxidation of a secondary alcohol using PCC, based on established methods and adapted for 3-hydroxytetrahydrofuran, referencing the conditions mentioned in the literature[1][7].
Materials:
-
3-hydroxytetrahydrofuran
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Celite® or Silica Gel
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite® (equal weight to PCC) in anhydrous dichloromethane (5-10 volumes), add a solution of 3-hydroxytetrahydrofuran (1 equivalent) in anhydrous dichloromethane at room temperature.[6]
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts and Celite®.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield this compound.
TEMPO-Based Oxidation: TEMPO/Trichloroisocyanuric Acid (TCCA) Protocol
This protocol for the oxidation of 3-hydroxytetrahydrofuran using a TEMPO/TCCA system is adapted from patented procedures which report high yields.[1][3]
Materials:
-
3-hydroxytetrahydrofuran
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Trichloroisocyanuric Acid (TCCA)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
To a stirred solution of 3-hydroxytetrahydrofuran (1 equivalent) and TEMPO (0.01 equivalents) in dichloromethane (10 volumes), cool the mixture to -5 °C to 0 °C in an ice-salt bath.[1][3]
-
Add trichloroisocyanuric acid (1.0 equivalent) portion-wise, maintaining the internal temperature below 0 °C.[1]
-
Stir the resulting mixture at 0 °C and monitor the reaction by TLC or GC. The reaction is typically complete within 1 hour.[1][3]
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Method Comparison and Discussion
Efficacy and Yield: TEMPO-based oxidation, particularly with the TCCA co-oxidant, demonstrates significantly higher yields (up to 95%) for the synthesis of this compound compared to chromium-based methods (46-79%).[1][2][3] The catalytic nature of the TEMPO process and the mild reaction conditions contribute to its efficiency and selectivity.
Safety and Environmental Impact: A major drawback of chromium-based oxidants like PCC is the high toxicity of hexavalent chromium, which is a known carcinogen.[4][5] The disposal of chromium-containing waste presents a significant environmental and regulatory burden. In contrast, TEMPO-based systems avoid the use of heavy metals, and the byproducts are generally more environmentally benign. While the co-oxidants used in TEMPO systems (like TCCA or bleach) have their own hazards, they are generally considered less problematic than chromium waste.
Operational Considerations: The work-up for PCC oxidations can be complicated by the formation of a tarry, brown precipitate of reduced chromium species, which can trap the product and make isolation difficult.[6] The use of adsorbents like Celite or silica gel is often necessary to facilitate filtration. TEMPO-based oxidations typically result in cleaner reaction mixtures and simpler work-up procedures.
Scalability: For pharmaceutical and industrial applications, the scalability of a process is paramount. The toxicity, hazardous waste, and work-up issues associated with chromium-based oxidations make them less suitable for large-scale production.[6] TEMPO-based catalytic systems are more amenable to scale-up, offering a safer and more sustainable alternative.
Visualizing the Workflows
Caption: General experimental workflows for chromium-based and TEMPO-based oxidation.
Caption: Key comparative features of chromium-based vs. TEMPO-based oxidation.
Conclusion
For the oxidation of 3-hydroxytetrahydrofuran, TEMPO-based methods, particularly the TEMPO/TCCA system, offer a superior alternative to traditional chromium-based oxidations. The advantages of higher yields, milder reaction conditions, improved safety profile, reduced environmental impact, and greater scalability make it the preferred choice for modern synthetic applications, especially within the pharmaceutical industry where process safety and sustainability are of paramount importance. While chromium-based reagents like PCC are effective, their significant drawbacks limit their applicability in contemporary process development.
References
- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. US20140275579A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. EP2970168A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 4. ChemicalDesk.Com: Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent [allchemist.blogspot.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
Purity Assessment of 3-Oxotetrahydrofuran: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 3-Oxotetrahydrofuran, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity and quantitative accuracy. Below is a comparison of common methods for the purity determination of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei. |
| Applicability to this compound | Highly suitable due to the compound's volatility and thermal stability. Excellent for identifying and quantifying volatile impurities. | Less ideal as the primary method due to the compound's volatility. May require derivatization. Better suited for non-volatile impurities. | Excellent for absolute quantification without the need for a specific reference standard for each impurity. Provides structural information. |
| Typical Purity Assay Range | 99.0% - 99.9% | 98.0% - 102.0% (with reference standard) | 98.0% - 101.0% |
| Limit of Detection (LOD) | Low ppm to ppb levels for impurities. | ppm levels for impurities. | ~0.1% |
| Limit of Quantitation (LOQ) | Low ppm levels for impurities. | ppm levels for impurities. | ~0.3% |
| Key Advantages | High resolution, high sensitivity, and definitive identification of impurities through mass spectral libraries. | Broad applicability to a wide range of compounds, including non-volatile ones. | Absolute quantification, non-destructive, and provides structural information on both the main component and impurities. |
| Key Limitations | Limited to volatile and thermally stable compounds. | May have lower resolution for volatile compounds compared to GC. Requires chromophoric impurities for UV detection. | Lower sensitivity compared to GC-MS and HPLC. Higher instrumentation cost. |
GC-MS Analysis for Purity Assessment
GC-MS is a powerful and widely used technique for the purity assessment of volatile compounds like this compound. It allows for the separation, identification, and quantification of the main component and any volatile impurities.
Potential Impurities in this compound
The most probable impurities in this compound are related to its synthesis. A common synthetic route involves the oxidation of 3-hydroxytetrahydrofuran, which is often prepared from 1,2,4-butanetriol.[1][2][3] Therefore, potential impurities include:
-
3-Hydroxytetrahydrofuran: The unreacted starting material from the oxidation step.
-
1,2,4-Butanetriol: A potential precursor to 3-hydroxytetrahydrofuran.
-
Solvents: Residual solvents used during the synthesis and purification process (e.g., ethyl acetate, dichloromethane).
-
Byproducts of oxidation: Depending on the oxidant used, various byproducts could be formed.
Experimental Protocol for GC-MS Analysis
This protocol provides a general framework for the purity assessment of this compound by GC-MS. Method optimization and validation are essential for specific applications.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Injection Port | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | Agilent J&W DB-Wax (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column[4] |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 220°CHold: 5 min at 220°C |
| Transfer Line Temp. | 230°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Solvent Delay | 3 minutes |
3. Data Analysis:
-
The purity of this compound is determined by the area percent method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks (excluding the solvent peak).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards, if available. The fragmentation of cyclic ketones often yields a characteristic ion at m/z 55.[5]
-
Quantification of specific impurities can be performed using an external or internal standard calibration curve for higher accuracy.
Workflow and Data Visualization
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS purity assessment.
References
Validating Substituted Tetrahydrofuran Structures: An NMR Spectroscopy Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of substituted tetrahydrofuran rings is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, offering a detailed roadmap to the molecule's three-dimensional architecture. This guide provides a comparative overview of how different NMR techniques are employed to validate the structure and stereochemistry of substituted tetrahydrofurans, supported by experimental data and detailed protocols.
The tetrahydrofuran (THF) moiety is a prevalent scaffold in a vast array of natural products and pharmacologically active compounds. Its puckered, flexible nature gives rise to various stereoisomers, each potentially possessing distinct biological activities. Differentiating between these isomers is paramount, and a multi-pronged NMR approach is the key to unambiguous structural assignment. This guide will delve into the application of one- and two-dimensional NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), to confidently validate substituted tetrahydrofuran structures.
Comparative Analysis of NMR Data for Substituted Tetrahydrofurans
The chemical shifts (δ) and coupling constants (J) observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and spatial orientation of atoms within the tetrahydrofuran ring. Substituents significantly alter these parameters, providing a unique fingerprint for each isomer.
Below are comparative data tables for representative substituted tetrahydrofurans, illustrating the impact of substitution on their NMR spectral parameters.
Table 1: ¹H and ¹³C NMR Data for Mono-substituted Tetrahydrofurans
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-Methyltetrahydrofuran | 2 | 3.94 (m, 1H) | 75.5 |
| 3 | 1.99 (m, 1H), 1.41 (m, 1H) | 35.1 | |
| 4 | 1.89 (m, 1H), 1.41 (m, 1H) | 26.2 | |
| 5 | 3.89 (m, 1H), 3.71 (m, 1H) | 67.8 | |
| CH₃ | 1.23 (d, J=6.0 Hz, 3H) | 21.6 | |
| 3-Hydroxytetrahydrofuran | 2 | 3.77-3.95 (m, 2H) | 74.0 |
| 3 | 4.46 (m, 1H) | 71.5 | |
| 4 | 1.90-2.05 (m, 2H) | 34.5 | |
| 5 | 3.71-3.82 (m, 2H) | 66.8 | |
| 2-Hydroxytetrahydrofuran | 2 | 5.62 (m, 1H) | 101.9 |
| 3 | 1.91-2.10 (m, 2H) | 33.5 | |
| 4 | 1.91-2.10 (m, 2H) | 23.4 | |
| 5 | 3.76-3.80 (m, 2H) | 68.3 |
Table 2: Comparative ¹H and ¹³C NMR Data for cis- and trans-2,5-Disubstituted Tetrahydrofurans (Example: 2-Methyl-5-phenyltetrahydrofuran)
Note: Specific literature data for a direct comparison of these isomers was not available in the searched resources. The following is a representative illustration based on general principles.
| Isomer | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key NOESY Correlations |
| cis | H-2 | ~4.2 | ~78 | H-2 ↔ H-5, H-2 ↔ CH₃ |
| H-3 | ~1.8, ~2.1 | ~36 | ||
| H-4 | ~1.7, ~2.0 | ~35 | ||
| H-5 | ~4.8 | ~80 | H-5 ↔ H-2, H-5 ↔ Phenyl | |
| CH₃ | ~1.2 (d) | ~21 | CH₃ ↔ H-2 | |
| trans | H-2 | ~4.0 | ~79 | H-2 ↔ CH₃ |
| H-3 | ~1.9, ~2.2 | ~37 | ||
| H-4 | ~1.6, ~1.9 | ~36 | ||
| H-5 | ~5.0 | ~81 | H-5 ↔ Phenyl | |
| CH₃ | ~1.3 (d) | ~22 | CH₃ ↔ H-2 |
Experimental Protocols
Accurate and reproducible NMR data acquisition is fundamental for structural validation. The following are detailed methodologies for key experiments.
Sample Preparation
-
Dissolution: Dissolve 5-25 mg of the purified substituted tetrahydrofuran derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[1]
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing in a separate vial before transferring to the NMR tube can aid dissolution.[1]
-
Filtration: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.
-
Transfer: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[2]
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), or the residual solvent peak can be used for referencing.[3]
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. Optimization may be required based on the specific compound and spectrometer.
¹H NMR
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 3.0 s
-
Spectral Width (SW): 12 ppm
¹³C NMR
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 2
-
Relaxation Delay (D1): 1.5 s
-
Acquisition Points (TD): 2048 in F2, 256 in F1
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (NS): 2
-
Relaxation Delay (D1): 1.5 s
-
Acquisition Points (TD): 1024 in F2, 256 in F1
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 4
-
Relaxation Delay (D1): 1.5 s
-
Acquisition Points (TD): 2048 in F2, 256 in F1
-
Long-range J(C,H) Coupling Constant: Optimized for 8 Hz
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph
-
Number of Scans (NS): 8
-
Relaxation Delay (D1): 2.0 s
-
Mixing Time (d8): 0.5 - 0.8 s
-
Acquisition Points (TD): 2048 in F2, 256 in F1
Workflow for Structural Validation
The validation of a substituted tetrahydrofuran structure follows a logical progression of NMR experiments. Each experiment provides a piece of the puzzle, culminating in a complete and unambiguous structural assignment.
Interpreting the Workflow:
-
¹H NMR: This is the starting point, providing information on the number of different proton environments, their chemical shifts, and their coupling patterns (multiplicity), which reveals adjacent protons.
-
¹³C NMR & DEPT: This experiment identifies the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) subspectra further classify each carbon as a CH, CH₂, or CH₃ group, or a quaternary carbon.
-
COSY: This homonuclear correlation experiment establishes which protons are coupled to each other, typically through two or three bonds. It helps to piece together fragments of the molecule based on proton-proton connectivity.
-
HSQC: This heteronuclear experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). This is crucial for assigning the protonated carbons in the ¹³C spectrum.
-
HMBC: This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is vital for connecting the molecular fragments identified from COSY and for identifying quaternary carbons.
-
NOESY: This experiment is the key to determining the stereochemistry. It shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. For a 2,5-disubstituted tetrahydrofuran, a NOESY spectrum can differentiate between the cis and trans isomers by the presence or absence of a cross-peak between the protons at C-2 and C-5. In the cis isomer, these protons are on the same face of the ring and will show a NOE correlation, whereas in the trans isomer, they are on opposite faces and will not.
By systematically applying and interpreting the data from this suite of NMR experiments, researchers can confidently determine the complete structure and relative stereochemistry of substituted tetrahydrofurans, a critical requirement for advancing research in medicinal chemistry and natural product synthesis.
References
A Comparative Analysis of the Reactivity of 3-Oxotetrahydrofuran and Other Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-Oxotetrahydrofuran against other common cyclic ketones, namely cyclobutanone, cyclopentanone, and cyclohexanone. The inherent structural and electronic differences among these ketones lead to distinct reactivities in various chemical transformations, a crucial consideration in synthetic chemistry and drug development. This document summarizes key reactivity trends, supported by available experimental data, and provides detailed experimental protocols for relevant assays.
Executive Summary
The reactivity of cyclic ketones is primarily influenced by a combination of ring strain, steric hindrance, and electronic effects. This compound introduces an additional factor: the inductive effect of the ethereal oxygen atom. This guide will explore how these factors modulate the reactivity of these ketones in several key chemical reactions:
-
Nucleophilic Addition: A fundamental reaction of ketones, the rate of which is sensitive to steric and electronic factors.
-
Enolization: The formation of an enol or enolate, a critical step in many carbon-carbon bond-forming reactions.
-
Baeyer-Villiger Oxidation: An oxidative rearrangement that converts cyclic ketones into lactones, revealing insights into migratory aptitudes and reaction kinetics.
While direct comparative kinetic studies involving this compound are limited in the available literature, this guide extrapolates its expected reactivity based on established chemical principles and compares it with the experimentally determined behavior of other cyclic ketones.
Factors Influencing Reactivity
The reactivity of the cyclic ketones discussed in this guide is governed by the following key factors:
-
Ring Strain: Smaller rings, such as cyclobutanone, exhibit significant angle strain. Reactions that lead to a change in hybridization from sp² to sp³, thereby relieving some of this strain, are often accelerated.
-
Steric Hindrance: The accessibility of the carbonyl carbon to incoming nucleophiles is a critical determinant of reaction rates. Less hindered ketones generally react faster.
-
Electronic Effects: The electrophilicity of the carbonyl carbon is influenced by the electronic nature of the surrounding atoms. Electron-withdrawing groups enhance reactivity towards nucleophiles. In this compound, the ethereal oxygen atom exerts an electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the carbonyl carbon.
Comparative Reactivity Analysis
Nucleophilic Addition
Nucleophilic addition to a ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon. The general reactivity trend for cyclic ketones in nucleophilic addition reactions is influenced by the relief of ring strain upon rehybridization from sp² (trigonal planar) to sp³ (tetrahedral).
Expected Trend: Cyclobutanone > Cyclopentanone > Cyclohexanone.
This compound is anticipated to be more reactive than its carbocyclic analog, cyclopentanone, due to the electron-withdrawing inductive effect of the oxygen atom, which increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.
Enolization
Enolization involves the deprotonation of an α-carbon to form an enolate ion, which is in equilibrium with its enol tautomer. The rate of enolization is related to the acidity of the α-protons.
Observed Trend in Acidity: Cyclopentanone > Cyclohexanone > Cyclobutanone.[1]
The α-protons of cyclopentanone are generally considered more acidic than those of cyclohexanone. The acidity of the α-protons in this compound is expected to be enhanced relative to cyclopentanone due to the electron-withdrawing effect of the adjacent oxygen atom, which stabilizes the resulting enolate.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of cyclic ketones with a peroxy acid yields the corresponding lactone. The reaction rate is influenced by the ring strain of the starting ketone, with more strained ketones generally reacting faster.
Observed Trend: Cyclobutanone > Cyclopentanone > Cyclohexanone.[1]
The greater ring strain in smaller rings facilitates the ring expansion involved in this rearrangement. For this compound, the presence of the heteroatom introduces regioselectivity considerations. The migratory aptitude of the groups attached to the carbonyl carbon determines which C-C bond is cleaved. In the case of this compound, the migration of the more substituted carbon (C2) would lead to a six-membered lactone, while migration of the less substituted carbon (C4) would result in a five-membered lactone. The electron-withdrawing nature of the oxygen at the 1-position is expected to disfavor migration of the adjacent C2 carbon.
Quantitative Data Summary
The following table summarizes available quantitative data and expected reactivity trends. Note that direct comparative kinetic data for this compound is largely unavailable and the stated reactivity is based on chemical principles.
| Reaction Type | Cyclobutanone | Cyclopentanone | Cyclohexanone | This compound (Expected) |
| Relative Rate of Nucleophilic Addition | Highest | Intermediate | Lowest | Higher than Cyclopentanone |
| Relative Rate of Enolization (Kinetic) | Low | High[1] | Intermediate[1] | Highest |
| Relative Rate of Baeyer-Villiger Oxidation | Highest[1] | Intermediate[1] | Lowest[1] | Intermediate to High |
| pKa of α-proton | ~19-20 | ~19 | ~17 | < 19 |
Experimental Protocols
General Protocol for Comparative Sodium Borohydride Reduction
This protocol can be adapted to compare the reduction rates of different cyclic ketones.
Objective: To determine the relative rates of reduction of cyclic ketones with sodium borohydride.
Materials:
-
Cyclic ketones (this compound, Cyclobutanone, Cyclopentanone, Cyclohexanone)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare equimolar stock solutions of each cyclic ketone and the internal standard in anhydrous ethanol.
-
In a reaction vessel, combine the stock solutions of the ketones to be compared.
-
Initiate the reaction by adding a standardized solution of sodium borohydride in anhydrous ethanol at a controlled temperature (e.g., 0 °C).
-
Withdraw aliquots from the reaction mixture at specific time intervals.
-
Quench the reaction in each aliquot by adding a weak acid (e.g., dilute acetic acid).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracts by GC-MS to determine the concentration of each ketone relative to the internal standard over time.
-
Plot the concentration of each ketone versus time to determine the initial reaction rates.
General Protocol for Monitoring Enolization by Deuterium Exchange
This protocol uses NMR spectroscopy to monitor the rate of deuterium incorporation at the α-position of a ketone.
Objective: To compare the rates of enolization of cyclic ketones.
Materials:
-
Cyclic ketones
-
Deuterated solvent (e.g., D₂O or CD₃OD)
-
Base catalyst (e.g., NaOD or a non-exchanging base like triethylamine)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the cyclic ketone in the deuterated solvent containing the base catalyst.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the α-protons and a non-exchangeable proton signal (as an internal reference).
-
The decrease in the integral of the α-proton signals over time corresponds to the rate of deuterium incorporation and thus the rate of enolization.
-
Calculate the rate constant for the exchange reaction.
Conclusion
The reactivity of this compound is predicted to be a unique blend of the characteristics of its carbocyclic analog, cyclopentanone, with additional electronic activation conferred by the ethereal oxygen atom. This leads to an anticipated high reactivity towards nucleophilic addition and an increased acidity of its α-protons, making it a valuable building block in organic synthesis. The comparative data and protocols provided in this guide offer a framework for researchers to further investigate and exploit the distinct reactivity of this compound in the development of novel molecules and synthetic methodologies. Further experimental studies are warranted to provide direct quantitative comparisons and fully elucidate the reactivity profile of this versatile cyclic ketone.
References
A Researcher's Guide to Chiral Separation of Tetrahydrofuran Derivatives by HPLC
For researchers, scientists, and drug development professionals, achieving efficient and reliable chiral separation of tetrahydrofuran derivatives is a critical step in enantiomeric purity assessment and the preparation of single-enantiomer drugs. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as the most powerful and widely used technique for this purpose. This guide provides a comparative overview of HPLC methods, focusing on polysaccharide- and cyclodextrin-based CSPs, supported by experimental data to aid in method selection and development.
Tetrahydrofuran rings are prevalent structural motifs in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. The stereochemistry of these molecules often dictates their pharmacological and toxicological profiles, making the separation of enantiomers a regulatory and scientific necessity. This guide offers a practical comparison of HPLC methods for the chiral resolution of these important compounds.
Comparison of Chiral Stationary Phases and Methods
The selection of the appropriate CSP is the most crucial factor in developing a successful chiral separation method. Polysaccharide-based and cyclodextrin-based columns are the most versatile and frequently employed CSPs for a broad range of chiral compounds, including tetrahydrofuran derivatives.
Polysaccharide-Based CSPs: These columns, typically derivatives of cellulose and amylose coated or immobilized on a silica support, are known for their broad enantioselectivity. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) selectors offer high enantioselectivity for a variety of compounds[1]. They can be operated in normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), significantly influences the separation[2][3][4]. For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is often necessary to improve peak shape and resolution.
Cyclodextrin-Based CSPs: These CSPs consist of cyclodextrins—cyclic oligosaccharides—covalently bonded to silica particles. They separate enantiomers based on the formation of inclusion complexes. The chiral cavity of the cyclodextrin allows for differential interaction with the enantiomers of the analyte[5][6]. These columns are particularly effective in reversed-phase mode, using mobile phases of water/acetonitrile or water/methanol mixtures. The pH of the mobile phase can be a critical parameter to optimize for ionizable compounds.
Below is a summary of quantitative data from a specific application for the chiral separation of a tetrahydrofuran derivative:
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Elution Time (min) | Resolution (Rs) | Selectivity (α) | Retention Factor (k') | Reference |
| Tetrahydro-2-furoic acid | SUMIPAX OA 2000 | n-Hexane / Ethylene dichloride (750:150) | 1.2 | UV (220 nm) | R-form: 7.64, S-form: 8.41 | Data not provided | Data not provided | Data not provided | [5] |
Note: While the reference provides elution times, it does not explicitly state the resolution, selectivity, or retention factor. These parameters are crucial for a comprehensive comparison and should be determined during method development and validation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving successful chiral separations. Below is a representative protocol based on common practices for polysaccharide-based CSPs.
Sample Preparation: Dissolve the racemic tetrahydrofuran derivative in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
Mobile Phase Preparation (Normal Phase): Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. For acidic compounds, add 0.1% (v/v) Trifluoroacetic Acid (TFA). For basic compounds, add 0.1% (v/v) Diethylamine (DEA). Degas the mobile phase by sonication or helium sparging before use.
HPLC Parameters:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/IPA (90:10, v/v) with 0.1% TFA (for acidic analytes) or 0.1% DEA (for basic analytes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Method Development Workflow
A systematic approach to method development is crucial for efficiently identifying the optimal conditions for a new chiral separation. The following workflow provides a logical sequence of steps from initial screening to method optimization.
Chiral Stationary Phase Interaction Mechanisms
The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times.
References
A Researcher's Guide to Scalable 3-Oxotetrahydrofuran Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. 3-Oxotetrahydrofuran is a valuable building block in the synthesis of numerous pharmaceuticals. This guide provides a comprehensive comparison of various synthetic routes to this compound, with a focus on scalability, supported by experimental data and detailed protocols.
Introduction
This compound is a crucial intermediate in the manufacturing of a variety of pharmaceutically active ingredients.[1] Its synthesis has been approached through several routes, each with distinct advantages and disadvantages in terms of yield, cost, safety, and environmental impact. This guide focuses on the most common and scalable methods, primarily involving the oxidation of 3-hydroxytetrahydrofuran, to provide a clear and objective comparison for researchers selecting a synthetic strategy.
Comparison of Synthesis Routes for this compound
The primary scalable route to this compound involves the oxidation of 3-hydroxytetrahydrofuran. The choice of oxidant is a critical factor determining the efficiency, safety, and scalability of the process. Below is a comparative analysis of the most prominent oxidation methods.
| Synthesis Route | Oxidizing Agent/Catalyst | Typical Yield (%) | Reaction Conditions | Scalability Advantages | Scalability Challenges |
| TEMPO/TCCA Oxidation | TEMPO (catalyst), Trichloroisocyanuric acid (TCCA) | 89-94%[1][2] | -5 to 0°C, 1 hour[1][2] | Mild conditions, high yield, readily available and inexpensive reagents, environmentally friendly (metal-free).[1][3] | Potential for runaway reactions if addition of reagents is not carefully controlled.[1] |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), Oxalyl chloride | High (General) | Cryogenic temperatures (-78°C)[2] | Metal-free, mild conditions, high functional group tolerance.[2] | Production of malodorous dimethyl sulfide, requires stringent temperature control, potential for side reactions if temperature is not maintained.[2] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | High (General)[3] | Room temperature[3] | Mild conditions, high selectivity, avoids toxic chromium reagents, easy workup.[3] | High cost of DMP, potentially explosive nature of the reagent, high molecular weight of the reagent.[4] |
| Chromium (VI) Oxidation | Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) | 46-79% | Varies | Well-established method. | Toxicity and environmental hazards of chromium compounds, low to moderate yields.[1] |
Experimental Protocols
Synthesis of 3-Hydroxytetrahydrofuran (Precursor)
The precursor, 3-hydroxytetrahydrofuran, can be efficiently synthesized from 1,2,4-butanetriol.
Procedure: To a 500 mL flask, add 1,2,4-trihydroxybutane (159 g, 1.5 mol) and p-toluenesulfonic acid monohydrate (1.5 g, 8.72 mmol). Heat the solution to 160-180°C and monitor the reaction by GC. The resulting mixture is then purified by fractional distillation to yield 3-hydroxytetrahydrofuran as a colorless oil (120.5 g, 91.3% yield).[1]
Oxidation of 3-Hydroxytetrahydrofuran to this compound
This method is highlighted for its scalability and high yield.
Procedure: To a 1 L jacketed reactor, charge 3-hydroxytetrahydrofuran (60.6 g, 0.68 mol) and dichloromethane (DCM, 620 mL). Add TEMPO (1.08 g, 0.0069 mol, 0.01 eq.). Cool the solution to -5°C. Add trichloroisocyanuric acid (TCCA) (159.6 g, 0.68 mol, 1 eq.) in portions, maintaining the temperature between -5°C and 0°C. Allow the resulting mixture to warm to room temperature and monitor by GC-MS until the starting material is consumed (less than 1%). Filter the mixture and wash the solid with DCM (3 x 60 mL). Wash the combined organic phase with saturated aqueous NaHCO3. Extract the aqueous phase with DCM (2 x 60 mL). Concentrate the combined organic phase under normal pressure and then distill under vacuum to give this compound as a pale yellow oil (55.4 g, 93.6% yield) with 95% HPLC purity.[1]
While a specific protocol for 3-hydroxytetrahydrofuran was not found, a general procedure for the Swern oxidation of a secondary alcohol is as follows:
Procedure: To a solution of oxalyl chloride (1.5 equiv) in DCM, add a solution of dimethyl sulfoxide (2.7 equiv) in DCM at -78°C over 5 minutes. After 5 minutes, add a solution of the secondary alcohol (1.0 equiv) in DCM dropwise over 5 minutes. After 30 minutes at -78°C, add triethylamine (7.0 equiv) dropwise over 10 minutes. Allow the mixture to warm to room temperature and add water. Extract the product with DCM. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography.[5]
A specific protocol for 3-hydroxytetrahydrofuran was not found, but a general procedure for the Dess-Martin oxidation of a secondary alcohol is as follows:
Procedure: To a solution of the alcohol (1.0 equiv) in dichloromethane, add Dess-Martin periodinane (1.1-1.5 equiv). The reaction is typically stirred at room temperature and is usually complete within 0.5 - 2 hours. The reaction can be monitored by TLC. Upon completion, the reaction mixture is diluted with a suitable solvent and quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by chromatography.[3][6]
Visualization of Synthetic Pathways and Workflow
Synthesis Route to this compound
Caption: Synthetic pathway to this compound.
Workflow for Assessing Scalability of a Synthesis Route
Caption: Workflow for assessing synthesis route scalability.
Conclusion
For the scalable synthesis of this compound, the oxidation of 3-hydroxytetrahydrofuran using a TEMPO/TCCA catalytic system emerges as a highly promising route. It offers high yields under mild conditions, utilizes cost-effective and environmentally benign reagents, and has been demonstrated on a significant scale in patent literature. While Swern and Dess-Martin oxidations are effective on a laboratory scale, they present challenges for large-scale production, including cryogenic temperatures and reagent cost/safety, respectively. Chromium-based oxidations, although historically used, are largely being replaced due to their environmental and health concerns. Researchers and process chemists should consider the TEMPO/TCCA method as a primary candidate for the efficient and sustainable production of this compound.
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
A Comparative Guide to the Synthesis of 3-Oxotetrahydrofuran: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 3-Oxotetrahydrofuran is a valuable building block in the pharmaceutical industry, and selecting the optimal synthetic pathway from a variety of options can significantly impact project timelines and costs. This guide provides a detailed cost-benefit analysis of the most common synthetic routes to this compound, supported by experimental data and protocols.
This analysis focuses on the preparation of this compound primarily through the oxidation of its precursor, 3-hydroxytetrahydrofuran. The synthesis of 3-hydroxytetrahydrofuran itself is often a critical first step, with the cyclization of 1,2,4-trihydroxybutane being a high-yielding method.
Executive Summary
The synthesis of this compound is dominated by the oxidation of 3-hydroxytetrahydrofuran. Historically, chromium (VI)-based oxidants were common, but their high toxicity and environmental impact have led to the development of greener alternatives. The TEMPO/TCCA (2,2,6,6-tetramethylpiperidine-1-oxyl/trichloroisocyanuric acid) system has emerged as a highly efficient and environmentally benign method, offering excellent yields under mild conditions. While other modern oxidation techniques such as Swern, Parikh-Doering, and Dess-Martin periodinane (DMP) are viable for alcohol oxidations, the TEMPO/TCCA protocol is particularly well-documented and scalable for this specific transformation. The synthesis from but-2-yne-1,4-diol is generally considered impractical due to low conversion rates and high levels of impurities.
Comparison of Synthetic Pathways
| Metric | Chromium (VI) Oxidation | TEMPO/TCCA Oxidation |
| Starting Material | 3-Hydroxytetrahydrofuran | 3-Hydroxytetrahydrofuran |
| Typical Reagents | Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) | TEMPO, Trichloroisocyanuric acid (TCCA) |
| Reported Yield | 46-79%[1][2] | Up to 94% (isolated)[2] |
| Reaction Time | Several hours | Approximately 1 hour[1][3][4] |
| Reaction Conditions | Anhydrous, room temperature | Mild, -5°C to room temperature[1][3][4] |
| Cost of Key Reagents | Moderate to High | Moderate |
| Environmental Impact | High (toxic chromium waste) | Low (avoids heavy metals) |
| Safety Concerns | Carcinogenic reagents, hazardous waste disposal | Standard laboratory precautions |
| Scalability | Limited by waste disposal and safety concerns | Favorable for large-scale synthesis |
Experimental Protocols
Synthesis of 3-Hydroxytetrahydrofuran via Cyclization of 1,2,4-Trihydroxybutane
This procedure provides the precursor for the subsequent oxidation step.
Procedure: A 500-mL flask is charged with 159 g (1.5 mol) of 1,2,4-trihydroxybutane and 1.5 g (8.72 mmol) of p-toluenesulfonic acid monohydrate. The mixture is heated to 160-180°C. The reaction is monitored by GC. The resulting mixture is then purified by fractional distillation to yield 3-hydroxytetrahydrofuran as a colorless oil.
Reported Yield: 120.5 g (91.3%)[1][3]
Oxidation of 3-Hydroxytetrahydrofuran using TEMPO/TCCA
This modern method offers high yields and a favorable environmental profile.
Procedure: To a 1 L jacketed reactor, charge 60.6 g (0.68 mol) of 3-hydroxytetrahydrofuran followed by 500 mL of dichloromethane (DCM). Cool the solution to -5°C. Add 159.6 g (0.68 mol) of trichloroisocyanuric acid (TCCA) in one portion. Stir the resulting slurry for 10 minutes. Add a solution of 1.08 g (0.0069 mol) of TEMPO in 120 mL of DCM dropwise, maintaining the temperature between -5°C and 0°C. Allow the mixture to warm to room temperature and monitor the reaction by GC-MS until the starting material is consumed (less than 1%). Filter the mixture and wash the solid with DCM (3 x 60 mL). Wash the combined filtrate with saturated aqueous sodium bicarbonate solution. Extract the aqueous phase with DCM (2 x 60 mL). The combined organic phases are concentrated under normal pressure and then distilled under vacuum.
Reported Yield: 55.4 g (93.6%) of this compound as a pale yellow oil with 95% HPLC purity.[2]
Oxidation of 3-Hydroxytetrahydrofuran using Chromium (VI) Reagents
This traditional method is presented for comparison but is not recommended due to its significant drawbacks.
General Procedure: 3-Hydroxytetrahydrofuran is dissolved in a suitable anhydrous solvent, such as dichloromethane. A stoichiometric amount of a chromium (VI) reagent, such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), is added. The reaction mixture is stirred at room temperature for several hours until the oxidation is complete. The workup typically involves filtration through a pad of silica gel or celite to remove the chromium byproducts, followed by solvent evaporation and purification of the crude product.
Reported Yield: Yields for this method are generally lower, ranging from 46% to a crude yield of 79% with modifications.[1][2]
Cost-Benefit Analysis
Chromium (VI) Oxidation:
-
Costs: The primary costs are associated with the chromium reagents themselves and, more significantly, the disposal of the hazardous chromium-containing waste. The workup procedure can also be more labor-intensive.
-
Benefits: These reagents are well-established in organic synthesis.
-
Drawbacks: The major drawbacks are the high toxicity and carcinogenicity of chromium (VI) compounds, the generation of hazardous waste, and comparatively lower yields. These factors make this route undesirable for sustainable and large-scale production.
TEMPO/TCCA Oxidation:
-
Costs: The initial cost of TEMPO and TCCA may be a consideration. However, TEMPO is used in catalytic amounts, and TCCA is a relatively inexpensive bulk chemical. The operational costs are lower due to shorter reaction times and simpler workup procedures.
-
Benefits: This method offers high yields, short reaction times, and mild reaction conditions.[1][3][4] Crucially, it is an environmentally friendly process that avoids the use of toxic heavy metals. The process is also highly scalable.[2]
-
Drawbacks: While significantly safer than chromium-based methods, appropriate safety precautions for handling reactive chemicals are still necessary.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Logical Workflow for Pathway Selection
Caption: Decision workflow for selecting a synthetic route.
Conclusion
For the synthesis of this compound, the oxidation of 3-hydroxytetrahydrofuran using a TEMPO/TCCA system is demonstrably superior to older methods employing chromium (VI) reagents. The TEMPO-based oxidation provides a higher yield, proceeds under milder conditions, has a shorter reaction time, and is significantly more environmentally friendly and safer. These advantages make it the recommended pathway for both laboratory-scale synthesis and industrial production, aligning with the principles of green chemistry and offering a more sustainable and economical approach.
References
- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. US20140275579A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 4. EP2970168A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
The Versatility of a Five-Membered Ring: A Comparative Guide to the Synthetic Applications of 3-Oxotetrahydrofuran
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to efficient and innovative synthesis. 3-Oxotetrahydrofuran, a simple cyclic ketone, has emerged as a versatile and valuable precursor in the synthesis of a diverse array of complex and biologically active molecules. This guide provides a comparative analysis of synthetic routes utilizing this compound and its derivatives against alternative methodologies for producing key pharmaceutical agents, supported by experimental data and detailed protocols.
This review delves into the synthetic applications of this compound in the development of antitumor, antiviral, and anti-inflammatory agents. By presenting side-by-side comparisons of reaction pathways, yields, and experimental conditions, this guide aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.
I. Antitumor Agents: The Synthesis of Ftorafur Analogues
Ftorafur (Tegafur) is a widely used chemotherapeutic agent and a prodrug of 5-fluorouracil. Its synthesis and the preparation of its analogues often involve the construction of a substituted tetrahydrofuran ring.
Comparative Synthesis of a Ftorafur Analogue
Method 1: Synthesis from a 3-Hydroxytetrahydrofuran Derivative
This approach utilizes a derivative of 3-hydroxytetrahydrofuran, which can be readily obtained by the reduction of this compound, to introduce the tetrahydrofuran moiety onto the 5-fluorouracil core.
Method 2: An Alternative Approach via α-Acetyl-γ-butyrolactone
An alternative strategy for constructing the core structure of Ftorafur involves the use of α-acetyl-γ-butyrolactone, which can be synthesized from γ-butyrolactone. This method circumvents the direct use of a pre-formed substituted tetrahydrofuran.
| Parameter | Method 1: From 3-Hydroxytetrahydrofuran Derivative | Method 2: From α-Acetyl-γ-butyrolactone (Hypothetical Extension) |
| Starting Material | 2-Methoxy-3-acetoxytetrahydrofuran | α-Acetyl-γ-butyrolactone |
| Key Reaction | Lewis acid-catalyzed glycosylation | Condensation and cyclization |
| Reagents | 2,4-bis(trimethylsilyl)-5-fluorouracil, SnCl₄ | Hydrazine derivative, subsequent cyclization reagents |
| Solvent | 1,2-Dichloroethane | Ethanol, followed by other solvents for cyclization |
| Reported Yield | Good (specific yield for analogue varies) | Not reported for direct Ftorafur synthesis |
| Advantages | Direct introduction of the furan moiety. | Utilizes readily available starting materials. |
| Disadvantages | Requires preparation of the activated tetrahydrofuran derivative. | Multi-step process with potential for side reactions. |
Experimental Protocols
Method 1: Synthesis of 3'-Acetoxy Ftorafur Analogue [1]
-
Preparation of 2-Methoxy-3-acetoxytetrahydrofuran: 2,3-Dihydrofuran is treated with perbenzoic acid in methanol to yield 2-methoxy-3-hydroxytetrahydrofuran. Subsequent acetylation with acetic anhydride in pyridine affords the key intermediate, 2-methoxy-3-acetoxytetrahydrofuran.
-
Condensation: 2,4-bis(trimethylsilyl)-5-fluorouracil is reacted with 2-methoxy-3-acetoxytetrahydrofuran in 1,2-dichloroethane at room temperature in the presence of SnCl₄ as a catalyst.
-
Purification: The resulting cis and trans isomers of the 3'-acetoxy Ftorafur analogue are separated by silica gel column chromatography.
Method 2: Synthesis of α-Acetyl-γ-butyrolactone
-
Condensation: γ-Butyrolactone and ethyl acetate are subjected to condensation in the presence of calcium oxide.
-
Acidification and Rectification: The reaction mixture is then acidified and purified by rectification to yield α-acetyl-γ-butyrolactone.
Reaction Scheme: Synthesis of a Ftorafur Analogue
Caption: Comparative synthetic pathways to Ftorafur and its analogues.
II. Antiviral Agents: Accessing the Core of Darunavir
Darunavir is a potent HIV-1 protease inhibitor characterized by a central bis-tetrahydrofuranyl (bis-THF) urethane moiety. The synthesis of the key bicyclic furan intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a critical and challenging step. While a direct synthesis from this compound is not commonly reported, comparing different strategies to construct this vital fragment offers valuable insights into furan ring synthesis.
Comparative Synthesis of the Darunavir Side Chain
Method 1: Chemoenzymatic Dynamic Kinetic Resolution
This modern approach utilizes a ketoreductase for a highly selective reduction of a β-ketolactone, establishing the desired stereochemistry early in the synthesis.
Method 2: Asymmetric Glycolate Aldol Addition
This classical organic synthesis strategy relies on a substrate-controlled aldol reaction to build the carbon skeleton and set the stereocenters.
| Parameter | Method 1: Chemoenzymatic Resolution | Method 2: Asymmetric Aldol Addition |
| Key Step | Dynamic kinetic resolution of a β-ketolactone | Titanium tetrachloride-mediated asymmetric glycolate aldol addition |
| Key Reagents | Metagenomically-mined ketoreductase, DIBAL-H | Crimmins' chiral auxiliary, TiCl₄, isobutylamine |
| Overall Yield | 39% over 4 steps | Not explicitly stated for the side chain, but involves multiple steps |
| Stereoselectivity | High enantio- and diastereoselectivity | High diastereoselectivity |
| Advantages | Highly selective enzymatic step, concise. | Well-established and predictable chemical transformations. |
| Disadvantages | Requires specialized enzymes. | Multi-step, requires stoichiometric chiral auxiliary. |
Experimental Protocols
Method 1: Chemoenzymatic Synthesis of the Darunavir Side Chain
-
Dynamic Kinetic Resolution: A β-ketolactone is subjected to a highly enantio- and diastereoselective dynamic kinetic resolution catalyzed by a metagenomically mined ketoreductase.
-
Lactone Reduction: The resulting chiral lactone is reduced using diisobutylaluminum hydride (DIBAL-H).
-
Cyclization: A phase transfer cyclization is then employed to afford the bicyclic acetal fragment.
Method 2: Asymmetric Aldol Addition for the Darunavir Side Chain
-
Aldol Addition: A titanium tetrachloride-mediated asymmetric glycolate aldol addition reaction using a Crimmins' chiral auxiliary is performed to generate a key aldol adduct.
-
Transamidation: The chiral auxiliary is cleaved via transamidation with isobutylamine.
-
Further Transformations: The resulting amide undergoes a series of transformations including reduction and cyclization to form the final bicyclic furanol.
Workflow: Synthesis of the Darunavir Side Chain
Caption: Contrasting workflows for the synthesis of the key Darunavir intermediate.
III. Anti-inflammatory Agents: Building Substituted γ-Butyrolactones
The γ-butyrolactone scaffold, of which this compound is a key derivative, is a common feature in a multitude of natural products and synthetic compounds exhibiting anti-inflammatory properties. The synthesis of substituted γ-butyrolactones is therefore of significant interest.
Comparative Synthesis of Anti-inflammatory γ-Butyrolactones
Method 1: Direct Derivatization of this compound (Illustrative)
A straightforward conceptual approach involves the direct functionalization of this compound, for instance, through an aldol condensation followed by further modifications to introduce desired substituents.
Method 2: Alternative Metal-Free Lactonization
Recent advances in green chemistry have led to the development of metal-free methods for the synthesis of γ-lactones, providing a more sustainable alternative to traditional methods.
| Parameter | Method 1: From this compound | Method 2: Metal-Free Lactonization |
| Starting Material | This compound | Substituted Phenylacetic Acids |
| Key Reaction | Aldol condensation / Grignard reaction | Iodine-catalyzed lactonization |
| Reagents | Aldehydes/ketones or organometallics, base/acid | Allyl bromide, K₂CO₃, I₂, DMSO |
| Advantages | Direct use of the core scaffold. | Metal-free, environmentally benign. |
| Disadvantages | May require multiple steps for complex substitutions. | Indirect construction of the lactone ring. |
| Reported Yield | Varies depending on the specific reaction. | Good to excellent yields reported for various derivatives. |
Experimental Protocols
Method 1: Synthesis of a γ-Hydroxy-γ-butyrolactone (Illustrative)
-
Reaction: this compound is reacted with a suitable Grignard reagent (e.g., Phenylmagnesium bromide) in an ethereal solvent at low temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Purification: The product is extracted and purified by column chromatography to yield the corresponding γ-hydroxy-γ-butyrolactone.
Method 2: Metal-Free Synthesis of Substituted γ-Butyrolactones
-
Esterification: A substituted phenylacetic acid is esterified with methanol in the presence of sulfuric acid.
-
Alkylation: The resulting ester is alkylated with allyl bromide in the presence of anhydrous potassium carbonate.
-
Lactonization: The allyl ester undergoes lactonization using a catalytic amount of molecular iodine in DMSO at 90°C to afford the substituted γ-butyrolactone.
Logical Relationship: Pathways to Anti-inflammatory Lactones
Caption: Logical overview of synthetic entries to bioactive γ-butyrolactones.
References
Safety Operating Guide
Proper Disposal of 3-Oxotetrahydrofuran: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Oxotetrahydrofuran (CAS No. 22929-52-8), a flammable and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Hazard Identification and Assessment
This compound is a hazardous substance requiring careful handling and disposal. Key hazards include:
-
Flammability: It is a flammable liquid and vapor.[1]
-
Acute Toxicity: Harmful if swallowed.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A flame-retardant lab coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural guide:
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as oxidizers.[3][4]
-
Segregate it as a flammable, non-halogenated organic solvent waste .[5]
Step 2: Containerization
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
The container must be compatible with this compound. Glass or plastic containers are generally suitable.[6]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]
-
Keep the container securely closed at all times, except when adding waste.[7]
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste ".
-
The label must include:
-
The full chemical name: "This compound " (no abbreviations).[6]
-
The approximate concentration and volume.
-
The date of waste accumulation.[6]
-
The name and contact information of the principal investigator or laboratory supervisor.[6]
-
Appropriate hazard pictograms (e.g., flammable, irritant, health hazard).[6]
-
Step 4: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The storage area should be a well-ventilated, cool, and dry place, away from sources of ignition and direct sunlight.[3]
-
Store flammable waste in a fire-rated cabinet.[3]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4][8]
-
Provide them with a complete and accurate description of the waste.
Step 6: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal as regular trash.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, all three rinses must be collected as hazardous waste.[4]
-
Allow the rinsed container to air dry completely in a fume hood.
-
Deface or remove the original label before disposing of the decontaminated container.[9]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 22929-52-8 | [1][10] |
| Molecular Formula | C4H6O2 | [1][10] |
| Molecular Weight | 86.09 g/mol | [1][10] |
| Flash Point | 56°C | [11][12] |
| Boiling Point | 68°C/60mmHg | [11][12] |
Experimental Protocols
This document does not cite specific experiments. The disposal procedures provided are based on the hazardous properties of this compound and general laboratory safety guidelines for chemical waste management.
Disposal Workflow Diagram
References
- 1. This compound | C4H6O2 | CID 529392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Page loading... [wap.guidechem.com]
- 11. chembk.com [chembk.com]
- 12. Dihydrofuran-3(2H)-one | 22929-52-8 [chemicalbook.com]
Personal protective equipment for handling 3-Oxotetrahydrofuran
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Oxotetrahydrofuran (CAS No. 22929-52-8), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe use of this compound in a laboratory setting.
Chemical Properties and Hazards
This compound is a colorless to pale yellow liquid.[1] It is classified as a hazardous chemical and presents several risks. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2] Additionally, it may cause respiratory irritation.[2] The compound is also a flammable liquid and vapor.[2]
| Property | Value |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| Boiling Point | 68°C / 60mmHg |
| Flash Point | 56°C |
| Density | 1.1124 g/cm³ |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required personal protective equipment.
| Body Part | PPE Component | Specification |
| Hands | Chemically resistant gloves | Disposable nitrile gloves provide good short-term protection.[3] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. For extended operations, consult the glove manufacturer's resistance guide for suitable alternatives. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Eye protection must meet ANSI Z.87.1 standards. In situations with a higher risk of splashing, chemical splash goggles are required.[3] |
| Body | Laboratory coat | A standard, long-sleeved laboratory coat should be worn and kept buttoned to protect against skin contact.[4] |
| Respiratory | NIOSH/MSHA approved respirator | To be used in poorly ventilated areas or when there is a potential to exceed exposure limits. A risk assessment should be conducted to determine the appropriate type of respirator. |
Operational Plan for Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A chemical fume hood is the preferred designated area for all weighing, mixing, and transferring operations.
2. Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, keeping the container opening away from your face.
-
During Use: Keep containers tightly closed when not in use. Avoid breathing vapors.
-
Post-Handling: After use, thoroughly clean the work area. Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: All disposables contaminated with this compound, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled solid hazardous waste container.
2. Step-by-Step Disposal Procedure:
-
Container Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
-
Waste Collection: Place the sealed waste containers in a designated secondary containment bin within a satellite accumulation area.
-
EHS Contact: Follow your institution's specific procedures for hazardous waste pickup by the Environmental Health and Safety (EHS) department. Do not pour this compound down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
